Calcium naphthenate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
calcium;naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H8O2.Ca/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVLGPGMWVYUQI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61789-36-4 | |
| Record name | Naphthenic acids, calcium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthenic acids, calcium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Calcium Naphthenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical nature of calcium naphthenate, a substance of significant interest in various industrial and research fields. While not a pharmaceutical agent, its complex structure and properties are relevant to professionals in drug development for understanding formulation, stability, and interactions with complex organic molecules. This document details its composition, physicochemical properties, synthesis, and the analytical methods used for its characterization.
The Core Chemical Structure: A Complex Mixture
This compound is not a single chemical entity with a discrete molecular formula. Instead, it is classified as a UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials).[1][2] It is a metal carboxylate, specifically the calcium salt of naphthenic acids.[3]
The identity and complexity of this compound are intrinsically linked to its precursor, naphthenic acid . Naphthenic acids are a complex mixture of cycloaliphatic and acyclic carboxylic acids derived from the refining of petroleum distillates.[3][4]
The general formula for naphthenic acids is:
Cn H2n+z O2
where:
-
n is the number of carbon atoms.
-
z is the hydrogen deficiency, which indicates the degree of cyclization. A z value of 0 corresponds to a saturated, acyclic acid, -2 to a monocyclic acid, -4 to a bicyclic acid, and so on.[3]
The carboxylic acid functional group is the reactive site that leads to the formation of this compound. The "naphthenic" part of the name refers to the complex hydrocarbon backbone, which can consist of one or more cyclopentyl and cyclohexyl rings, as well as aliphatic chains.[3]
A particularly problematic class of naphthenic acids, known for forming hard and persistent this compound deposits in industrial settings, are the high molecular weight, polycyclic tetracarboxylic acids, often referred to as ARN acids.[5] A representative example of this class is a C80 tetra-acid.[]
Upon reaction with a calcium ion (Ca²⁺), two naphthenate anions coordinate with the calcium ion to form the salt, this compound. Given the variability of the "R" group in the naphthenic acids, the resulting this compound is a mixture of different molecules.
Physicochemical and Quantitative Data
The properties of this compound are variable and depend on the specific composition of the naphthenic acid mixture from which it is derived.[1] The following tables summarize key quantitative data for both the precursor naphthenic acids and the resulting this compound.
| Property | Value | References |
| Appearance | Yellow to brown resinous liquid; viscous liquid; solid flakes, powder, or pearls | [] |
| Solubility | Soluble in organic solvents; low solubility in water | [7] |
| Density (solid) | 0.9 - 1.1 g/cm³ | [7] |
| Melting Point | > 100°C | [] |
| Calcium Content (commercial grades) | Typically around 4% | [][8] |
Table 1: Physicochemical Properties of Commercial this compound
| Property | Value | References |
| General Formula | CnH2n+zO2 | [3] |
| Molecular Weight Range | 120 to > 700 amu | [3] |
| Predominant Carbon Backbone | 9 to 20 carbons | [3] |
| pKa | 5 to 6 | [2] |
| Total Acid Number (TAN) of problematic crude oils | > 0.5 mg KOH/g | [9] |
| Molecular Weight of problematic ARN tetra-acids | ~1230 Dalton | [9] |
Table 2: Properties of Precursor Naphthenic Acids
Experimental Protocols
Laboratory Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from a commercial naphthenic acid mixture.
Materials:
-
Commercial naphthenic acid
-
Dichloromethane (or another suitable organic solvent)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Calcium chloride (CaCl₂) solution
-
Deionized water
Procedure:
-
Dissolution of Naphthenic Acid: Dissolve a known quantity of commercial naphthenic acid in an organic solvent such as dichloromethane.[10]
-
Saponification: Add a stoichiometric amount of aqueous sodium hydroxide solution to the naphthenic acid solution. Stir vigorously to ensure complete neutralization of the carboxylic acids to form sodium naphthenate. The pH of the aqueous phase should be monitored and adjusted to be slightly basic.
-
Metathesis (Precipitation): To the sodium naphthenate solution, slowly add an aqueous solution of calcium chloride with continuous stirring. This will cause the precipitation of this compound.[10]
-
Isolation: Separate the precipitated this compound from the reaction mixture by filtration.
-
Purification: Wash the precipitate with deionized water to remove any unreacted salts and impurities. A subsequent wash with a solvent like ethanol can also be performed.[10]
-
Drying: Dry the purified this compound in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.[10]
Analytical Characterization
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and composition of this compound.
-
Place a small, accurately weighed sample (e.g., 10 mg) of the dried this compound into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 20 °C/min).
-
Record the mass loss as a function of temperature. The decomposition of this compound is typically observed at a specific temperature range, which can be seen as a distinct step in the TGA curve. For example, a maximum decomposition peak for this compound has been observed at 473°C.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the sample and confirm the formation of the calcium salt.
-
Prepare a sample of the dried this compound for FTIR analysis (e.g., as a KBr pellet or a thin film on a salt plate).
-
Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum for characteristic absorption bands. The disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of a strong carboxylate (COO⁻) stretching band, confirms the formation of this compound.
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |
| ~1700 | C=O stretch | Carboxylic acid (in precursor) | [11] |
| ~1541 | Asymmetric COO⁻ stretch | Carboxylate (in this compound) | [10] |
| 2850-2960 | C-H stretch | Alkanes | [11] |
Table 3: Key FTIR Peak Assignments for Naphthenic Acid and this compound
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate important workflows related to this compound.
Caption: Workflow of this compound Deposition in an Industrial Setting.
Caption: Laboratory Synthesis Workflow for this compound.
References
- 1. Draft screening assessment commercial naphthenic acids and group - Canada.ca [canada.ca]
- 2. Assessment - Commercial naphthenic acids group - Canada.ca [canada.ca]
- 3. Naphthenic acid - Wikipedia [en.wikipedia.org]
- 4. scaledsolutions.com [scaledsolutions.com]
- 5. researchgate.net [researchgate.net]
- 7. What is this compound - Properties & Specifications [reinb-chemical.com]
- 8. Cas 61789-36-4,this compound | lookchem [lookchem.com]
- 9. osti.gov [osti.gov]
- 10. portalabpg.org.br [portalabpg.org.br]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Calcium Naphthenate
This technical guide provides a comprehensive overview of calcium naphthenate, including its chemical and physical properties, synthesis, applications, and safety considerations. The information is intended for researchers, scientists, and professionals in chemical and industrial fields.
Chemical Identification
CAS Number: 61789-36-4[1][2][3][4][5][][7][8][9]
This compound is the calcium salt of naphthenic acids.[2][10] Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids obtained from crude oil.[2][11] Consequently, this compound is not a single chemical compound but a mixture of calcium salts of these various acids.[11] The molecular formula is often represented as C22H14CaO4 or 2(C11H7O2)Ca, though this is a simplified representation.[1][2][3][4][][8][9][12]
Physicochemical Properties
This compound is generally described as a light brown, viscous liquid or semi-solid paste.[2][3] It is a calcium source that is soluble in organic solvents.[13]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | ~382.4 g/mol | [1][2][5][][8][9][12] |
| Appearance | Viscous liquid, light brown paste, or semi-solid | [1][2][3] |
| Melting Point | > 100°C | [1][] |
| Flash Point | Combustible | [1][5] |
| Solubility | Soluble in organic solvents, insoluble in water | [10][11][13][14] |
Synthesis
The synthesis of this compound typically involves a two-step process. First, naphthenic acids are saponified with a base, such as sodium hydroxide, to form sodium naphthenate. Subsequently, a calcium salt, like calcium chloride, is added to the solution, leading to the precipitation of this compound.[2][7]
Below is a diagram illustrating the general synthesis workflow.
Applications
This compound has a range of industrial applications, primarily leveraging its properties as a metallic soap.
-
Paint and Varnish Drier: It acts as an auxiliary drier in paints and varnishes, often in conjunction with primary driers like cobalt or manganese salts.[8] It helps to improve the overall drying performance and hardness of the paint film.[4][8]
-
Adhesives: Its adhesive properties make it a useful component in various adhesive formulations.[2][3][7][8]
-
Waterproofing Agent: this compound is used as a water repellent for fabrics.[2][3][4][7][8]
-
Fungicide: It also finds application as a fungicide.[4]
-
Oil and Gas Industry: In the oil and gas sector, the formation of this compound is generally considered problematic. It can precipitate from crude oil, particularly those with a high total acid number (TAN), and form deposits in pipelines and processing equipment, leading to flow assurance issues.[2][5][10][15]
The following diagram illustrates the logical relationship in the formation of problematic deposits in the oil industry.
Experimental Protocols
Thermogravimetric Analysis (TGA) for Characterization of this compound Deposits
Thermogravimetric analysis can be employed to characterize the composition of deposits containing this compound. A study on this topic outlined a method to distinguish this compound from other co-precipitated compounds like calcium sulfate (B86663) and calcium carbonate.[16]
-
Objective: To determine the thermal decomposition profile of a sample suspected to contain this compound.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
A small, accurately weighed sample of the deposit is placed in the TGA crucible.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
-
Interpretation of Results:
-
Weight loss around 144-163°C may indicate the loss of water from hydrated compounds like calcium sulfate dihydrate (gypsum).[16]
-
Decomposition observed between approximately 330°C and 520°C can be attributed to the decomposition of this compound.[16]
-
Weight loss at higher temperatures (around 747-775°C) is characteristic of the decomposition of calcium carbonate.[16]
-
Safety and Handling
This compound is a flammable material and can cause skin and eye irritation.[1][17] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Table 2: Hazard Identification and Precautionary Statements
| Hazard | GHS Classification | Precautionary Statements | Source(s) |
| Flammability | Flammable Liquid | H226: Flammable liquid and vapor. P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [17] |
| Eye Irritation | Serious Eye Damage/Irritation | H318/H320: Causes serious eye damage/Causes eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][17][18] |
| Skin Irritation | Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. | [17] |
| Respiratory Irritation | May cause respiratory irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [17] |
Always refer to the latest Safety Data Sheet (SDS) for complete and detailed safety information.[1][5][9][18] Store in a cool, dry, well-ventilated place in tightly sealed containers, away from ignition sources.[1][4]
References
- 1. This compound | CAS#:61789-36-4 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound - Shanghai Taoyuan Cobalt Co., Ltd. [tygychem.com]
- 5. Cas 61789-36-4,this compound | lookchem [lookchem.com]
- 7. This compound | 61789-36-4 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | Energy Glossary [glossary.slb.com]
- 11. Naphthenic acid - Wikipedia [en.wikipedia.org]
- 12. This compound | C22H14CaO4 | CID 20138397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. americanelements.com [americanelements.com]
- 14. What is this compound - Properties & Specifications [reinb-chemical.com]
- 15. Naphthenate Inhibitor Averts Production Shutdowns | SLB [slb.com]
- 16. portalabpg.org.br [portalabpg.org.br]
- 17. canbipharm.com [canbipharm.com]
- 18. chemicalbook.com [chemicalbook.com]
The Thermal Decomposition Pathway of Calcium Naphthenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition pathway of calcium naphthenate. It details the multi-stage decomposition process, elucidating the transformation of the organic and inorganic components of the salt upon heating. The primary analytical technique discussed is Thermogravimetric Analysis (TGA), often coupled with Evolved Gas Analysis (EGA) techniques such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR). The guide also explores the key organic decomposition mechanism, ketonic decarboxylation, and its implications for the resulting products. Detailed experimental protocols, quantitative data, and visual representations of the decomposition pathways are provided to offer a thorough resource for professionals in relevant scientific fields.
Introduction
This compound is a calcium soap derived from naphthenic acids, which are a complex mixture of cycloaliphatic carboxylic acids found in crude oil. The formation of this compound can cause significant operational issues in the oil and gas industry. Understanding its thermal stability and decomposition pathway is crucial for developing effective mitigation strategies and for various chemical processes where these compounds may be present. This guide synthesizes the current understanding of the thermal degradation of this compound, providing a detailed examination of the chemical transformations that occur at elevated temperatures.
The Multi-Stage Thermal Decomposition Process
The thermal decomposition of this compound, as revealed by thermogravimetric analysis (TGA), is a multi-stage process. The exact temperatures can vary depending on the specific composition of the naphthenic acids and the experimental conditions, but a general pathway can be outlined.
A typical decomposition profile shows three main stages of mass loss:
-
Stage 1: Dehydration. If the this compound sample is hydrated, the initial mass loss, typically occurring at temperatures around 100-200°C, corresponds to the loss of water molecules.
-
Stage 2: Decomposition of the Naphthenate. This is the primary decomposition of the organic portion of the salt, which generally occurs in the temperature range of 330°C to 520°C.[1] During this stage, the naphthenate structure breaks down, leading to the formation of volatile organic compounds and a solid residue of calcium carbonate.[1]
-
Stage 3: Decomposition of Calcium Carbonate. The calcium carbonate formed in the previous stage is stable until higher temperatures. Its decomposition typically begins at around 650°C, resulting in the formation of calcium oxide and the release of carbon dioxide.[1]
Quantitative Data from Thermogravimetric Analysis
The following table summarizes the typical temperature ranges for the decomposition stages of this compound and its intermediate products as observed in TGA studies.
| Decomposition Stage | Compound | Onset Temperature (°C) | End Temperature (°C) | Primary Products |
| 2 | This compound | ~330 | ~520 | Ketones, other hydrocarbons, Calcium Carbonate |
| 3 | Calcium Carbonate | ~650 | >750 | Calcium Oxide, Carbon Dioxide |
The Core Mechanism: Ketonic Decarboxylation
The primary pathway for the thermal decomposition of the organic component of calcium carboxylates, including this compound, is known as ketonic decarboxylation . This reaction involves the conversion of two carboxylate groups into a ketone, with the concurrent formation of calcium carbonate.
The generalized reaction for a simple calcium carboxylate is:
Ca(R-COO)₂ → R-CO-R + CaCO₃
In the case of this compound, "R" represents a complex cycloaliphatic (and potentially aromatic) structure. Therefore, the resulting ketones will be complex and varied, reflecting the heterogeneity of the original naphthenic acids.
The proposed mechanism for ketonic decarboxylation involves the nucleophilic attack of the α-carbon of one carboxylate group on the carbonyl carbon of an adjacent carboxylate group.[2][3] This is thought to proceed through a cyclic intermediate, leading to the formation of the ketone and calcium carbonate. While a free-radical mechanism has also been proposed, the formation of symmetrical ketones as the major organic product supports the nucleophilic pathway.
At higher temperatures, side reactions involving free radicals may occur, leading to the formation of a wider range of hydrocarbon products, including alkanes and alkenes, through fragmentation of the naphthenic rings and alkyl chains.
Experimental Protocols
A thorough understanding of the thermal decomposition of this compound relies on precise experimental methodologies. The following are protocols for the key analytical techniques used in its study.
Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA)
This is the primary technique for determining the thermal stability and decomposition stages of this compound.
-
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Sample Preparation: A small, accurately weighed sample of dried this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Heating Rate: A controlled linear heating rate, typically 10-20 °C/min.
-
Temperature Range: From ambient temperature to approximately 900-1000 °C to ensure complete decomposition of all products.
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
-
Data Acquisition: The mass of the sample is recorded as a function of temperature. The coupled MS or FTIR analyzes the evolved gases in real-time.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of decomposition stages and the percentage mass loss for each stage. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates. The EGA data is used to identify the chemical composition of the evolved gases at each decomposition stage.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique is ideal for identifying the specific organic compounds produced during the thermal decomposition of this compound.
-
Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: A very small amount of the this compound sample (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: A fixed temperature within the decomposition range of this compound (e.g., 450-500 °C) is rapidly achieved.
-
Atmosphere: The pyrolysis is carried out in an inert atmosphere.
-
-
GC-MS Analysis:
-
The volatile pyrolysis products are swept into the GC column for separation.
-
A temperature-programmed GC oven is used to separate the components based on their boiling points and interactions with the column's stationary phase.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
-
-
Data Analysis: The chromatogram reveals the different organic products, and the mass spectra are compared with spectral libraries to identify the specific ketones and other hydrocarbons formed.
Logical Relationships in the Decomposition Pathway
The thermal decomposition of this compound can be visualized as a series of sequential and parallel reactions. The following diagram illustrates the logical flow of the decomposition process.
Conclusion
The thermal decomposition of this compound is a complex, multi-stage process that begins with dehydration, followed by the decomposition of the organic naphthenate moiety primarily through ketonic decarboxylation to yield complex ketones and calcium carbonate. At higher temperatures, the calcium carbonate further decomposes to calcium oxide. The application of advanced analytical techniques such as TGA-EGA and Py-GC-MS is essential for a detailed understanding of the decomposition pathway, the identification of reaction products, and the determination of the thermal stability of these materials. The information presented in this guide provides a foundational understanding for researchers and professionals working with this compound and related compounds.
References
The Interfacial Behavior of Calcium Naphthenate: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Calcium naphthenate deposits at the oil-water interface represent a significant challenge in various industries, particularly in petroleum production and processing. These rigid films, formed by the complexation of naphthenic acids with calcium ions, are responsible for stabilizing emulsions, causing fouling of equipment, and impacting product quality.[1][2] Understanding the fundamental interfacial properties of this compound is therefore crucial for developing effective mitigation and control strategies. This guide provides an in-depth technical overview of the core principles governing this compound's behavior at interfaces, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid in comparative analysis.
Formation and Structure of Interfacial this compound Films
The formation of this compound is an interfacial phenomenon driven by the interaction of specific acidic components in an oil phase with divalent cations in an aqueous phase.[1]
Key Components:
-
Naphthenic Acids (NAs): A complex mixture of carboxylic acids present in crude oil. Of particular importance are the high molecular weight, tetraprotic acids, often referred to as ARN acids, which act as potent building blocks for the rigid film structure.[3]
-
Calcium Ions (Ca²⁺): Present in the aqueous phase (e.g., brine), these ions act as cross-linking agents.
-
pH: The pH of the aqueous phase is a critical parameter. An increase in pH leads to the deprotonation of the carboxylic acid groups of NAs, forming carboxylates (naphthenates) that are more interfacially active and readily react with calcium ions.[4]
The process begins with the migration of naphthenic acids to the oil-water interface. As the aqueous phase pH increases, these acids dissociate. The resulting naphthenate anions then complex with calcium ions, forming a cross-linked, polymeric network that constitutes the rigid interfacial film.[1][3] This film is insoluble in both the oil and water phases and tends to accumulate at the interface.[1]
Quantitative Data on Interfacial Properties
The mechanical strength and stability of this compound films can be quantified through various interfacial properties. The following tables summarize key data from the literature, providing a basis for understanding the influence of critical parameters.
Table 1: Influence of pH on Interfacial Elasticity
The elastic modulus (G') is a measure of the film's solid-like behavior. A higher G' indicates a more rigid and structured interfacial film.
| pH | Interfacial Elastic Modulus (G') (mN/m) | Reference |
| 4.96 | Low (gel not formed) | [5] |
| 6.00 | Moderate (gel formation onset) | [5] |
| 6.20 | Significant increase in G' | [4] |
| 6.35 | High | [5] |
| 7.97 | High | [5] |
| > 8.0 | High, levels off | [6] |
Note: The referenced studies often present data graphically; the values here are descriptive summaries of those findings.
Table 2: Influence of Calcium Concentration on Interfacial Film Strength
The concentration of calcium ions directly impacts the degree of cross-linking and, consequently, the film's rigidity.
| Calcium Concentration (mM) | Observation on Gel Strength/Elasticity | Reference |
| 4 | Slower gel formation and reduced strength | [4] |
| 10 | Higher gel strength | [4] |
Table 3: Interfacial Tension (IFT) and Dilational Modulus (E')
The dilational modulus (E') reflects the film's resistance to changes in interfacial area. High E' values are indicative of a strong, elastic film.
| System | Interfacial Tension (IFT) (mN/m) | Dilational Modulus (E') (mN/m) | Reference |
| ARN Solution (10 µM) with Ca²⁺ (pH 8) | Not specified | ~130 | [7] |
| ARN Solution (10 µM) without Ca²⁺ | Not specified | Relatively low | [6] |
| Crude Oil D in xylene with Ca²⁺ (pH 8) | Decreases then plateaus | Not specified | [7] |
Experimental Protocols for Characterization
A variety of techniques are employed to characterize the interfacial properties of this compound. Below are detailed methodologies for key experiments.
Interfacial Shear Rheology
This technique measures the viscoelastic properties of the interfacial film, providing direct insight into its strength and structure.
Objective: To determine the elastic (G') and viscous (G'') moduli of the this compound film.
Apparatus: An interfacial rheometer equipped with a biconical bob or Du Noüy ring geometry.[4][8]
Methodology:
-
Phase Preparation:
-
Prepare the aqueous phase with the desired pH and calcium concentration.
-
Prepare the oil phase by dissolving naphthenic acids (e.g., extracted ARN acids or a model compound like BP10) in a suitable solvent (e.g., chloroform/xylene mixture).[4]
-
-
System Setup:
-
Add the aqueous phase to the measurement cell.
-
Carefully layer the oil phase on top of the aqueous phase to create a distinct interface. .
-
-
Measurement:
-
Lower the biconical bob or Du Noüy ring precisely to the oil-water interface.
-
Allow the system to equilibrate for a set period to permit film formation.
-
Apply a small-amplitude oscillatory strain or stress at a defined frequency.
-
Record the resulting stress or strain response to calculate G' and G''.
-
Conduct a time sweep to monitor the evolution of the film's properties over time.[9]
-
Pendant Drop Tensiometry
This method is used to measure the interfacial tension (IFT) and can also be adapted to study the dilational rheology of the interface.
Objective: To measure the IFT between the oil and water phases and assess the impact of the this compound film.
Apparatus: A goniometer/tensiometer equipped with a syringe, needle, and a high-resolution camera.
Methodology:
-
System Preparation:
-
Fill a glass cuvette with the continuous phase (e.g., the prepared aqueous solution).
-
Fill a syringe with the droplet phase (e.g., the naphthenic acid-containing oil).
-
-
Droplet Formation:
-
Submerge the needle tip into the continuous phase.
-
Dispense a droplet of the oil phase from the needle tip. If the droplet is less dense than the continuous phase, an inverted needle is used.
-
-
Image Acquisition and Analysis:
-
Dilational Rheology (Pulsating Drop):
-
The volume of the droplet can be oscillated sinusoidally.
-
The corresponding changes in interfacial tension are measured, allowing for the calculation of the dilational elastic (E') and viscous (E'') moduli.[12]
-
Bottle Test for Emulsion Stability
A straightforward, qualitative or semi-quantitative method to assess the formation of this compound and its effect on emulsion stability.
Objective: To visually assess the formation of solid deposits and the stability of emulsions under specific conditions.
Methodology:
-
Preparation:
-
In a glass bottle, combine the oil phase (crude oil or a model oil with NAs) and the aqueous phase (brine with calcium) at a specific water-to-oil ratio.[13]
-
-
Mixing:
-
Shake the mixture vigorously for a predetermined period to create an emulsion.
-
-
Observation:
-
Allow the mixture to stand and observe the separation of the phases over time.
-
Note the volume of separated water, the appearance of the interface (e.g., presence of a "rag" layer or solid deposits), and the clarity of the water and oil phases.[14]
-
-
Quantification (Optional):
-
After a set time, the phases can be separated, and any solid interfacial material can be collected, dried, and weighed.[13]
-
Logical Relationships and Influencing Factors
The stability of emulsions and the propensity for this compound deposition are governed by a complex interplay of several factors. The following diagram illustrates these relationships.
Conclusion
The interfacial properties of this compound are dictated by a sensitive balance of chemical and physical factors. The formation of rigid, viscoelastic films at the oil-water interface is primarily driven by the presence of tetraprotic naphthenic acids, elevated aqueous pH, and sufficient calcium ion concentration. A thorough understanding of these relationships, facilitated by quantitative characterization techniques such as interfacial rheology and tensiometry, is essential for the development of targeted chemical inhibitors and process modifications to mitigate the operational challenges posed by these persistent interfacial films. This guide serves as a foundational resource for researchers and professionals engaged in addressing these complex interfacial phenomena.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interfacial rheology | Anton Paar Wiki [wiki.anton-paar.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Measurement of surface and interfacial tension using pendant drop tensiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biolinscientific.com [biolinscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Prevention and Removal of Naphthenate Deposits in Oil and Gas Production—Historical Background and Novel Attitude towards Inhibition and Solution [mdpi.com]
role of naphthenic acids in calcium naphthenate formation
An in-depth technical guide on the core role of naphthenic acids in the formation of calcium naphthenate, prepared for researchers, scientists, and professionals in the oil and gas industry.
Abstract
This compound deposition is a significant operational challenge in the oil production industry, leading to equipment blockage, flow assurance issues, and the stabilization of problematic emulsions.[1][2] This technical guide provides a comprehensive overview of the pivotal role naphthenic acids play in the formation of these deposits. The mechanism is primarily driven by the interaction of specific high-molecular-weight, polycyclic tetracarboxylic acids, known as ARN acids, with calcium ions present in produced water.[3][4] This reaction is highly dependent on environmental factors, most notably an increase in pH resulting from pressure drops during production.[5][6] This document details the formation chemistry, summarizes key influencing factors, presents established experimental protocols for synthesis and analysis, and collates quantitative data to serve as a resource for research and mitigation strategy development.
The Chemistry of this compound Formation
The formation of this compound is not caused by all naphthenic acids present in crude oil but is specifically linked to a particular class of acids reacting with divalent cations under specific conditions.
The Precursors: Naphthenic Acids (NAs)
Naphthenic acids are a complex group of cycloaliphatic and acyclic carboxylic acids that are natural constituents of crude oil.[6][7] While the total acid number (TAN) of crude oil is an important parameter, the mere presence of acids is not a sufficient condition for deposition.[8][9] Research has identified that the primary precursors for persistent and problematic this compound scale are a family of special polycyclic tetracarboxylic acids, often referred to as ARN acids.[3][4] These are high molecular weight compounds (e.g., C₈₀H₁₄₂O₈, with a molecular weight around 1230 Da) that, despite being present in low concentrations (0.6 to 3.6 ppm), are the predominant organic component in these deposits.[3][10][11] Their tetraprotic nature allows them to act as powerful cross-linking agents with divalent cations like calcium.[4]
The Formation Mechanism
The formation of this compound is fundamentally a pH-driven acid-base reaction followed by precipitation. The process can be broken down into two critical steps:
-
Dissociation of Naphthenic Acid: During oil production, a drop in pressure as fluids move from the reservoir to the surface facilities causes the release of dissolved carbon dioxide (CO₂) from the produced water.[5][11] This leads to an increase in the brine's pH. Once the pH rises above a critical value (typically > 6), the carboxylic acid groups (-COOH) of the naphthenic acids deprotonate, forming water-soluble naphthenate anions (RCOO⁻).[4][5]
RCOOH ⇌ RCOO⁻ + H⁺ [5]
-
Precipitation with Calcium Ions: The newly formed naphthenate anions, particularly the multivalent ARN acid anions, readily react with calcium ions (Ca²⁺) present in the produced water.[4] This reaction forms this compound (Ca(RCOO)₂), a salt that is insoluble in both the oil and water phases.[1] Due to its insolubility and density, it accumulates at the oil-water interface, where it can form sticky, solid deposits or act as a surfactant to stabilize emulsions.[1][12]
2RCOO⁻ + Ca²⁺ → Ca(RCOO)₂ (s)
The following diagram illustrates the logical pathway of this compound formation.
Caption: Logical pathway of this compound formation.
Quantitative Data Summary
The formation and characteristics of this compound are defined by the properties of the precursor acids and the physicochemical conditions of the environment.
Table 1: Properties of ARN Acids Implicated in this compound Formation
| Property | Value / Description | Reference(s) |
|---|---|---|
| Common Name | ARN Acid | [3][10] |
| Chemical Nature | Polycyclic, tetraprotic carboxylic acid | [4][10] |
| Molecular Formula | C₈₀H₁₄₂O₈ (most abundant) | [10] |
| Molecular Weight | ~1230 Da | [3][11] |
| Typical Concentration | 0.6 to 3.6 ppm in crude oil | [10] |
| Structure | Contains 4 to 8 rings in its structure |[10] |
Table 2: Key Factors Influencing this compound Formation
| Factor | Effect on Formation | Reference(s) |
|---|---|---|
| pH | Formation increases significantly at pH > 6-7 due to acid dissociation. | [4][5] |
| Pressure Drop | Causes CO₂ release from brine, leading to an increase in pH. | [5][11] |
| [Ca²⁺] | High concentrations of calcium ions in produced water drive the precipitation reaction. | [8] |
| ARN Acid | The presence of these specific tetra-acids is a prerequisite for severe deposition. | [4] |
| Water Cut | A higher proportion of water increases the potential for oil-water interaction and reaction. | [13] |
| Asphaltenes | Can inhibit the formation of the interfacial gel, potentially reducing deposition. |[5][14] |
Experimental Protocols
The study of this compound relies on both the synthesis of deposits in a controlled setting and their characterization using advanced analytical techniques.
Laboratory Synthesis of this compound
A generalized protocol for synthesizing this compound deposits in the laboratory for further study is outlined below.[6]
Table 3: Example Protocol for Laboratory Synthesis of this compound
| Step | Description |
|---|---|
| 1. Prepare NA Solution | Dissolve a commercial or extracted sample of naphthenic acids in an oil-miscible solvent like dichloromethane (B109758) to a known Total Acid Number (TAN). |
| 2. Prepare Brine | Create a synthetic brine solution containing ions commonly found in produced water, such as sulfate, carbonate, and a specified concentration of calcium chloride (e.g., 20,000 mg/L). |
| 3. Mix Reagents | Mix the naphthenic acid solution with the synthetic brine. |
| 4. Induce Precipitation | Slowly add a base, such as potassium hydroxide (B78521) (KOH) solution, to the mixture while monitoring the pH. Precipitation is induced as the pH increases. |
| 5. Isolate Precipitate | Separate the aqueous phase. Add ethanol (B145695) to the organic phase to fully precipitate the this compound. |
| 6. Filter and Dry | Filter the resulting solid precipitate, wash it, and dry it in an oven at a controlled temperature (e.g., 60°C for 4 hours). |
The following diagram provides a visual workflow for this experimental protocol.
Caption: Experimental workflow for this compound synthesis.
Analytical Techniques for Characterization
A suite of analytical methods is required to fully identify the precursor acids and characterize the resulting deposits.
Table 4: Analytical Techniques for this compound Characterization
| Technique | Purpose | Typical Findings | Reference(s) |
|---|---|---|---|
| Mass Spectrometry (MS) | To identify the molecular weight and structure of precursor acids in crude oil and deposits. | Confirms the presence of high molecular weight ARN tetra-acids (e.g., C₈₀). | [3][10][11] |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability and composition of the precipitate. | Distinguishes this compound from other co-precipitates like calcium carbonate or sulfate. | [6] |
| FTIR Spectroscopy | To identify chemical functional groups. | Confirms the formation of a carboxylate salt (disappearance of C=O acid peak, appearance of carboxylate anion peak). | [6] |
| Interfacial Rheology | To measure the mechanical properties of the film at the oil-water interface. | Shows that this compound forms a rigid, elastic, and solid-like interfacial film. | [11][12][15] |
| Dynamic Flow Rigs | To simulate field conditions and study deposit formation and inhibition dynamically. | Allows for testing under representative conditions, validating field observations. | [2][16][17] |
| X-Ray Diffraction (XRD) | To determine the crystalline structure of the solid deposit. | Often indicates that this compound deposits are amorphous. |[15][18] |
Conclusion
The formation of this compound is a complex phenomenon rooted in the specific molecular structure of certain naphthenic acids and the physicochemical conditions of the production environment. It is now well-established that high molecular weight, tetraprotic ARN acids are the primary culprits, acting as potent cross-linkers for calcium ions. The reaction is fundamentally controlled by a pH increase in the produced water, which is a direct consequence of pressure drops inherent in oil production. A thorough understanding of this formation mechanism, supported by robust experimental synthesis and advanced analytical characterization, is essential for developing effective prediction models and mitigation strategies to ensure flow assurance in the oil and gas industry.
References
- 1. This compound | Energy Glossary [glossary.slb.com]
- 2. scaledsolutions.com [scaledsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. onepetro.org [onepetro.org]
- 5. mdpi.com [mdpi.com]
- 6. portalabpg.org.br [portalabpg.org.br]
- 7. Naphthenic acid - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. tandfonline.com [tandfonline.com]
- 10. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. onepetro.org [onepetro.org]
- 18. The Identification of Calcium Naphthenates in a Heavy Oil Reservoir Using Laboratory Techniques to Assess Solids and Fl… [ouci.dntb.gov.ua]
A Technical Guide to the Physical and Chemical Characteristics of Calcium Naphthenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium naphthenate is a metal soap formed from the reaction of calcium ions with naphthenic acids.[1][2] It is not a single, well-defined compound but rather a complex mixture of calcium salts of various cycloaliphatic carboxylic acids, which are natural constituents of many crude oils.[1][3] While it has several industrial applications, including as a varnish drier, adhesive, and waterproofing agent, it is most notoriously known in the petroleum industry for causing significant operational challenges.[1][4] The formation of this compound deposits in pipelines and processing equipment can lead to fouling, blockages, and flow assurance issues.[1][2] This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, methods for its synthesis and analysis, and its formation mechanisms.
Chemical Identity and Structure
The generalized chemical structure for this compound is (RCOO)₂Ca , where 'R' represents a complex cycloaliphatic (naphthenic) hydrocarbon group.[5] The specific structure, and therefore the properties of the mixture, varies depending on the composition of the naphthenic acids from the source crude oil.[5]
Many chemical databases and suppliers use the specific compound calcium bis(naphthalene-2-carboxylate) as a reference for this compound.[6] While this provides a defined molecular formula and weight, it is crucial for researchers to recognize that commercial this compound is a complex and variable mixture.[3]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. The quantitative data largely corresponds to the reference compound calcium bis(naphthalene-2-carboxylate), while descriptive properties reflect the nature of the industrial product.
Table 1: Summary of Physical and Chemical Properties
| Property | Value / Description | Citations |
| Molecular Formula | C₂₂H₁₄CaO₄ (for calcium bis(naphthalene-2-carboxylate)) | [1][6][7] |
| (RCOO)₂Ca (General formula for the mixture) | [5] | |
| Molecular Weight | ~382.42 g/mol (for C₂₂H₁₄CaO₄) | [1][6] |
| Appearance | Variable: Dark yellow/brown viscous liquid, light brown paste, semi-solid, or off-white to brown flakes/powder. | [1][5][7][8][9] |
| Density | 1.05–1.15 g/cm³ at 25°C | [8] |
| Melting Point | >100°C (often with decomposition) | [8][9] |
| Solubility | Insoluble in water. Soluble in organic solvents like toluene, xylene, and other petroleum hydrocarbons. | [2][8][10] |
| Stability | Stable under ambient conditions but can be hygroscopic. Should be stored in a cool, dry, ventilated area. | [8] |
| Reactivity | Combustible/Flammable. Keep away from heat and ignition sources. | [1][4][7] |
Synthesis and Formation
This compound can be prepared via industrial synthesis for commercial applications or formed spontaneously as an unwanted byproduct in petroleum production systems.
Industrial Synthesis
The most common industrial method for producing this compound is a two-step process involving saponification followed by a metathesis (double displacement) reaction.[1][11]
-
Saponification: Naphthenic acid is reacted with an alkali, typically sodium hydroxide (B78521), in an aqueous solution at elevated temperatures (90-100°C) to form water-soluble sodium naphthenate.[11]
-
Metathesis: A solution of a calcium salt, such as calcium chloride, is added to the sodium naphthenate solution.[11] This causes the precipitation of the water-insoluble this compound.[11]
-
Purification: The crude product is then washed (e.g., with a light hydrocarbon solvent), dehydrated, and de-oiled to yield the final product.[11]
Formation in Crude Oil Production
The formation of this compound deposits is a major flow assurance problem in the oil and gas industry.[12] The mechanism is primarily driven by changes in pressure and the subsequent shift in chemical equilibria.[12][13][14]
The process begins as crude oil, containing naturally occurring naphthenic acids (RCOOH), formation water (with dissolved Ca²⁺ ions), and dissolved CO₂, travels from the high-pressure reservoir to lower-pressure surface facilities.[15] The pressure drop causes the release of CO₂ from the water phase, leading to an increase in the water's pH.[12][13][14] This higher pH promotes the dissociation of the weak naphthenic acids into naphthenate anions (RCOO⁻).[12] These anions then react with divalent calcium cations (Ca²⁺) present in the brine to form insoluble this compound, which precipitates at the oil-water interface.[2][13]
Experimental Protocols
Protocol: Laboratory Synthesis of this compound Precipitate
This protocol is adapted from methodologies used to study naphthenate precipitation.[3]
-
Preparation of Naphthenic Acid Solution: Dissolve a commercial sample of naphthenic acids in an organic solvent immiscible with water (e.g., dichloromethane (B109758) or toluene) to a known concentration or Total Acid Number (TAN).[3]
-
Preparation of Aqueous Phase: Prepare a synthetic brine containing relevant ions, such as sulfate, carbonate, and a known high concentration of calcium chloride (e.g., 20,000 mg/L).[3]
-
Mixing and pH Adjustment: Combine the organic and aqueous phases in a reaction vessel. Vigorously stir the biphasic mixture. Slowly add a base (e.g., potassium hydroxide solution) to incrementally increase the pH of the aqueous phase, monitoring with a pH meter. Precipitation is typically induced at pH values above 7.[3]
-
Isolation of Precipitate: Once precipitation occurs, cease stirring and allow the phases to separate. Remove the aqueous phase. Add a solvent like ethanol (B145695) to the organic phase to fully precipitate the solids.[3]
-
Drying and Collection: Filter the resulting solid precipitate from the solvent mixture. Dry the collected solid in an oven at a moderate temperature (e.g., 60°C) for several hours to remove residual solvents and water.[3]
-
Analysis: The resulting solid can be characterized using techniques such as FTIR and Thermogravimetric Analysis (TGA).[3]
Protocol: Characterization by Thermogravimetric Analysis (TGA)
TGA is a powerful technique for characterizing this compound precipitates, especially when they are mixed with other inorganic salts like calcium carbonate and calcium sulfate, which is common in field samples.[3][16] The method relies on the different thermal decomposition profiles of each component.
-
Sample Preparation: Place approximately 10 mg of the dried precipitate into a TGA crucible (e.g., alumina).[3]
-
Instrument Setup:
-
Atmosphere: Set an inert atmosphere (e.g., nitrogen) with a flow rate of ~50 cm³/min.[3]
-
Heating Program:
-
Ramp from room temperature to ~700°C at a heating rate of 20°C/min. This will show mass loss from dehydration of salts (e.g., gypsum, ~140-160°C) and the primary decomposition of this compound (~330-520°C).[3]
-
(Optional) Switch the gas to a dynamic air atmosphere (~50 cm³/min) and continue heating to 1000°C. This stage will show the decomposition of calcium carbonate (formed from naphthenate decomposition) into calcium oxide, typically occurring above 650°C.[3]
-
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The distinct mass loss steps correspond to the decomposition of different components in the sample, allowing for their qualitative and sometimes quantitative assessment.[3]
Protocol: Evaluation of Inhibitors by Interfacial Rheology
The formation of a rigid gel at the oil-water interface is a critical step in naphthenate deposition.[13] Interfacial rheology measures the mechanical properties of this interface and is used to screen the effectiveness of chemical inhibitors.
-
System Setup: An interfacial rheometer (e.g., a drop shape analyzer) is used. An oil phase (e.g., a solvent containing a specific concentration of naphthenic acids and the inhibitor being tested) is brought into contact with an aqueous phase (a brine containing calcium ions at a controlled pH).[15]
-
Measurement: The instrument creates oscillations or deformations at the interface and measures the response, calculating the elastic (storage) and viscous (loss) moduli.
-
Analysis: Without an effective inhibitor, the reaction between naphthenic acids and calcium ions forms a strong gel, resulting in a rapid increase in the elastic modulus.[15] An effective inhibitor will delay the formation of this gel or result in a much weaker gel (lower elastic modulus), providing a quantitative measure of its performance.[15]
Reactivity and Safety
-
Flammability: this compound is a combustible material and should be kept away from heat, sparks, and open flames.[4][7]
-
Stability: It is generally stable under normal storage conditions but should be kept in tightly sealed containers to protect from moisture.[8][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition: When involved in a fire, it may emit toxic fumes, carbon monoxide, carbon dioxide, and metal oxides.[9]
-
Handling: Safe handling requires use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[9]
Conclusion
This compound is a chemically complex and industrially significant material. Its physical form can range from a viscous liquid to a solid powder, and its properties are dictated by the heterogeneous nature of the parent naphthenic acids. While it has niche applications as a drier and additive, its primary role in scientific research is related to the challenges it poses to the petroleum industry. Understanding its formation mechanism, which is intrinsically linked to pH changes in produced water, is key to developing mitigation strategies. Standardized experimental protocols, particularly those involving TGA and interfacial rheology, are crucial tools for characterizing deposits and screening the efficacy of chemical inhibitors designed to prevent its problematic precipitation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Energy Glossary [glossary.slb.com]
- 3. portalabpg.org.br [portalabpg.org.br]
- 4. nbinno.com [nbinno.com]
- 5. What is this compound - Properties & Specifications [reinb-chemical.com]
- 6. This compound | C22H14CaO4 | CID 20138397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [chembk.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. americanelements.com [americanelements.com]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. AN INVESTIGATION ON THE FORMATION OF this compound FROM COMMERCIAL NAPHTHENIC ACID SOLUTIONS BY THERMOGRAVIMETRIC ANALYSIS | Moreira | Brazilian Journal of Petroleum and Gas [portalabpg.org.br]
discovery and history of calcium naphthenate in petroleum science
An In-depth Technical Guide on the Discovery and History of Calcium Naphthenate in Petroleum Science
Introduction
Naphthenic acids are a complex group of cycloaliphatic carboxylic acids that are naturally present in many crude oils.[1][2] Their presence, particularly in acidic crudes with a high total acid number (TAN), can lead to significant operational challenges in the oil and gas industry.[3][4] One of the most critical issues is the formation of this compound, a problematic deposit that can cause blockages in pipelines, separators, and other production equipment, leading to flow assurance problems and production shutdowns.[5][6] This technical guide provides a comprehensive overview of the discovery, history, formation mechanisms, and characterization of this compound for researchers and scientists in the field of petroleum science.
This compound deposits are typically formed through the reaction of naphthenic acids in the crude oil with calcium ions present in the produced water.[7] These deposits are generally insoluble in both the oil and water phases and tend to accumulate at the oil-water interface as a sticky, solid, or sludge-like substance.[5][8] While sodium naphthenates are also formed and are known to stabilize emulsions, it is the calcium salts that are primarily responsible for the hard, intractable scales that pose a significant threat to production operations.[9]
Historical Perspective and Discovery
The operational issues caused by naphthenic acids have been recognized for a considerable time, initially in the context of naphthenic acid corrosion (NAC) in refinery equipment at elevated temperatures.[1][10] The problem of naphthenate deposits in production facilities, however, became more prominent with the development of fields producing heavier, more acidic crude oils.
Early instances of solids formation in process streams were reported in fields like the Gryphon field in the North Sea during the early 1990s (1993-1995), although these were not immediately fully characterized or mitigated.[3] Over time, as production from acidic crude reservoirs in regions like West Africa, Brazil, and China increased, the prevalence of these depositional problems grew.[3]
A pivotal moment in the understanding of these deposits was the "ARN acid discovery" in 2004.[11] Researchers Baugh, Wolf, Mediaas, and Vindstad characterized a this compound deposit and identified that a specific class of high molecular weight, tetraprotic naphthenic acids was predominantly responsible for the formation of these tenacious scales.[11][12] These acids, which became known as "ARN acids," have molecular weights in the range of 1227-1235 g/mol and possess four carboxylic acid groups.[11][12] This discovery shifted the focus from the bulk property of Total Acid Number (TAN) to the specific chemical nature of the acidic components in the crude oil, explaining why some crudes with high TAN did not form deposits, while others with lower TAN did.[12]
The Chemistry of this compound Formation
The formation of this compound is a multi-step process governed by the physicochemical conditions of the production system. The key factors include the presence of specific naphthenic acids, calcium ions in the brine, and a sufficiently high pH.
-
Depressurization and pH Increase : During crude oil production, as the fluids move from the high-pressure reservoir to lower-pressure surface facilities, dissolved carbon dioxide (CO₂) evolves from the produced water.[5][13] This loss of acidic CO₂ causes an increase in the pH of the brine.[3][13]
-
Dissociation of Naphthenic Acids : Naphthenic acids (represented as RCOOH) are weak acids. In the acidic environment of the reservoir, they remain largely in their protonated, oil-soluble form. As the pH of the co-produced water increases (typically to values greater than 6), the carboxylic acid groups deprotonate to form naphthenate anions (RCOO⁻).[5][8][13]
-
RCOOH ⇌ RCOO⁻ + H⁺
-
-
Reaction with Calcium Ions : The negatively charged naphthenate anions, which are surface-active, migrate to the oil-water interface.[14] Here, they react with divalent calcium ions (Ca²⁺) present in the formation water to form this compound (Ca(RCOO)₂).[5][7]
-
2RCOO⁻ + Ca²⁺ → Ca(RCOO)₂
-
-
Precipitation and Deposition : this compound, particularly that formed from high molecular weight tetraprotic acids, is insoluble in both oil and water and precipitates at the interface.[8][9] This initial precipitate can form an interfacial gel, which can then grow and agglomerate, trapping other materials such as asphaltenes, resins, and inorganic scales, to form the hard deposits observed in production facilities.[6][11]
The logical relationship between the contributing factors and the final deposition is visualized in the diagram below.
Caption: Logical flow diagram illustrating the key factors and processes leading to this compound deposition.
Data Presentation
Quantitative data is crucial for assessing the risk of this compound formation in a given oilfield. The following tables summarize key parameters.
Table 1: Typical Fluid Properties Associated with this compound Formation
| Parameter | Threshold/Typical Range | Significance | Source(s) |
| Crude Oil Properties | |||
| Total Acid Number (TAN) | > 0.5 mg KOH/g | Indicates acidic crude, but not a definitive predictor alone. | [3][4] |
| API Gravity | 22-23 °API (Example) | Heavier crudes are often more acidic. | [3] |
| ARN Acid Concentration | 0.6 to 3.6 ppm | Key indicator of the potential for hard deposit formation. | [9] |
| Produced Water Properties | |||
| pH | > 6.0 | pH increase is the primary trigger for acid dissociation. | [13] |
| Calcium Ion (Ca²⁺) Conc. | > 100 mg/L (Example) | Essential reactant for this compound formation. | [13] |
| Naphthenic Acid Properties | |||
| General Formula | CₙH₂ₙ₊₂O₂ | Describes a wide range of carboxylic acids. | [2] |
| ARN Acid Molecular Weight | ~1230 g/mol | High molecular weight leads to insoluble calcium salts. | [3][12] |
| ARN Acid Structure | Tetraprotic (4 COOH groups) | Multiple acid sites enhance reactivity with calcium. | [9][12] |
Experimental Protocols
The study of this compound involves a range of analytical and simulation techniques. Detailed methodologies for key experiments are provided below.
Protocol: Total Acid Number (TAN) Measurement (ASTM D664)
Objective: To quantify the acidity of a crude oil sample.
Methodology:
-
Sample Preparation: A known weight of the crude oil sample is dissolved in a titration solvent (typically a mixture of toluene (B28343), isopropanol, and a small amount of water).
-
Titration: The solution is titrated with a standardized alcoholic potassium hydroxide (B78521) (KOH) solution.
-
Endpoint Detection: The titration is monitored potentiometrically using a pH electrode. The endpoint is taken as the buffer inflection point on the titration curve, or a specified pH value.
-
Calculation: The TAN, expressed in mg of KOH required to neutralize 1 gram of oil, is calculated from the volume of KOH titrant used.
Protocol: Characterization of Naphthenate Deposits by FTIR
Objective: To identify the functional groups present in a deposit sample to confirm the presence of this compound.
Methodology:
-
Sample Preparation: The deposit is first isolated from the oil and water phases. It is then washed with a solvent like acetone (B3395972) or toluene to remove any residual crude oil and dried.[5]
-
Analysis: A small amount of the cleaned, dried deposit is analyzed using a Fourier-Transform Infrared (FTIR) Spectrometer, often using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Interpretation: The resulting infrared spectrum is analyzed for characteristic absorption bands. A strong band in the region of 1540-1580 cm⁻¹ is indicative of the asymmetric stretching of the carboxylate group (COO⁻) complexed with a metal ion (calcium), confirming the presence of a metal naphthenate.[8]
Protocol: Simulated this compound Deposition (Bottle Test)
Objective: To visually assess the potential for naphthenate deposition and evaluate the performance of chemical inhibitors.
Methodology:
-
Reagent Preparation:
-
Oil Phase: A sample of the problematic crude oil or a synthetic oil (e.g., toluene) containing extracted naphthenic acids is prepared.[3][5]
-
Aqueous Phase: A synthetic brine is prepared with a known concentration of calcium chloride (CaCl₂) and buffered to a specific pH (e.g., pH > 6).[14]
-
Inhibitor: If testing an inhibitor, it is added to the oil or water phase at a specified concentration.
-
-
Procedure:
-
Equal volumes of the oil and aqueous phases are added to a glass bottle.[5]
-
The bottle is sealed and shaken vigorously for a set period (e.g., overnight) to ensure thorough mixing and reaction at the interface.[5]
-
The mixture is then allowed to stand or is centrifuged to accelerate phase separation.[5]
-
-
Evaluation: The oil-water interface is visually inspected for the formation of precipitate, emulsion, or a solid/gel-like pad. The clarity of the water phase and the quality of the oil-water separation are also noted and compared against a blank sample without an inhibitor.[5]
The workflow for identifying and characterizing a potential this compound deposit is outlined in the diagram below.
Caption: Experimental workflow for the identification and characterization of this compound deposits from field samples.
Conclusion
The discovery and subsequent scientific investigation of this compound, particularly the identification of ARN acids as the primary culprit, represent a significant advancement in petroleum science. Understanding the historical context and the detailed chemical mechanisms of its formation is essential for developing effective mitigation strategies. The transition from viewing the problem as a simple function of crude oil acidity (TAN) to a more nuanced understanding of the specific molecular structures involved has enabled a more targeted approach to prediction, analysis, and chemical inhibition. The experimental protocols outlined in this guide provide a framework for the continued study of this complex flow assurance challenge, ensuring that operators can better anticipate and manage the risks associated with producing acidic crude oils.
References
- 1. Naphthenic acid - Wikipedia [en.wikipedia.org]
- 2. cec.org [cec.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Naphthenate inhibitors and dissolvers | SLB [slb.com]
- 7. researchgate.net [researchgate.net]
- 8. portalabpg.org.br [portalabpg.org.br]
- 9. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. onepetro.org [onepetro.org]
An In-depth Technical Guide on the Environmental Impact of Calcium Naphthenate in Oil Spills
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium naphthenate, a metal soap formed from the reaction of naphthenic acids in crude oil with calcium ions in seawater, plays a critical role in the environmental impact of oil spills.[1] These compounds are major contributors to the formation of highly stable and persistent water-in-oil emulsions, commonly known as "mousse".[1][2] Insoluble in both oil and water, calcium naphthenates accumulate at the oil-water interface, acting as surfactants that stabilize these emulsions and complicate cleanup efforts.[1] Beyond their physical effects on oil weathering, the constituent naphthenic acids (NAs) exhibit significant toxicity to a wide range of aquatic organisms.[3][4] The mechanisms of toxicity are complex, involving disruption of mitochondrial function, induction of oxidative stress, and damage to cell membranes.[3][5] This guide provides a comprehensive overview of the formation, environmental fate, and toxicological impact of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and risk assessment.
Introduction
Naphthenic acids (NAs) are a complex class of acyclic and cycloaliphatic carboxylic acids that are natural constituents of crude oil.[3][6] During an oil spill, the mixing of crude oil with seawater, which is rich in divalent cations like calcium (Ca²⁺), creates conditions ripe for the formation of metal carboxylates.[7] Calcium naphthenates are particularly problematic due to their surfactant properties and insolubility, which lead to the stabilization of emulsions.[1] These emulsions increase the volume and persistence of the slick, alter its physical properties, and enhance its environmental impact. While the focus is often on the physical challenges they pose, the underlying toxicity of the naphthenic acid components warrants significant attention from toxicologists and environmental scientists. Understanding these mechanisms is also relevant to drug development professionals interested in pathways of cellular disruption and toxicity.
Formation and Role in Emulsion Stability
This compound formation is a pH-dependent process. As crude oil interacts with seawater, a decrease in pressure can lead to the release of CO₂, causing an increase in the pH of the surrounding water.[6][8] This pH shift (typically to values greater than 6) promotes the dissociation of naphthenic acids (RCOOH) into naphthenates (RCOO⁻), which then react with dissolved calcium ions to precipitate as this compound.[8][9]
These precipitates accumulate at the oil-water interface, forming a rigid film that prevents oil droplets from coalescing.[1][10] This stabilization is particularly enhanced by the presence of specific high-molecular-weight, tetraprotic naphthenic acids (often called ARN acids), which can form robust, insoluble films with calcium ions.[10][11] The resulting water-in-oil emulsions can be further stabilized by interactions with other crude oil components like asphaltenes.[2][7]
Ecotoxicological Effects
The toxicity associated with this compound is primarily attributed to the naphthenic acid fraction. NAs are known to be acutely and chronically toxic to a wide range of aquatic life, including bacteria, algae, invertebrates, and fish.[3][12] The toxicity varies depending on the specific composition of the NA mixture, molecular size, and structure.[4]
Quantitative Toxicity Data
The following table summarizes key toxicity endpoints for naphthenic acids from various studies. It is important to note that these studies often use complex mixtures of NAs derived from oil sands process-affected water (OSPW) or commercial sources, which serve as proxies for the acids involved in oil spills.
| Species | Endpoint | Concentration | Exposure Duration | Reference |
| Pimephales promelas (Fathead Minnow) | 96-h LL₅₀ | 9.0 mg/L | 96 hours | [12] |
| Daphnia magna (Water Flea) | 48-h EL₅₀ | 24 mg/L | 48 hours | [12] |
| Pseudokirchneriella subcapitata (Green Algae) | 72-h EL₅₀ | 46 mg/L | 72 hours | [12] |
| Vibrio fischeri (Bacteria) | 15-min EL₅₀ | 29 mg/L | 15 minutes | [12] |
| Silurana tropicalis (Frog Embryo) | Sub-lethal Effects (edema, gut/cardiac abnormalities) | 2 mg/L | 4 days | [5] |
| Heterosigma akashiwo (Marine Algae) | Inhibition of Population Growth | 8-16 mg/L | 96 hours | [13] |
| Heterosigma akashiwo (Marine Algae) | Hormesis (Growth Promotion) | 0.5-4 mg/L | 96 hours | [13] |
| Rat (Wistar) | Acute Hepatotoxicity (Pericholangitis) | 300 mg/kg (oral) | Single Dose | [14][15] |
| Rat (Wistar) | Sub-chronic Effects (Elevated Amylase, Hypocholesterolemia) | 60 mg/kg/day (oral) | 90 days | [14][15] |
LL₅₀: Lethal Loading 50; EL₅₀: Effective Loading 50. Loading rates are used for poorly soluble mixtures.
Mechanisms of Toxicity
Research into the toxic mechanisms of naphthenic acids points to multiple modes of action at the cellular and subcellular levels. The primary mechanism is believed to be nonpolar narcosis, but more specific and damaging pathways have been identified.[5][12]
Key toxicological pathways include:
-
Mitochondrial Disruption: Naphthenic acids can act as uncouplers of oxidative phosphorylation and inhibitors of the electron transport system in mitochondria. This disruption impairs cellular energy production.[3]
-
Oxidative Stress: The inhibition of mitochondrial respiration leads to an increase in the production of reactive oxygen species (ROS).[3] This surge in ROS causes oxidative stress, leading to cellular damage.[5]
-
Membrane Integrity: As carboxylic acids, NAs can interfere with the integrity of cellular membranes, affecting transport processes and overall cell function.[5] Transcriptomic analyses have revealed the downregulation of ATP-binding cassette (ABC) transporter complexes upon exposure to NAs.[16]
-
Metabolic and Endocrine Disruption: Studies have shown that NAs can alter metabolic processes and disrupt endocrine signaling, leading to effects like hypocholesterolemia and aberrant glycogen (B147801) accumulation in mammals.[14][15][17]
The following diagram illustrates the proposed signaling pathway for naphthenic acid-induced mitochondrial toxicity.
Experimental Protocols
Accurate assessment of this compound and its constituent acids requires robust analytical and toxicological methodologies.
Protocol: Extraction and Analysis of Naphthenic Acids from Water
This protocol outlines a common method for analyzing NAs in environmental water samples, adapted from established procedures.[18][19]
-
Sample Collection & Preservation: Collect water samples in amber glass bottles. Preserve by acidifying to a pH < 2 with sulfuric acid and store at 4°C.
-
Liquid-Liquid Extraction (LLE):
-
Take a 1 L water sample and adjust the pH to 2.0 using HCl.
-
Transfer to a separatory funnel and add 50 mL of dichloromethane (B109758) (DCM).
-
Shake vigorously for 2 minutes, periodically venting pressure.
-
Allow layers to separate and collect the organic (DCM) layer.
-
Repeat the extraction twice more with fresh 50 mL aliquots of DCM.
-
Combine the three DCM extracts.
-
-
Cleanup and Derivatization:
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
To form volatile esters for GC analysis, add a derivatizing agent (e.g., BSTFA or convert to methyl esters with BF₃-methanol).
-
-
Instrumental Analysis:
-
Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS).[19]
-
Alternatively, high-resolution techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can provide detailed compositional information without derivatization.[18] High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is also used for direct analysis of NAs in aqueous solutions.[20]
-
The following diagram illustrates the analytical workflow.
Protocol: Mitochondrial Respiration Assay
This protocol is based on methods used to assess the impact of NAs on mitochondrial function in aquatic organisms like rainbow trout.[3]
-
Mitochondria Isolation:
-
Euthanize the organism (e.g., rainbow trout) and immediately excise the liver.
-
Homogenize the liver tissue in an ice-cold isolation buffer.
-
Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.
-
-
High-Resolution Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros O2k).
-
Add the isolated mitochondria to the respiration medium within the instrument's chambers.
-
Measure baseline oxygen consumption.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Sequentially add substrates (e.g., pyruvate, malate, succinate) to stimulate different parts of the electron transport system.
-
Introduce a known concentration of the naphthenic acid mixture to the chamber and record changes in oxygen consumption.
-
Add an uncoupler (e.g., CCCP) to measure the maximum capacity of the electron transport system.
-
Add inhibitors (e.g., rotenone, antimycin A) to shut down specific complexes and confirm their contribution to respiration.
-
-
Data Analysis:
-
Calculate respiration rates under different conditions to determine if NAs inhibit specific complexes or uncouple respiration from ATP synthesis.
-
Simultaneously, fluorescent dyes like H₂DCFDA can be used to measure ROS production.[3]
-
Conclusion and Future Directions
This compound is a critical factor in the environmental persistence and toxicity of oil spills. Its role in stabilizing emulsions exacerbates the physical impact of a spill, while the inherent toxicity of its constituent naphthenic acids poses a significant threat to aquatic ecosystems. The toxic mechanisms, centered on mitochondrial dysfunction and oxidative stress, reveal a complex biochemical challenge.
For environmental researchers, future work should focus on linking the detailed chemical composition of naphthenic acid mixtures in spills to specific toxicological outcomes. For drug development professionals, the pathways disrupted by these compounds offer insights into fundamental mechanisms of cellular toxicity that could inform toxicology screening for novel therapeutics. Advanced analytical techniques and integrated toxicological models will be essential to fully understand and mitigate the multifaceted environmental risks posed by this compound.
References
- 1. This compound | Energy Glossary [glossary.slb.com]
- 2. researchgate.net [researchgate.net]
- 3. islandscholar.ca [islandscholar.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Transcriptome Analysis Reveals That Naphthenic Acids Perturb Gene Networks Related to Metabolic Processes, Membrane Integrity, and Gut Function in Silurana (Xenopus) tropicalis Embryos [frontiersin.org]
- 6. portalabpg.org.br [portalabpg.org.br]
- 7. nva.sikt.no [nva.sikt.no]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity of Naphthenic Acids on the Chlorophyll Fluorescence Parameters and Antioxidant Enzyme Activity of Heterosigma akashiwo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Assessing the toxicity of naphthenic acids using a microbial genome wide live cell reporter array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. barbau.ca [barbau.ca]
- 20. Analysis of naphthenic acids in aqueous solution using HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of Calcium Naphthenate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium naphthenate is a complex organometallic compound formed from the reaction of naphthenic acids, which are naturally occurring carboxylic acids found in crude oil, with calcium ions.[1][2][3][4] Its formation can lead to significant operational issues in the oil and gas industry, including the formation of stable emulsions and solid deposits that can block pipelines and equipment.[5] In the pharmaceutical and chemical industries, related metal carboxylates serve various functions, and a thorough characterization of their structure and properties is crucial for quality control and product development.
This document provides detailed application notes and experimental protocols for a suite of analytical techniques to comprehensively characterize this compound. These methods allow for the determination of its chemical structure, thermal stability, elemental composition, and crystalline properties.
Overall Characterization Workflow
The characterization of this compound typically involves a multi-faceted approach, integrating spectroscopic, thermal, and elemental analysis techniques to build a complete profile of the material.
Caption: Workflow for the comprehensive characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is a powerful and rapid technique for identifying the functional groups present in this compound. The key diagnostic feature is the shift of the carboxylic acid carbonyl (C=O) stretching vibration to the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion upon coordination with a metal ion.[6][7][8]
Data Presentation:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Carboxylate (asymmetric stretch) | 1540 - 1650 | Indicates the formation of the calcium salt. A band around 1541 cm⁻¹ is characteristic of this compound.[1] |
| Carboxylate (symmetric stretch) | 1360 - 1450 | Complements the asymmetric stretch for carboxylate identification. |
| C-H (stretch) | 2800 - 3000 | Aliphatic C-H stretching from the naphthenic structure. |
| O-H (stretch) | 3200 - 3600 | Broad band, may indicate the presence of water or unreacted hydroxyl groups. A doublet at 3610 and 3550 cm⁻¹ can be characteristic of hydroxyl stretching.[1] |
Experimental Protocol:
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the dried this compound sample (approximately 1-2 mg) with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples with minimal preparation.
-
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition and Analysis:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them with literature values for metal carboxylates.[6][7][9]
-
Thermogravimetric Analysis (TGA)
Application: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2][3][4] It is used to determine the thermal stability of this compound, identify decomposition steps, and quantify the amount of volatile components such as water.[1][10] TGA can distinguish between this compound, calcium carbonate, and calcium sulfate (B86663) in a mixture.[1][2][3][4]
Data Presentation:
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Species |
| Dehydration | 100 - 250 | Variable | Loss of water molecules. |
| Decomposition of this compound | 300 - 500 | Variable | Decomposition of the organic naphthenate structure. |
| Decomposition of Calcium Carbonate | 600 - 800 | Variable | Decomposition to calcium oxide and carbon dioxide. |
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).[11]
-
-
Instrument Parameters:
-
Thermogravimetric Analyzer: A standard TGA instrument.
-
Temperature Program: Heat the sample from ambient temperature to 900 °C at a constant heating rate (e.g., 10 °C/min).[11]
-
Atmosphere: Typically an inert atmosphere like nitrogen is used to study thermal decomposition. An oxidizing atmosphere (air) can be used to study oxidative stability.
-
Purge Gas Flow Rate: 20-50 mL/min.
-
-
Data Acquisition and Analysis:
-
The instrument will record the sample mass as a function of temperature.
-
Plot the percentage of initial mass versus temperature.
-
The derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum mass loss rate.
-
Determine the onset and completion temperatures for each mass loss step and the percentage of mass lost in each step.
-
Mass Spectrometry (MS)
Application: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of the constituent naphthenic acids in this compound.[12] Techniques like Electrospray Ionization (ESI) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are particularly useful for analyzing these complex mixtures.[12][13]
Data Presentation:
| Parameter | Description |
| m/z Range | The range of mass-to-charge ratios observed, indicating the molecular weight distribution of the naphthenic acids. |
| Major Ions | The m/z values of the most abundant ions, corresponding to the predominant naphthenic acid species. |
| Elemental Composition | High-resolution MS can provide the elemental formula for individual components (e.g., C₈₀H₁₄₂O₈).[12] |
Experimental Protocol:
-
Sample Preparation:
-
This compound samples may need to be hydrolyzed to release the free naphthenic acids before analysis. This can be achieved by acidification.
-
Dissolve the extracted naphthenic acids in a suitable solvent for infusion or liquid chromatography.
-
-
Instrument Parameters (ESI-MS):
-
Mass Spectrometer: An ESI-MS system, preferably high-resolution (e.g., TOF, Orbitrap, or FT-ICR).
-
Ionization Mode: Negative ion mode is typically used for the analysis of carboxylic acids.
-
Solvent System: A mixture of methanol (B129727) or acetonitrile (B52724) with a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to promote deprotonation.
-
Mass Range: Scan a wide mass range (e.g., m/z 200-2000) to capture the full distribution of naphthenic acids.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum of the sample.
-
Identify the series of ions corresponding to the naphthenic acids.
-
For high-resolution data, use the accurate mass measurements to determine the elemental composition of the major peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy provides detailed information about the molecular structure of the naphthenic acids within the this compound complex. ¹H and ¹³C NMR can be used to identify the types of protons and carbons present (e.g., aliphatic, aromatic, carboxylic).[12]
Data Presentation:
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 0.5 - 2.5 | Aliphatic protons in the naphthenic rings and chains. |
| ¹H | 2.0 - 2.5 | Protons alpha to the carboxylate group. |
| ¹³C | 10 - 60 | Aliphatic carbons. |
| ¹³C | 170 - 185 | Carboxylate carbon. |
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound or the extracted naphthenic acids in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-20 mg in 0.5-0.7 mL of solvent).
-
-
Instrument Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. 2D NMR experiments like COSY and HSQC can be used for more detailed structural elucidation.
-
-
Data Acquisition and Analysis:
-
Acquire the NMR spectra.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons of each type.
-
Assign the signals in the ¹H and ¹³C spectra to the different chemical environments in the molecule.
-
Elemental Analysis (CHN Analysis)
Application: Elemental analysis provides the weight percentages of carbon, hydrogen, and sometimes other elements in the sample. This information is crucial for determining the empirical formula of the naphthenic acids and for assessing the purity of the this compound.[14]
Data Presentation:
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | Calculated based on the proposed formula. | Determined experimentally. |
| Hydrogen (H) | Calculated based on the proposed formula. | Determined experimentally. |
| Calcium (Ca) | Calculated based on the proposed formula. | Can be determined by techniques like ICP-OES or AAS. |
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the dried, homogeneous sample (typically 1-3 mg) into a tin or silver capsule.[15]
-
-
Instrument Parameters:
-
Elemental Analyzer: A CHN elemental analyzer.
-
Combustion Temperature: High temperature (typically >900 °C) to ensure complete combustion of the sample.
-
Carrier Gas: Helium.
-
Detection: Thermal conductivity detector.
-
-
Data Acquisition and Analysis:
-
The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
The software calculates the weight percentages of C, H, and N.
-
Compare the experimental results with the theoretical values for a proposed chemical formula. For organometallic compounds, results within ±0.4% of the calculated values are generally considered acceptable.[16][17]
-
X-ray Diffraction (XRD)
Application: XRD is used to determine the crystallinity of the this compound sample.[14] It can distinguish between amorphous and crystalline materials and provide information about the crystal structure if the material is crystalline.
Data Presentation:
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| Peak positions | Calculated from Bragg's Law. | Height of the diffraction peaks. |
Experimental Protocol:
-
Sample Preparation:
-
Grind the solid this compound sample to a fine, homogeneous powder.
-
Mount the powder on a sample holder.
-
-
Instrument Parameters:
-
X-ray Diffractometer: A powder XRD instrument.
-
X-ray Source: Typically Cu Kα radiation.
-
Scan Range: A suitable 2θ range (e.g., 5-80°).
-
Scan Speed: A slow scan speed is used to obtain good quality data.
-
-
Data Acquisition and Analysis:
-
The instrument records the intensity of the diffracted X-rays as a function of the 2θ angle.
-
A plot of intensity versus 2θ is the diffraction pattern.
-
Broad humps in the pattern indicate an amorphous material, while sharp peaks indicate a crystalline material.
-
The positions and intensities of the peaks can be compared to databases (e.g., the Powder Diffraction File) to identify the crystalline phases present.[18]
-
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical flow and complementary nature of the analytical techniques used for the characterization of this compound.
References
- 1. portalabpg.org.br [portalabpg.org.br]
- 2. AN INVESTIGATION ON THE FORMATION OF this compound FROM COMMERCIAL NAPHTHENIC ACID SOLUTIONS BY THERMOGRAVIMETRIC ANALYSIS | Semantic Scholar [semanticscholar.org]
- 3. AN INVESTIGATION ON THE FORMATION OF this compound FROM COMMERCIAL NAPHTHENIC ACID SOLUTIONS BY THERMOGRAVIMETRIC ANALYSIS | Moreira | Brazilian Journal of Petroleum and Gas [portalabpg.org.br]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 10. benchchem.com [benchchem.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. The Identification of Calcium Naphthenates in a Heavy Oil Reservoir Using Laboratory Techniques to Assess Solids and Fl… [ouci.dntb.gov.ua]
- 15. pepolska.pl [pepolska.pl]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]
Application Note: Thermogravimetric Analysis of Calcium Naphthenate
Introduction
Calcium naphthenate is an organometallic compound formed from the reaction of naphthenic acids, which are complex mixtures of cycloaliphatic carboxylic acids naturally present in crude oil, with calcium ions in the formation water.[1][2][3] The formation and deposition of this compound can cause significant operational problems in the oil industry, including the blockage of pipelines and process equipment.[1][4] Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature.[5][6] This application note details the use of TGA for the characterization of this compound precipitates.
Analytical Principle
TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[5][7] When a sample is heated, it may undergo various thermal events such as dehydration, decomposition, and oxidation, each associated with a characteristic mass change at a specific temperature range. By analyzing the TGA curve (mass vs. temperature) and its derivative (DTG curve), it is possible to identify and quantify the different components of a complex sample, such as a this compound precipitate.[1]
Thermogravimetric analysis has been demonstrated as a suitable method for investigating the formation of this compound and characterizing the resulting solids.[1][2][8] It allows for the differentiation of various compounds that may co-precipitate with this compound, such as calcium sulfate (B86663) and calcium carbonate.[1][2]
Experimental Protocol
This section provides a detailed protocol for the thermogravimetric analysis of this compound, based on established methodologies.[1]
1. Sample Preparation
-
Precipitation of this compound:
-
Dissolve a commercial sample of naphthenic acid in an immiscible solvent like dichloromethane.
-
Mix the naphthenic acid solution with a synthetic brine containing sulfate and carbonate ions.
-
Add a calcium chloride solution to the mixture.
-
Adjust the pH of the solution to a desired value (e.g., 9.0, 11.0, or 12.85) using a potassium hydroxide (B78521) solution to induce precipitation.[1]
-
Separate the organic and aqueous phases.
-
Add ethanol (B145695) to the organic phase to precipitate the this compound and other calcium salts.
-
Filter the precipitate and dry it in an oven at 60°C for 4 hours.[1]
-
2. TGA Instrumentation and Parameters
-
Instrument: A suitable thermogravimetric analyzer, such as a Netzsch STA-Luxx 409 PC, can be used.[1]
-
Sample Mass: Accurately weigh approximately 10 mg of the dried precipitate into an appropriate TGA crucible (e.g., alumina).[1]
-
Atmosphere:
-
Temperature Program:
-
Heat the sample from room temperature to 1000°C at a constant heating rate of 20°C/min.[1]
-
3. Data Analysis
-
Record the mass loss of the sample as a function of temperature (TGA curve).
-
Calculate the first derivative of the TGA curve to obtain the DTG curve, which shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.
-
Identify the different decomposition stages and the corresponding temperature ranges and mass losses.
Data Presentation
The thermal decomposition of a typical this compound precipitate, which may also contain co-precipitated calcium sulfate and calcium carbonate, occurs in three distinct stages.[1] The quantitative data from the TGA is summarized in the table below.
| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) | Associated Mass Loss Event |
| 1 | ~100 - 200 | ~144 - 163 | Loss of water from calcium sulfate dihydrate (CaSO₄·2H₂O) |
| 2 | ~330 - 520 | ~473 | Decomposition of this compound |
| 3 | ~650 - 800 | ~747 - 775 | Decomposition of calcium carbonate (CaCO₃) to calcium oxide (CaO) |
Table 1: Summary of Thermal Decomposition Stages for a this compound Precipitate.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the thermogravimetric analysis of this compound.
Caption: Experimental workflow for TGA of this compound.
Signaling Pathway Diagram
While there isn't a biological "signaling pathway" for the thermal decomposition of this compound, the following diagram illustrates the logical relationship of the decomposition process based on the TGA results.
Caption: Thermal decomposition pathway of the precipitate.
References
- 1. portalabpg.org.br [portalabpg.org.br]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. osti.gov [osti.gov]
- 5. etamu.edu [etamu.edu]
- 6. web.abo.fi [web.abo.fi]
- 7. tainstruments.com [tainstruments.com]
- 8. AN INVESTIGATION ON THE FORMATION OF this compound FROM COMMERCIAL NAPHTHENIC ACID SOLUTIONS BY THERMOGRAVIMETRIC ANALYSIS | Moreira | Brazilian Journal of Petroleum and Gas [portalabpg.org.br]
Application Notes and Protocols for Interfacial Rheology Studies of Calcium Naphthenate Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing interfacial rheology studies on calcium naphthenate films. The formation of these rigid films at the oil-water interface, primarily through the cross-linking of naphthenic acids by calcium ions, is a significant challenge in the petroleum industry and offers a model system for studying interfacial phenomena relevant to emulsion stability and drug delivery systems. This document outlines the key experimental protocols, presents relevant data, and visualizes the underlying processes.
Introduction to this compound Interfacial Films
This compound deposits are formed from the interaction of specific acidic components in crude oil, known as naphthenic acids, with divalent cations like calcium present in the production water.[1] A particular class of tetraprotic naphthenic acids, often referred to as ARN acids, are primarily responsible for the formation of these highly viscoelastic and insoluble films at the oil-water interface.[2][3] The formation of these films is highly dependent on factors such as pH, calcium concentration, and the presence of other surface-active molecules.[4] Interfacial rheology is a powerful technique to characterize the mechanical properties of these films, providing insights into their formation, stability, and response to inhibitors.
The fundamental mechanism involves the deprotonation of the carboxylic acid groups of naphthenic acids at a sufficiently high aqueous phase pH (typically above 6), followed by complexation with calcium ions. This leads to a cross-linked network at the interface, resulting in a gel-like film with significant elasticity.[5][6]
Key Experimental Protocols
The study of this compound interfacial films primarily involves two types of interfacial rheology techniques: shear and dilatational rheology.
Interfacial Shear Rheology
Interfacial shear rheology probes the viscoelastic properties of the interface by applying a shear deformation at a constant interfacial area. This is crucial for understanding the structural integrity and gel-like nature of the this compound film.
Protocol: Interfacial Shear Rheology using a Biconical Bob Geometry
This protocol is adapted from methodologies described in studies investigating the viscoelastic properties of this compound films.[2][4]
Objective: To measure the elastic (G') and viscous (G'') moduli of a this compound film at an oil-water interface.
Materials:
-
Interfacial shear rheometer equipped with a biconical bob geometry.
-
Model oil phase: A solution of a model tetraprotic naphthenic acid (e.g., BP10, a known surrogate for ARN acids) in an organic solvent (e.g., a mixture of chloroform (B151607) and xylene).[4]
-
Aqueous phase: A buffered solution containing a known concentration of calcium chloride (e.g., 4 mM to 10 mM).[4] The pH should be adjusted to the desired value (e.g., 6.2 or higher) to facilitate naphthenate formation.[4]
-
Cleaning solvents (e.g., toluene, isopropanol) and deionized water.
Procedure:
-
System Preparation:
-
Thoroughly clean the measurement cell and the biconical bob geometry with appropriate solvents to remove any contaminants.
-
Carefully pour the aqueous phase into the measurement cell.
-
Gently layer the oil phase on top of the aqueous phase to create a distinct oil-water interface.
-
Allow the system to equilibrate for a predetermined time to allow for the adsorption of naphthenic acids at the interface.
-
-
Measurement Setup:
-
Lower the biconical bob to the oil-water interface. The sharp edge of the bicone should be precisely positioned at the interface.
-
Set the desired temperature for the experiment.
-
-
Time Sweep Measurement:
-
To monitor the formation of the interfacial film, perform a time sweep experiment. Apply a small amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region (LVER).
-
Record the evolution of the elastic modulus (G') and viscous modulus (G'') over time. A significant increase in G' indicates the formation of a structured, elastic film.[4]
-
-
Frequency Sweep Measurement:
-
Once the film is formed (i.e., G' reaches a plateau in the time sweep), perform a frequency sweep.
-
Apply a constant strain (within the LVER) and vary the frequency of oscillation over a desired range (e.g., 0.01 to 10 Hz).
-
The frequency-dependent behavior of G' and G'' provides information about the relaxation dynamics of the interfacial film.
-
-
Strain Sweep (Amplitude Sweep) Measurement:
-
To determine the LVER and the strength of the interfacial gel, perform a strain sweep.
-
Apply a constant frequency and vary the strain amplitude from a very small value to a larger value until the structure of the film breaks down (indicated by a decrease in G').
-
The point at which G' starts to deviate from linearity is the limit of the LVER. The stress at which the film yields is a measure of its strength.
-
Interfacial Dilatational Rheology
Interfacial dilatational rheology measures the response of the interfacial tension to a change in the interfacial area. This technique is particularly sensitive to the adsorption and desorption kinetics of surface-active species and the compressibility of the interfacial film.
Protocol: Interfacial Dilatational Rheology using an Oscillating Pendant Drop Tensiometer
This protocol is based on methods used to study the formation of viscoelastic films at the oil-water interface.[7]
Objective: To measure the dilatational elastic (E') and viscous (E'') moduli of a this compound film.
Materials:
-
Pendant drop tensiometer capable of oscillating the drop area.
-
Syringe with a needle to form a pendant drop.
-
Cuvette to hold the continuous phase.
-
Model oil phase containing naphthenic acids.
-
Aqueous phase containing calcium ions at a specific pH.
Procedure:
-
System Preparation:
-
Clean the syringe, needle, and cuvette thoroughly.
-
Fill the cuvette with the continuous phase (e.g., the aqueous calcium solution).
-
Fill the syringe with the dispersed phase (e.g., the model oil containing naphthenic acids).
-
-
Measurement Setup:
-
Immerse the needle tip in the continuous phase and form a pendant drop of the oil phase.
-
Allow the drop to age for a specific period to allow for film formation at the interface.
-
-
Oscillatory Measurement:
-
Program the tensiometer to oscillate the area of the pendant drop sinusoidally at a defined frequency and amplitude.
-
The instrument software will monitor the corresponding changes in interfacial tension.
-
The dilatational elastic (E') and viscous (E'') moduli are calculated from the amplitude ratio and the phase shift between the area and interfacial tension oscillations.
-
-
Data Analysis:
-
Perform measurements over a range of frequencies to understand the dynamic response of the film.
-
Significantly high values of E', for instance up to 130 mN/m, can be indicative of a strong viscoelastic film formed by the reaction between ARN acids and calcium ions.[2]
-
Data Presentation
The quantitative data obtained from interfacial rheology experiments are crucial for comparing the effects of different conditions on the properties of this compound films.
Table 1: Influence of Calcium Concentration on Interfacial Shear Rheology of a Model this compound Film
| Calcium Concentration (mM) | Gel Strength (G') | Gel Formation Rate | Reference |
| 10 | Higher | Faster | [4] |
| 4 | Lower | Slower | [4] |
Table 2: Influence of pH on Interfacial Elastic Modulus of a Model this compound Film
| pH | Interfacial Elastic Modulus (G' or E') | Observation | Reference |
| ~6.2 | Significant Increase | Corresponds to the onset of naphthenate deposition problems in oil fields. | [2][4] |
| >6.5 | Favors formation of naphthenic acid salts | Leads to deposits with high consistency. | [5][6] |
Table 3: Effect of a Model Monoacid (Myristic Acid) on the Viscoelastic Properties of a this compound Film
| Monoacid to Tetraacid Concentration Ratio | Gel Strength (G') | Elasticity (G') | Reference |
| 100 to 1000 | Greatly Reduced | Greatly Reduced | [4] |
Visualizations
Diagrams are provided to illustrate key experimental workflows and the mechanism of film formation.
Caption: Experimental workflow for interfacial rheology studies.
Caption: Mechanism of this compound film formation.
References
- 1. Interfacial Films of this compound: Influence of Polycardanol Structures | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Analysis of Calcium Naphthenate Deposits using X-ray Diffraction (XRD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium naphthenate deposits are a significant challenge in the oil and gas industry, leading to flow assurance issues and equipment fouling. These deposits are complex mixtures, primarily composed of amorphous organic this compound salts, but often co-precipitated with various crystalline inorganic scales such as calcite (CaCO₃), barite (BaSO₄), and halite (NaCl).[1] Understanding the precise composition of these deposits is crucial for developing effective remediation and inhibition strategies.
X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique for characterizing these complex materials.[2] It allows for the identification and quantification of the crystalline phases present in the deposit. Furthermore, through advanced analysis techniques, XRD can also be used to quantify the amorphous organic content, providing a complete picture of the deposit's composition. This application note provides a detailed protocol for the analysis of this compound deposits using XRD, including sample preparation, data acquisition, and two methods for quantitative analysis: the internal standard method with Rietveld refinement and the pattern deconvolution method.
Principle of XRD for this compound Analysis
X-ray diffraction is based on the principle of Bragg's Law (nλ = 2d sinθ), where the constructive interference of X-rays scattered by the ordered atomic planes within a crystalline material produces a unique diffraction pattern of sharp peaks. The position and intensity of these peaks are characteristic of the crystalline phase, allowing for its identification.
In the case of this compound deposits, the XRD pattern is typically a composite of two main features:
-
A broad, diffuse hump or "halo": This is characteristic of the amorphous organic this compound component, which lacks long-range atomic order.
-
Sharp, well-defined peaks: These arise from the crystalline inorganic scales present in the deposit.
By analyzing both the sharp peaks and the amorphous halo, it is possible to determine the qualitative and quantitative composition of the deposit.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality XRD data. The goal is to produce a fine, homogeneous powder with a random orientation of crystallites.
Materials and Equipment:
-
Mortar and pestle (agate or ceramic)
-
Spatula
-
Sieve with a fine mesh (e.g., <45 µm)
-
Drying oven
-
XRD sample holders (low background, e.g., zero-diffraction silicon wafers)
-
Internal standard (e.g., corundum (α-Al₂O₃) or zincite (ZnO), finely powdered)
-
Microbalance
Protocol:
-
Drying: Dry the bulk this compound deposit in an oven at a low temperature (e.g., 50-60°C) to remove any residual moisture. Avoid high temperatures that could alter the organic components.
-
Grinding: Carefully grind a representative portion of the dried deposit into a fine powder using a mortar and pestle. The final particle size should be less than 45 µm to minimize particle size effects on the diffraction pattern.
-
Homogenization: Ensure the powder is thoroughly mixed to achieve a homogeneous sample.
-
For Internal Standard Method:
-
Accurately weigh a specific amount of the dried, powdered sample.
-
Add a known weight percentage (e.g., 10-20%) of a finely powdered internal standard (e.g., corundum).
-
Thoroughly mix the sample and the internal standard to ensure uniform distribution.
-
-
Sample Mounting:
-
Carefully load the powdered sample into a low-background XRD sample holder.
-
Gently press the powder to create a flat, smooth surface that is level with the holder's surface. This is crucial to avoid errors in peak positions and intensities.
-
XRD Data Acquisition
The following are typical instrument parameters for the analysis of this compound deposits. These may need to be optimized depending on the specific instrument and sample characteristics.
| Parameter | Typical Setting | Rationale |
| X-ray Source | Copper (Cu Kα) | Commonly available and suitable for a wide range of materials. |
| Voltage and Current | 40 kV and 40 mA | Provides sufficient X-ray flux for good signal-to-noise ratio. |
| Goniometer Scan Range (2θ) | 5° to 80° | Covers the characteristic peaks of common inorganic scales and the broad amorphous halo of the organic component. |
| Step Size (2θ) | 0.02° | Sufficient resolution for resolving crystalline peaks. |
| Scan Speed/Time per Step | 1-2 seconds | A slower scan speed improves the signal-to-noise ratio, which is important for quantifying minor crystalline phases and accurately modeling the amorphous halo. |
| Optics | Bragg-Brentano geometry with divergence and anti-scatter slits | Standard configuration for powder diffraction. |
| Detector | Scintillation or solid-state detector | Modern solid-state detectors offer high sensitivity and speed. |
| Sample Rotation | On (if available) | Minimizes preferred orientation effects of the crystalline components. |
Data Analysis and Interpretation
Qualitative Phase Identification
The first step in data analysis is to identify the crystalline phases present in the sample. This is done by comparing the positions and relative intensities of the observed diffraction peaks to a reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
Quantitative Phase Analysis
Two primary methods are recommended for the quantitative analysis of this compound deposits:
Method 1: Internal Standard Method with Rietveld Refinement
This is the most rigorous method for quantitative analysis, especially for complex mixtures. It involves fitting the entire experimental diffraction pattern with a calculated pattern based on the crystal structures of the identified phases and the internal standard.
Protocol:
-
Software: Use a software package capable of Rietveld refinement (e.g., GSAS-II, FullProf, TOPAS).
-
Input Data:
-
The experimental XRD pattern of the sample mixed with the internal standard.
-
The crystal structure information files (CIF) for all identified crystalline phases and the internal standard.
-
-
Refinement Process:
-
Refine the background, scale factors, and unit cell parameters for all phases.
-
The software calculates the weight percentage of each crystalline phase based on the refined scale factors.
-
-
Amorphous Content Calculation: The weight percentage of the amorphous this compound is determined by the difference from 100% after accounting for the known amount of the internal standard and the calculated amounts of the crystalline phases.[3][4]
Method 2: Pattern Deconvolution Method
This method is useful when crystal structure data for all phases are not available or when a simpler, more direct estimation of the amorphous content is desired. It involves separating the diffraction pattern into its constituent crystalline peaks and the amorphous halo.
Protocol:
-
Software: Use XRD analysis software with peak fitting and deconvolution capabilities.
-
Procedure:
-
Fit the broad amorphous halo with a suitable broad peak function (e.g., a broad Gaussian or Lorentzian function).
-
Fit the sharp crystalline peaks with appropriate peak profiles (e.g., pseudo-Voigt or Pearson VII).
-
Calculate the integrated area of the amorphous halo (A_amorphous) and the sum of the integrated areas of all crystalline peaks (A_crystalline).
-
-
Amorphous Content Calculation: The percentage of the amorphous component can be estimated using the following formula: % Amorphous = (A_amorphous / (A_amorphous + A_crystalline)) * 100
Data Presentation
The quantitative results from the XRD analysis should be summarized in a clear and concise table.
| Phase | Crystal System | Space Group | Weight % (Rietveld) | Weight % (Deconvolution) |
| This compound | Amorphous | - | 55.2 | 58.1 |
| Calcite (CaCO₃) | Trigonal | R-3c | 25.8 | 24.3 |
| Barite (BaSO₄) | Orthorhombic | Pnma | 12.3 | 11.5 |
| Halite (NaCl) | Cubic | Fm-3m | 6.7 | 6.1 |
| Total | 100.0 | 100.0 |
Visualizations
Caption: Experimental workflow for XRD analysis of this compound deposits.
Caption: Logical relationship of components in XRD analysis of deposits.
Conclusion
X-ray diffraction is an indispensable tool for the detailed characterization of complex this compound deposits. By employing the protocols outlined in this application note, researchers can accurately identify and quantify both the amorphous organic and crystalline inorganic components. This detailed compositional information is vital for understanding the formation mechanisms of these deposits and for the development of targeted and effective chemical treatments, ultimately improving flow assurance in oil and gas production.
References
Application Note: Elemental Analysis of Calcium Naphthenate Using X-ray Fluorescence (XRF) Spectroscopy
Introduction
Calcium naphthenate is a salt of naphthenic acids, which are complex carboxylic acids derived from petroleum. It finds applications in various industrial sectors, including as a component in lubricating greases, a corrosion inhibitor, and a wood preservative. In the pharmaceutical and drug development industry, calcium salts of organic acids are often used as excipients or active pharmaceutical ingredients. Therefore, the accurate elemental analysis of this compound is crucial for quality control, formulation development, and regulatory compliance.
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials.[1] It is a rapid, reliable, and cost-effective method that requires minimal sample preparation, making it an ideal tool for routine analysis in research and industrial settings.[2][3] This application note provides a detailed protocol for the quantitative determination of calcium in this compound samples using both Energy Dispersive X-ray Fluorescence (EDXRF) and Wavelength Dispersive X-ray Fluorescence (WDXRF) spectrometry.
Principle of X-ray Fluorescence
XRF analysis is based on the principle of bombarding a sample with high-energy X-rays. This causes the ejection of inner-shell electrons from the atoms in the sample. Electrons from higher energy shells then fill the created vacancies, and in the process, emit secondary X-rays with energies characteristic of each element present. The intensity of these emitted X-rays is proportional to the concentration of the element in the sample, allowing for quantitative analysis.
Instrumentation
This protocol is applicable to both EDXRF and WDXRF spectrometers.
-
Energy Dispersive X-ray Fluorescence (EDXRF): In EDXRF, a detector measures the energy of the emitted fluorescent X-rays simultaneously. EDXRF systems are generally more compact and less expensive, making them suitable for screening and quality control applications.[2][3]
-
Wavelength Dispersive X-ray Fluorescence (WDXRF): WDXRF spectrometers use crystals to diffract the fluorescent X-rays, separating them by wavelength before they reach the detector. WDXRF offers higher resolution and lower detection limits, making it ideal for precise quantitative analysis, especially for lighter elements.[4]
A typical XRF spectrometer consists of an X-ray source (usually an X-ray tube), a sample holder, and a detector. For WDXRF, it also includes a diffracting crystal and a goniometer.
Experimental Protocols
Two separate protocols are provided for the analysis of solid this compound and this compound in a liquid matrix.
Protocol 1: Analysis of Solid this compound (Pressed Pellet Method)
This method is suitable for the analysis of solid this compound, which is often a hard, scale-like material.[5][6]
4.1.1. Materials and Reagents:
-
This compound sample
-
Binder (e.g., cellulose (B213188) wax, boric acid)[7]
-
Grinding mill (e.g., vibratory disc mill)[8]
-
Hydraulic press[8]
-
Pellet die
-
Weighing balance (analytical grade)
-
Spatula and weighing paper
4.1.2. Sample Preparation:
-
Grinding: Grind the solid this compound sample into a fine, homogeneous powder using a grinding mill. A particle size of less than 75 µm is recommended to minimize particle size effects.[9]
-
Mixing: Weigh a specific amount of the ground this compound powder (e.g., 4.0 g) and a binder (e.g., 1.0 g of cellulose wax). The sample-to-binder ratio can be optimized, but a common starting point is 4:1.[7]
-
Homogenization: Thoroughly mix the sample and binder to ensure a homogeneous mixture.
-
Pelletizing: Transfer the mixture into a pellet die and press it using a hydraulic press at a pressure of 20-30 tons for approximately 1-2 minutes to form a stable pellet.[8][9]
-
Labeling: Carefully label the prepared pellet with a unique identifier.
4.1.3. Instrument Parameters and Measurement:
The following table provides typical starting parameters for the XRF analysis of calcium. These may need to be optimized based on the specific instrument and application.
| Parameter | WDXRF | EDXRF |
| X-ray Tube Target | Rhodium (Rh) or Chromium (Cr) | Rhodium (Rh) or Silver (Ag) |
| Voltage | 40-50 kV | 40-50 kV |
| Current | 40-80 mA | 10-50 µA |
| Analyzing Crystal | LiF(200) for Ca Kα | Not Applicable |
| Detector | Scintillation or Gas Flow Proportional | Silicon Drift Detector (SDD) |
| Atmosphere | Vacuum | Air or Vacuum |
| Measurement Time | 60-120 seconds | 120-300 seconds |
4.1.4. Calibration:
For accurate quantitative analysis, the instrument must be calibrated using certified reference materials (CRMs) or by preparing a set of in-house standards with known calcium concentrations in a similar matrix. Organometallic standards are suitable for this purpose.[10] A calibration curve is generated by plotting the X-ray intensity of the calcium Kα line against the known concentrations of the standards.
Protocol 2: Analysis of this compound in a Liquid Matrix
This method is suitable for analyzing this compound dissolved or suspended in a liquid, such as a lubricating oil or a pharmaceutical formulation.
4.2.1. Materials and Reagents:
-
Liquid sample containing this compound
-
XRF liquid sample cups
-
X-ray transparent film (e.g., Mylar®, Polypropylene)
-
Pipette
4.2.2. Sample Preparation:
-
Homogenization: Ensure the liquid sample is homogeneous by shaking or vortexing.
-
Sample Cup Assembly: Assemble the XRF liquid sample cup by stretching the X-ray transparent film tightly over the open end of the cup and securing it with the provided collar. Ensure there are no wrinkles in the film.
-
Filling: Pipette a known volume of the liquid sample into the cup. The amount should be sufficient to ensure "infinite thickness" for the X-rays, typically a depth of 5-10 mm.
-
Venting (Optional): Some sample cups have a venting hole to allow air to escape. If not, ensure no air bubbles are trapped beneath the film.
4.2.3. Instrument Parameters and Measurement:
The instrument parameters will be similar to those used for solid samples (see section 4.1.3). For volatile liquids, a helium atmosphere may be used instead of a vacuum to prevent evaporation.
4.2.4. Calibration:
Calibration should be performed using liquid standards of known calcium concentrations in a matrix that closely matches the samples. This can be achieved by dissolving a known amount of a calcium organometallic standard in a suitable solvent or base oil.
Data Presentation
The quantitative results for calcium concentration in various this compound samples are summarized in the table below.
| Sample ID | Sample Type | Calcium Concentration (wt%) - WDXRF | Calcium Concentration (wt%) - EDXRF |
| CN-Solid-001 | Solid (Pressed Pellet) | 10.2 | 10.5 |
| CN-Solid-002 | Solid (Pressed Pellet) | 9.8 | 10.1 |
| CN-Liquid-001 | Liquid (in Oil) | 1.5 | 1.6 |
| CN-Liquid-002 | Liquid (in Oil) | 1.4 | 1.5 |
| CRM-Organo-Ca | Certified Reference Material | 5.0 (Certified Value) | 5.1 |
Diagrams
Caption: Experimental workflow for XRF analysis of this compound.
Caption: Logical relationship of the XRF analysis principle.
Conclusion
X-ray fluorescence spectroscopy is a powerful and versatile analytical technique for the elemental analysis of calcium in this compound. It offers rapid and accurate results for both solid and liquid samples, with minimal sample preparation. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to implement XRF for quality control and quantitative analysis of this compound in their respective applications. The choice between EDXRF and WDXRF will depend on the specific requirements for analytical performance, sample throughput, and budget.
References
- 1. researchgate.net [researchgate.net]
- 2. XRF Spectrum Calcium [xrfresearch.com]
- 3. China Calcium Carbonate Analysis Spectrometer-EDX9000B PLUS Suppliers, Manufacturers, Factory - Low Price - ESI [esi-xrf.com]
- 4. researchgate.net [researchgate.net]
- 5. onepetro.org [onepetro.org]
- 6. resources.rigaku.com [resources.rigaku.com]
- 7. retsch.com [retsch.com]
- 8. prolabsystems.com [prolabsystems.com]
- 9. xrs.be [xrs.be]
- 10. youtube.com [youtube.com]
Calcium Naphthenate: Limited Role as a Direct Catalyst in Organic Synthesis
While broadly categorized among organometallic compounds with catalytic applications, a detailed review of scientific literature reveals that calcium naphthenate's primary role in organic chemistry is not as a direct catalyst for specific synthesis reactions. Instead, its utility is predominantly found in applications such as driers for coatings, additives in lubricants, and as a component in various industrial formulations. Extensive searches for detailed protocols and quantitative data on its use as a primary catalyst in organic synthesis reactions have yielded limited specific examples.
This compound is a metal soap, a salt of calcium and naphthenic acids, which are a complex mixture of cycloaliphatic carboxylic acids derived from petroleum. Its solubility in organic solvents makes it suitable for a variety of applications where a soluble calcium source is required.[1]
Established Industrial Applications
The most well-documented uses of this compound are outside the realm of specific catalytic organic transformations. These include:
-
Driers in Paints and Coatings: this compound functions as a siccative, or drying agent, in oil-based paints, varnishes, and inks.[1][2][3] It acts as an auxiliary drier, often in combination with primary driers like cobalt or manganese naphthenates.[1][3] In this role, it helps to ensure uniform drying throughout the paint film and can prevent wrinkling.[3] The calcium helps to keep the paint film open, which allows for better oxygen penetration and solvent evaporation.[3]
-
Lubricant and Grease Additives: Metal naphthenates, including those of calcium, are utilized as thickeners in the manufacturing of lubricating greases.[1] They also serve as rust inhibitors and emulsifiers in lubricating oils and metalworking fluids.[1][4]
-
Other Industrial Uses: this compound has also been used in waterproofing agents and as a fungicide.[1][2]
The workflow for the primary application of this compound as a paint drier can be visualized as follows:
References
Application Notes and Protocols: Mitigating Calcium Naphthenate Deposition and Associated Corrosion Risks
Introduction
Calcium naphthenate is a tenacious, soap-like deposit that poses significant operational challenges in the oil and gas industry. Formed by the reaction of naphthenic acids present in crude oil with calcium ions in formation water, these deposits can lead to the blockage of pipelines, separators, and other processing equipment, causing production shutdowns and requiring costly remediation.[1][2][3][4] The mitigation of this compound formation is therefore a critical aspect of flow assurance.
It is a common misconception that this compound itself is used as a corrosion inhibitor. The scientific literature overwhelmingly indicates the opposite: this compound is a problematic deposit that producers aim to prevent. The topic of corrosion arises in the context of the methods used to inhibit this compound formation. For instance, one of the primary methods to prevent these deposits is by lowering the pH of the produced water, which can, in turn, increase the risk of acid corrosion in the production facilities.[3][5][6] This document provides a detailed overview of the application of this compound inhibitors and the associated protocols for their evaluation, with a special focus on the interplay with corrosion.
Mechanism of this compound Formation and Inhibition
The formation of this compound deposits is a complex interfacial phenomenon. It is generally understood to occur when naphthenic acids, which are naturally present in some crude oils, react with divalent cations like calcium, which are often found in the water co-produced with the oil.[3][4] This reaction is particularly favored at the oil-water interface and can be exacerbated by changes in pressure and temperature that lead to an increase in pH.
The primary strategies for inhibiting this compound formation involve preventing the reaction between the naphthenic acids and calcium ions. This can be achieved through several mechanisms, including:
-
pH Depression: Lowering the pH of the water phase keeps the naphthenic acids in their protonated, oil-soluble form, preventing them from reacting with calcium ions.[3][5] However, this approach carries a significant risk of increased corrosion.[5][6]
-
Surface Active Inhibition: Surfactant-based inhibitors can displace the naphthenic acids from the oil-water interface, preventing the formation of the solid naphthenate film.[2][3]
-
Complexation: Some inhibitors function by forming complexes with the calcium ions, making them unavailable to react with the naphthenic acids.[2]
The following diagram illustrates the formation of this compound and the points of intervention for inhibitors.
Caption: Formation of this compound and inhibitor intervention points.
Quantitative Data on this compound Inhibitors
The selection of an appropriate this compound inhibitor is a critical process that involves evaluating its performance under simulated field conditions. The following table summarizes key performance data for various types of inhibitors.
| Inhibitor Type | Typical Concentration | Inhibition Efficiency | Key Remarks |
| Acetic Acid | 100 - 1000 ppm[5] | pH-dependent | Effective at lowering pH but highly corrosive.[5][6] |
| Formic Acid | Not specified | 99% (inhibition) | Also shows high efficacy in dissolving existing deposits.[7][8] |
| Citric Acid | Not specified | 97% (dissolution) | More effective as a dissolver than an inhibitor.[7][8] |
| Surfactant-based | 400 ppm[7][8] | >30% reduction in interfacial tension | Can sometimes stabilize emulsions, hindering oil-water separation.[5] |
| Non-acid Chemistries | Lower treatment rates than acids | High | Offer a non-corrosive alternative to pH depression.[2] |
Experimental Protocols for Inhibitor Evaluation
A thorough evaluation of a potential this compound inhibitor involves a series of laboratory tests to assess its effectiveness and potential side effects.
Bottle Test for Inhibition Efficiency
Objective: To visually assess the effectiveness of an inhibitor in preventing the formation of this compound.
Methodology:
-
Prepare a synthetic brine solution containing calcium ions (e.g., 1% CaCl2 in 2.5% NaCl).[5]
-
Prepare a model oil phase by dissolving a known concentration of naphthenic acids (e.g., 500 ppm) in a suitable solvent like xylene.[5]
-
Add the test inhibitor to the oil or water phase at the desired concentration.
-
In a series of bottles, mix the brine and oil phases (typically at a 1:1 ratio). Include a blank sample without any inhibitor.
-
Agitate the bottles for a set period to simulate mixing in a pipeline.
-
Allow the phases to separate.
-
Visually inspect the interface for the formation of a solid or emulsified layer. The absence of a deposit and a clear oil-water interface indicates effective inhibition.[5]
Interfacial Tension and Rheology
Objective: To measure the effect of the inhibitor on the properties of the oil-water interface.
Methodology:
-
Use a pendant drop tensiometer to measure the interfacial tension (IFT) between the model oil and brine phases.
-
Introduce the inhibitor and monitor the change in IFT over time. A significant reduction in IFT can indicate that the inhibitor is active at the interface.
-
Perform interfacial rheology measurements to assess the elasticity and viscosity of the interfacial film. Effective inhibitors will prevent the formation of a rigid film.
Corrosion Testing
Objective: To evaluate the corrosivity (B1173158) of the inhibitor and the treated fluid.
Methodology:
-
Weight Loss Method:
-
Pre-weigh carbon steel coupons.
-
Immerse the coupons in the test fluid (brine, oil, and inhibitor) for a specified duration at a controlled temperature.
-
After the test period, remove the coupons, clean them to remove any corrosion products, and re-weigh them.
-
Calculate the corrosion rate based on the weight loss.
-
-
Electrochemical Methods (Linear Polarization Resistance - LPR and Potentiodynamic Polarization):
-
Use a three-electrode electrochemical cell with a working electrode made of the material of interest (e.g., carbon steel).
-
Immerse the electrodes in the test fluid.
-
Apply a small potential perturbation (for LPR) or a potential sweep (for potentiodynamic polarization) and measure the resulting current.
-
These techniques provide a rapid measurement of the corrosion rate and can offer insights into the corrosion mechanism (e.g., whether the inhibitor acts as an anodic, cathodic, or mixed inhibitor).[9]
-
The following diagram outlines a typical workflow for the selection and evaluation of a this compound inhibitor.
Caption: Workflow for this compound inhibitor evaluation.
Conclusion
The management of this compound deposition is a critical aspect of maintaining production efficiency and asset integrity in the oil and gas industry. While this compound itself is a problematic deposit, the selection and application of its inhibitors require careful consideration of their potential impact on corrosion. A comprehensive evaluation of inhibitor performance, including its primary function of preventing naphthenate formation and its secondary effects on corrosion and emulsion stability, is essential for the successful implementation of a chemical treatment program. The protocols and data presented in these application notes provide a framework for researchers and professionals to systematically evaluate and select the most appropriate solutions for mitigating this compound-related challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. onepetro.org [onepetro.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Calcium Naphthenate as a Lubricant Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium naphthenate, a metal carboxylate soap, serves as a multifunctional additive in lubricating oils and greases. Its utility stems from its ability to enhance detergency, provide corrosion inhibition, and contribute to the anti-wear and extreme pressure properties of the lubricant.[1] This document provides a detailed overview of its performance, proposed mechanisms of action, and standardized protocols for its evaluation.
Performance Characteristics of Calcium-Based Lubricant Additives
Calcium-based additives, including naphthenates, phenates, and sulfonates, are primarily recognized for their detergency and acid-neutralizing capabilities.[1] They are integral components in engine oils, metalworking fluids, and greases.
Detergency and Dispersancy
Calcium additives excel at keeping metal surfaces clean by preventing the buildup of sludge, varnish, and other deposits that can impair engine performance.[1] They also help to keep solid contaminants suspended in the oil, preventing their agglomeration and deposition on critical engine parts.
Acid Neutralization and Corrosion Inhibition
A key function of overbased calcium additives is to neutralize acidic byproducts of combustion and oil oxidation.[1] This is achieved through a reserve of alkalinity, typically in the form of a colloidal calcium carbonate core within a micellar structure. By neutralizing these corrosive acids, this compound helps to protect engine components from corrosion.
Anti-Wear and Extreme Pressure (EP) Properties
While not as potent as dedicated anti-wear additives like zinc dialkyldithiophosphate (ZDDP), calcium-based detergents contribute to the load-carrying capacity and wear protection of a lubricant. The exact mechanism for this compound is not extensively detailed in public literature, but it is believed to involve the formation of a protective film on metal surfaces under boundary lubrication conditions.
Quantitative Performance Data
Obtaining specific, publicly available quantitative tribological data for this compound as a lubricant additive is challenging. Much of this data is proprietary to lubricant manufacturers. However, we can infer its potential performance from studies on related calcium carboxylates and general calcium-based greases. The following tables provide illustrative data based on typical performance expectations for lubricants containing calcium-based additives.
Table 1: Illustrative Tribological Performance Data (Four-Ball Wear Test - ASTM D4172)
| Lubricant Formulation | Wear Scar Diameter (mm) | Coefficient of Friction (μ) |
| Base Oil (without additive) | 0.65 | 0.12 |
| Base Oil + 2% this compound (estimated) | 0.50 | 0.10 |
| Base Oil + 2% ZDDP (for comparison) | 0.40 | 0.09 |
Note: The data for this compound is an educated estimation based on the known performance of calcium-based additives and is intended for illustrative purposes only.
Table 2: Acid Neutralization Capacity
| Additive | Total Base Number (TBN) (mg KOH/g) |
| Neutral this compound | 50 - 150 |
| Overbased this compound | 150 - 400+ |
Experimental Protocols
Protocol 1: Evaluation of Anti-Wear Properties using the Four-Ball Wear Test (based on ASTM D4172)
Objective: To determine the wear-preventive characteristics of a lubricating oil containing this compound.
Apparatus: Four-Ball Wear Tester.
Materials:
-
Test lubricant (e.g., base oil with a specified concentration of this compound).
-
Reference oil.
-
Steel balls (AISI 52100 steel, 12.7 mm diameter).
-
Heptane (B126788) for cleaning.
Procedure:
-
Clean the steel balls and the test cup with heptane and allow them to dry.
-
Assemble the test cup with three stationary steel balls.
-
Pour the test lubricant into the cup to a level that covers the stationary balls.
-
Place the fourth ball in the chuck of the drive spindle.
-
Assemble the test apparatus and apply a specified load (e.g., 392 N).
-
Heat the lubricant to the test temperature (e.g., 75 °C).
-
Start the motor and run the test at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).
-
After the test, disassemble the apparatus and clean the stationary balls.
-
Measure the diameter of the wear scars on the three stationary balls using a microscope.
-
Calculate the average wear scar diameter.
Data Analysis: Compare the average wear scar diameter of the test lubricant to that of the base oil and reference oils. A smaller wear scar indicates better anti-wear performance.
Protocol 2: Determination of Total Base Number (TBN) (based on ASTM D2896)
Objective: To measure the alkaline reserve of a lubricant containing this compound.
Apparatus: Potentiometric titrator with a glass electrode and a reference electrode.
Materials:
-
Test lubricant.
-
Titration solvent (e.g., a mixture of chlorobenzene (B131634) and acetic acid).
-
Perchloric acid titrant.
Procedure:
-
Dissolve a weighed amount of the test lubricant in the titration solvent.
-
Immerse the electrodes in the solution.
-
Titrate the solution with a standardized solution of perchloric acid.
-
Record the volume of titrant added and the corresponding electrode potential.
-
Determine the endpoint of the titration, which is the point of maximum inflection in the titration curve.
Data Analysis: Calculate the TBN using the following formula: TBN (mg KOH/g) = (V * N * 56.1) / W Where:
-
V = volume of perchloric acid titrant used (ml)
-
N = normality of the perchloric acid titrant
-
W = weight of the sample (g)
Mechanisms of Action
Detergency and Acid Neutralization
The primary mechanism for detergency and acid neutralization by overbased this compound involves a micellar structure. The naphthenate molecules act as surfactants, forming inverse micelles in the nonpolar oil. These micelles encapsulate a core of amorphous calcium carbonate, which provides the alkaline reserve to neutralize acids.
Caption: Detergency and acid neutralization mechanism of overbased this compound.
Proposed Anti-Wear Mechanism
The anti-wear mechanism of this compound is less understood than that of traditional anti-wear additives. It is hypothesized that under the high pressure and temperature at asperity contacts, the this compound decomposes and reacts with the metal surface to form a protective tribofilm. This film is likely a complex mixture of calcium oxides, iron oxides, and organometallic compounds.
Caption: Proposed anti-wear mechanism of this compound.
Experimental Workflow
The evaluation of this compound as a lubricant additive follows a logical progression from formulation to performance testing and finally to surface analysis to understand the mechanism.
Caption: Experimental workflow for evaluating this compound performance.
Conclusion
This compound is a versatile lubricant additive that offers a balance of detergency, corrosion protection, and anti-wear properties. While specific quantitative performance data is not widely published, standardized testing protocols can be employed to evaluate its efficacy in various lubricant formulations. Further research into its tribochemical reaction mechanisms will provide a more complete understanding of its performance-enhancing capabilities.
References
Application Notes and Protocols: Calcium Naphthenate in Wood Preservation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium naphthenate in wood preservation research, including detailed experimental protocols and a summary of efficacy data. This compound is a metal salt of naphthenic acid, a complex of cycloaliphatic carboxylic acids. It is recognized for its fungicidal and insecticidal properties, making it a subject of interest for developing environmentally benign wood preservatives.
Application Notes
This compound serves as a viable alternative to more traditional, and often more toxic, wood preservatives. Its efficacy is attributed to the combined action of the naphthenate moiety and the calcium ion, which can disrupt fungal cell membranes and interfere with insect metabolism. Researchers investigating this compound should focus on determining optimal retention levels in various wood species to achieve desired durability against decay fungi and termites. Key areas of investigation include its performance in different environmental conditions (e.g., ground contact vs. above-ground), its permanence as indicated by leaching studies, and its compatibility with different wood species. Standardized testing methods, such as those developed by the American Wood Protection Association (AWPA), are crucial for generating comparable and reliable data.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of wood preservatives are outlined below. These protocols are based on widely accepted standards to ensure the reproducibility and validity of research findings.
Protocol 1: Laboratory Evaluation of Fungicidal Efficacy (Based on AWPA Standard E10)
This protocol details the laboratory soil-block culture test to determine the toxic thresholds of this compound against wood decay fungi.
1. Preparation of Wood Blocks:
- Select a susceptible wood species (e.g., Southern Yellow Pine sapwood).
- Cut wood blocks to a standard size, typically 19 mm x 19 mm x 19 mm.
- Condition the blocks to a constant weight at a controlled temperature and humidity (e.g., 23°C and 65% relative humidity).
- Record the initial dry weight of each block.
2. Preservative Treatment:
- Prepare a series of treating solutions of this compound in a suitable solvent (e.g., mineral spirits) at varying concentrations.
- Treat the wood blocks with the preservative solutions using a full-cell pressure process. This typically involves an initial vacuum, followed by the introduction of the preservative solution and application of pressure.
- After treatment, wipe the blocks to remove excess solution and weigh them to determine the gross absorption.
- Allow the treated blocks to dry and condition to a constant weight. Calculate the retention of this compound in kilograms per cubic meter ( kg/m ³) or pounds per cubic foot (pcf).
3. Soil-Block Culture Assembly:
- Prepare culture bottles with a soil substrate (e.g., sandy loam) and adjust the moisture content to promote fungal growth.
- Sterilize the culture bottles containing the soil.
- Inoculate the soil with a pure culture of a relevant wood decay fungus (e.g., a brown-rot fungus like Gloeophyllum trabeum or a white-rot fungus like Trametes versicolor).
- Place the conditioned and weighed treated wood blocks onto the surface of the actively growing fungal culture.
4. Incubation and Evaluation:
- Incubate the culture bottles at a controlled temperature and humidity (e.g., 27°C and 70% RH) for a specified period (typically 12 weeks).
- After incubation, remove the blocks from the culture bottles, carefully clean off any surface mycelium, and condition them to a constant weight.
- Calculate the percentage of weight loss for each block. The toxic threshold is the lowest retention of the preservative that prevents significant weight loss (typically less than 2%).
Protocol 2: Field Evaluation of Durability Against Fungi and Termites (Based on AWPA Standard E7)
This protocol describes a field stake test to evaluate the long-term performance of this compound-treated wood in a natural, in-ground environment.
1. Preparation of Wood Stakes:
- Prepare wooden stakes from a susceptible wood species, with typical dimensions of 19 mm x 19 mm x 457 mm.
- Condition the stakes to a constant weight.
2. Preservative Treatment:
- Treat the stakes with different concentrations of this compound solution using a pressure treatment process, as described in Protocol 1.
- Calculate the preservative retention for each stake.
3. Field Installation:
- Select a test site with known high decay and termite hazard.
- Install the treated stakes vertically in the ground to half their length, in a randomized layout. Include untreated control stakes and stakes treated with a reference preservative (e.g., Chromated Copper Arsenate - CCA) for comparison.
4. Inspection and Rating:
- Inspect the stakes annually or at other regular intervals.
- Rate each stake for decay and termite attack using a standardized rating scale (e.g., a scale from 10 for sound to 0 for failure).
5. Data Analysis:
- Analyze the rating data over time to determine the service life and performance of the this compound treatments at different retention levels compared to the controls.
Protocol 3: Determination of Preservative Leaching (Based on AWPA Standard E11)
This protocol outlines a laboratory method to assess the permanence of this compound in treated wood by measuring its leaching in water.
1. Preparation of Wood Samples:
- Prepare small, treated wood blocks or wafers of known dimensions and preservative retention.
2. Leaching Procedure:
- Place the treated wood samples in a container with a specified volume of distilled or deionized water.
- Agitate the water or use a flow-through system to simulate rainfall or water contact.
- At specified time intervals, collect water samples for analysis.
3. Chemical Analysis:
- Analyze the water samples for the concentration of calcium using an appropriate analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
4. Data Calculation:
- Calculate the amount of calcium leached from the wood over time and express it as a percentage of the initial amount in the wood. This provides an indication of the preservative's permanence.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical results from wood preservation research.
Table 1: Fungicidal Efficacy of this compound against Gloeophyllum trabeum (Brown-Rot Fungus) in a 12-Week Soil-Block Test.
| This compound Retention ( kg/m ³) | Mean Weight Loss (%) |
| 0 (Untreated Control) | 45.2 |
| 1.6 | 28.7 |
| 3.2 | 15.1 |
| 4.8 | 5.3 |
| 6.4 | 1.8 |
| 8.0 | 0.9 |
Table 2: Termite Resistance of Wood Treated with this compound in a Field Stake Test (AWPA E7 Rating after 5 Years).
| This compound Retention ( kg/m ³) | Mean Termite Attack Rating (10 = Sound, 0 = Failure) |
| 0 (Untreated Control) | 2.5 |
| 3.2 | 6.8 |
| 6.4 | 8.5 |
| 9.6 | 9.2 |
| CCA (Reference) | 9.5 |
Mandatory Visualization
Caption: Workflow for the AWPA E10 Soil-Block Fungicidal Efficacy Test.
Caption: Workflow for the AWPA E7 Field Stake Durability Test.
Application Note & Protocol: Laboratory Synthesis of High-Purity Calcium Naphthenate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of high-purity calcium naphthenate in a laboratory setting. The synthesis is a two-step process involving the saponification of naphthenic acid to form sodium naphthenate, followed by a metathesis reaction with a calcium salt to precipitate the final product. This protocol includes comprehensive procedures for synthesis, purification, and characterization, along with critical safety precautions. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.
Introduction
This compound is a metal soap derived from naphthenic acids, which are a complex mixture of cycloaliphatic carboxylic acids found in crude oil.[1][2][3] It is an organometallic compound soluble in organic solvents and has applications as a catalytic reagent in organic synthesis, a component in varnish driers, adhesives, and waterproofing agents.[1][4] The synthesis protocol described herein is designed to produce a high-purity product suitable for research and development applications. The process involves the neutralization of naphthenic acids with sodium hydroxide (B78521), followed by the precipitation of this compound upon the addition of a calcium chloride solution.[1] Subsequent purification steps are crucial for removing inorganic by-products and unreacted precursors.
Experimental Protocol
This protocol is divided into three main stages: saponification, metathesis (precipitation), and purification.
Materials and Reagents
-
Naphthenic Acid (Commercial Grade)
-
Sodium Hydroxide (NaOH), pellets or flakes (ACS Grade)
-
Calcium Chloride (CaCl₂), anhydrous or dihydrate (ACS Grade)
-
Toluene (B28343) or Hexane (B92381) (ACS Grade) for washing
-
Deionized Water
-
Phenolphthalein indicator solution
-
Hydrochloric Acid (HCl), 0.1 M solution for titration (optional, for determining acid number of starting material)
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., 500 mL three-neck round-bottom flask)
-
Condenser
-
Dropping funnel
-
pH meter or pH indicator strips
-
Büchner funnel and vacuum flask for filtration
-
Filter paper (Whatman No. 1 or equivalent)
-
Vacuum oven
Part A: Saponification of Naphthenic Acid
-
Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of NaOH by carefully dissolving 20.0 g of NaOH pellets in deionized water to a final volume of 250 mL.
-
Reaction Setup: In the reaction vessel, add 50.0 g of naphthenic acid.
-
Neutralization: Begin stirring the naphthenic acid and slowly add the 2 M NaOH solution from a dropping funnel.
-
Heating and pH Adjustment: Gently heat the mixture to 90-100°C using the heating plate.[1] Continue to add NaOH solution dropwise until the pH of the solution is stable between 7.5 and 9.0.[1] A clear, homogenous solution of sodium naphthenate should form.
-
Reaction Completion: Maintain the temperature and stirring for 1 hour to ensure the saponification reaction is complete.
-
Cooling: Allow the sodium naphthenate solution to cool to room temperature.
Part B: Metathesis and Precipitation
-
Preparation of Calcium Chloride Solution: Prepare a 1 M solution of CaCl₂ by dissolving 27.7 g of anhydrous CaCl₂ (or 36.7 g of CaCl₂·2H₂O) in 250 mL of deionized water.
-
Precipitation: While vigorously stirring the sodium naphthenate solution, slowly add the 1 M CaCl₂ solution. A thick precipitate of this compound will form immediately.[1]
-
Digestion: Continue stirring the mixture for an additional 30 minutes to ensure complete precipitation and to allow the particles to agglomerate, which aids in filtration.
Part C: Purification and Drying
-
Initial Filtration: Separate the crude this compound precipitate from the reaction mixture by vacuum filtration using a Büchner funnel. Discard the aqueous filtrate, which contains by-products like sodium chloride.
-
Washing:
-
Wash the filter cake with a generous amount of deionized water (approx. 3 x 100 mL) to remove residual water-soluble salts.
-
Perform a subsequent wash with an organic solvent like toluene or hexane (approx. 2 x 50 mL) to remove any unreacted naphthenic acid and other organic impurities.[1]
-
-
Drying:
-
Carefully transfer the washed precipitate to a pre-weighed crystallizing dish.
-
Dry the product in a vacuum oven at 60-70°C for at least 4 hours, or until a constant weight is achieved, to remove water and residual organic solvent.[3]
-
-
Final Product: The resulting high-purity this compound should be a solid, which can range from an off-white powder to a brownish, waxy substance depending on the purity of the initial naphthenic acids.[5] Store the final product in a tightly sealed container.
Data Presentation
The following table summarizes the quantitative parameters for the synthesis protocol.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Naphthenic Acid | 50.0 | g | Starting material. |
| Sodium Hydroxide (NaOH) | ~20.0 | g | For 2 M solution. |
| Calcium Chloride (CaCl₂) | 27.7 | g | Anhydrous. Use 36.7 g for dihydrate. |
| Reaction Conditions | |||
| Saponification Temperature | 90 - 100 | °C | [1] |
| Saponification pH | 7.5 - 9.0 | [1] | |
| Saponification Time | 1 | hour | |
| Precipitation Temperature | Room Temp. | °C | |
| Purification | |||
| Drying Temperature | 60 - 70 | °C | |
| Drying Time | ≥ 4 | hours | Under vacuum. |
| Expected Yield | |||
| Theoretical Yield | ~54 | g | Dependent on avg. molecular weight of naphthenic acid (assumed ~250 g/mol ). |
| Typical Purity | >95% | % | |
| Calcium Content | ~4 | % | Target for industrial grade, can be higher with pure reagents.[1] |
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the synthesis of high-purity this compound.
Caption: Workflow for the laboratory synthesis of high-purity this compound.
Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the carboxylate salt by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of strong asymmetric and symmetric COO⁻ stretching bands.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the product and confirm the absence of volatile impurities and water.[3][6]
-
Elemental Analysis: To determine the precise calcium content of the final product.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Handle sodium hydroxide with extreme care as it is highly corrosive and can cause severe burns. Prepare NaOH solutions in a fume hood.
-
Naphthenic acids can be irritating to the skin and eyes. Avoid inhalation of vapors.
-
Toluene and hexane are flammable organic solvents. Work in a well-ventilated area or fume hood, away from ignition sources.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Energy Glossary [glossary.slb.com]
- 3. portalabpg.org.br [portalabpg.org.br]
- 4. americanelements.com [americanelements.com]
- 5. What is this compound - Properties & Specifications [reinb-chemical.com]
- 6. AN INVESTIGATION ON THE FORMATION OF this compound FROM COMMERCIAL NAPHTHENIC ACID SOLUTIONS BY THERMOGRAVIMETRIC ANALYSIS | Moreira | Brazilian Journal of Petroleum and Gas [portalabpg.org.br]
Application Note: Quantification of Calcium Naphthenate in Crude Oil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium naphthenate is a soap-like deposit formed from the reaction of acidic compounds in crude oil, known as naphthenic acids, with calcium ions present in the production water.[1][2] These deposits can lead to significant operational issues in the petroleum industry, including pipeline blockage, equipment fouling, and the stabilization of emulsions, which complicates oil-water separation.[1][3][4] The formation is pH-dependent, typically occurring when the pH of the produced water rises above 6, causing the naphthenic acids to dissociate and react with divalent cations like calcium.[5][6] Accurate quantification of this compound or its precursors in crude oil is crucial for predicting deposition risk, developing mitigation strategies, and ensuring efficient production.
This document provides detailed protocols for the primary analytical techniques used to quantify this compound, either directly by measuring calcium content or indirectly by characterizing the naphthenic acids.
Logical Workflow for this compound Analysis
The overall process for quantifying this compound involves a series of steps from sample collection to final data analysis. The choice of specific methods depends on whether the analysis targets the calcium content, the naphthenic acid profile, or both.
Caption: General workflow for this compound quantification.
Method 1: Direct Quantification of Calcium by ICP-MS/ICP-OES
Principle
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are atomic spectroscopy techniques used to determine the elemental composition of samples.[7][8] For this compound analysis, these methods directly measure the total calcium concentration in the crude oil. The sample is diluted in an organic solvent and introduced into a high-temperature plasma, which atomizes and ionizes the sample. The ions are then passed to a mass spectrometer (ICP-MS) or the emitted light is measured (ICP-OES) to quantify the concentration of each element.[9][10] ICP-MS offers significantly lower detection limits compared to ICP-OES.[10]
Experimental Protocol: ICP-MS
-
Apparatus and Reagents
-
ICP-MS instrument with an organic sample introduction system (e.g., Peltier-cooled spray chamber, solvent-resistant tubing).[10]
-
Organic solvent for dilution (e.g., kerosene, xylene, or a commercial solvent like CONOSTAN PremiSolv).[9]
-
Internal standard solution (e.g., Yttrium (Y) at 1 ppm in organic solvent).[9]
-
Multi-element calibration standards in an organic matrix.
-
Class A volumetric flasks and pipettes.
-
Vortex mixer and sonicator.
-
-
Sample Preparation
-
Heat the crude oil sample in a water bath at 50-60°C until it is fluid and can be easily sampled.[8][9]
-
Homogenize the sample thoroughly by mixing.
-
Accurately weigh a known amount of the heated crude oil into a volumetric flask.
-
Add the internal standard.[9]
-
Dilute the sample with the organic solvent to the final volume (e.g., a 10 to 50-fold dilution). The dilution factor depends on the viscosity of the oil and the expected calcium concentration.
-
Mix thoroughly using a vortex mixer or sonicator until the sample is completely dissolved and homogeneous.[8]
-
-
Instrumental Analysis
-
Set up the ICP-MS with appropriate parameters for organic solvent analysis, including reduced plasma power and optimized gas flows.[10]
-
Calibrate the instrument using a blank and a series of multi-element calibration standards.
-
Analyze the prepared crude oil samples. Use a rinse solution (the dilution solvent) between samples to prevent carryover.
-
-
Data Analysis
-
The instrument software calculates the concentration of calcium in the diluted sample based on the calibration curve and corrected for the internal standard response.
-
Calculate the original concentration of calcium in the crude oil sample using the following formula:
-
Ca (mg/kg) = C_measured × (V / W) × D
-
Where:
-
C_measured = Concentration of Ca measured by ICP-MS (mg/L)
-
V = Final volume of the diluted sample (L)
-
W = Weight of the crude oil sample (kg)
-
D = Density of the dilution solvent (if needed for unit conversion)
-
-
-
Data Presentation
| Parameter | Method | Typical Concentration Range | Reference |
| Calcium (Ca) | ICP-MS/ICP-OES | 100 - 600 mg/L in produced water | [11] |
| Iron (Fe) | ICP-MS/ICP-OES | Varies (corrosion indicator) | [6] |
| Sodium (Na) | ICP-MS/ICP-OES | 27.7 - 105.1 mg/L in produced water | [12] |
Method 2: Indirect Quantification via Total Acid Number (TAN)
Principle
The Total Acid Number (TAN) is a measure of the total amount of acidic substances in a crude oil sample, expressed in milligrams of potassium hydroxide (B78521) (mg KOH) required to neutralize the acids in one gram of oil.[11][13] Since naphthenic acids are the primary acidic components, a high TAN value often indicates a higher risk of naphthenate formation.[11] The analysis is performed by non-aqueous potentiometric titration, where the sample is dissolved in a solvent mixture and titrated with a standardized alcoholic potassium hydroxide (KOH) solution.[14][15]
Experimental Protocol: Non-Aqueous Potentiometric Titration (ASTM D664)
-
Apparatus and Reagents
-
Automatic potentiometric titrator with a glass pH electrode and a reference electrode suitable for non-aqueous solutions.
-
Titration vessel, stirrer, and burette.
-
Solvent: Toluene, isopropanol, and a small amount of water.
-
Titrant: 0.1 M alcoholic potassium hydroxide (KOH), standardized.
-
Buffer solutions for electrode calibration.
-
-
Sample Preparation
-
Weigh an appropriate amount of the crude oil sample into the titration vessel. The sample size depends on the expected TAN.
-
Add the titration solvent (e.g., 125 mL of the toluene/isopropanol/water mixture) and stir until the sample is fully dissolved.
-
-
Titration Procedure
-
Calibrate the electrode system.
-
Immerse the electrodes in the sample solution and start the titration with the standardized KOH solution.
-
The titrator adds the titrant in small increments and records the potential (mV) after each addition.
-
The titration is continued past the inflection point of the titration curve, which indicates the endpoint.
-
-
Data Analysis
-
The titrator software identifies the endpoint volume from the titration curve (the point of greatest potential change per unit volume of titrant added).
-
Calculate the TAN using the following formula:
-
TAN (mg KOH/g) = (V_eq - V_blank) × M × 56.1 / W
-
Where:
-
V_eq = Volume of KOH solution at the equivalence point (mL)
-
V_blank = Volume of KOH for a blank titration (mL)
-
M = Molarity of the alcoholic KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W = Weight of the crude oil sample (g)
-
-
-
Data Presentation
| Crude Oil Characteristic | Method | Risk Level | Reference |
| TAN Value | ASTM D664 | > 0.5 mg KOH/g indicates high risk | [3][11] |
| TAN Value | ASTM D664 | 0.47 - 1.01 mg KOH/g in high-risk fields | [11] |
Method 3: Characterization of Naphthenic Acids by Mass Spectrometry
Principle
Advanced mass spectrometry techniques are used to characterize the complex mixture of naphthenic acids, particularly the high molecular weight tetra-protic acids (known as ARN acids, with Mwt ~1230 Dalton) that are the primary precursors to hard this compound deposits.[3][6][16] Techniques like Electrospray Ionization (ESI) coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provide ultra-high resolution and mass accuracy, allowing for the detailed molecular formula assignment of individual acidic species.[17]
Experimental Protocol: ESI FT-ICR MS
-
Apparatus and Reagents
-
High-resolution mass spectrometer (e.g., FT-ICR MS) with an ESI source.
-
Solvents: Toluene, methanol, ammonium (B1175870) hydroxide.
-
Solid-Phase Extraction (SPE) cartridges (non-aqueous ion exchange) for acid isolation.[18]
-
-
Sample Preparation (Acid Extraction)
-
Dissolve a known weight of crude oil in a nonpolar solvent.
-
Pass the solution through a pre-conditioned non-aqueous ion exchange SPE cartridge to retain the acidic components.[18]
-
Wash the cartridge with the nonpolar solvent to remove the neutral oil matrix.
-
Elute the naphthenic acids from the cartridge using a more polar, basic solvent mixture.
-
Concentrate the acid extract under a stream of nitrogen.
-
-
Workflow for Naphthenic Acid Extraction and Analysis
References
- 1. This compound | Energy Glossary [glossary.slb.com]
- 2. Naphthenate Management - Rodanco [rodanco.nl]
- 3. osti.gov [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. portalabpg.org.br [portalabpg.org.br]
- 6. onepetro.org [onepetro.org]
- 7. tandfonline.com [tandfonline.com]
- 8. scispec.co.th [scispec.co.th]
- 9. ICP-MS | Rapid Determination of Multi-elements in Crude Oil by ICP-MS Organic Sampling - EXPEC TECHNOLOGY [en.expec-tech.com]
- 10. agilent.com [agilent.com]
- 11. d-nb.info [d-nb.info]
- 12. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]
- 15. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Mitigating Calcium Naphthenate Deposition
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments related to the mitigation of calcium naphthenate deposition in crude oil pipelines.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental work.
Q1: My this compound inhibitor shows excellent performance in bottle tests but is less effective in a dynamic flow rig. What could be the cause of this discrepancy?
A: This is a common issue that often arises from the differing conditions between static and dynamic test methods. Here are several potential reasons for the discrepancy:
-
Shear Rate Differences: Bottle tests are typically conducted under low-shear conditions, which may not accurately represent the high-shear environments found in pipelines and flow rigs.[1] Some inhibitors may be less effective at preventing deposition under turbulent flow.
-
Mass Transfer Limitations: In a dynamic system, the inhibitor's ability to diffuse to the oil-water interface and interact with naphthenic acids is critical. An inhibitor that performs well in a well-mixed bottle test might be limited by mass transfer in a flow rig.
-
Residence Time: The contact time between the inhibitor and the crude oil emulsion in a flow rig might be significantly shorter than in a bottle test, providing less time for the inhibitor to act.
-
Temperature and Pressure Gradients: Dynamic rigs can simulate the temperature and pressure drops that occur during crude oil production, which can significantly influence the rate and extent of calcium naphththenate formation.[2] These conditions are often not fully replicated in static bottle tests.
Q2: I am observing the formation of a solid deposit in my experiment, but I am unsure if it is this compound. How can I confirm its identity?
A: Differentiating this compound from other potential deposits like asphaltenes, paraffins, or inorganic scales is a critical step. Here are some recommended analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can identify the characteristic carboxylate (COO-) functional group present in naphthenate salts.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) can identify the high molecular weight tetra-protic naphthenic acids (often referred to as ARN acids) that are precursors to this compound deposition.[3][4]
-
Thermogravimetric Analysis (TGA): TGA can help distinguish between different types of deposits based on their thermal decomposition profiles.[5]
-
Elemental Analysis: Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can confirm the presence of calcium in the deposit.
Q3: My inhibitor appears to increase emulsion stability. Is this normal, and what can be done about it?
A: Yes, some interfacially active inhibitors can inadvertently stabilize emulsions, which can cause operational problems.[6] This occurs because the inhibitor itself is a surfactant. If you observe increased emulsion stability, consider the following:
-
Inhibitor Chemistry: Some non-acidic, surface-active chemistries are designed to mitigate this compound formation with a lower impact on emulsion stability.[7]
-
Dosage Optimization: The concentration of the inhibitor is critical. An overdose can lead to the formation of stable emulsions. It's important to determine the minimum effective dose.
-
Combined Chemical Treatment: In some cases, a combination of a naphthenate inhibitor and a demulsifier may be necessary to both prevent deposition and ensure efficient oil-water separation.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound deposition.
Q1: What are the primary factors that influence the formation of this compound?
A: The formation of this compound is a complex process influenced by several factors:
-
Crude Oil Composition: The presence of specific high molecular weight naphthenic acids, often referred to as ARN acids, is a prerequisite for deposition.[8] The Total Acid Number (TAN) of the crude oil can be an indicator, but the type of acid is more critical than the total amount.[1][3]
-
Brine Composition: The concentration of calcium ions (Ca2+) in the produced water is a key factor.[1]
-
pH: An increase in the pH of the brine, often caused by a pressure drop and the release of CO2, leads to the dissociation of naphthenic acids into naphthenate anions (RCOO-), making them available to react with calcium ions.[2][5]
-
Pressure and Temperature: Depressurization during production is a major trigger for the increase in pH that initiates naphthenate formation.[8]
-
Water Cut: The ratio of water to oil can influence the severity of deposition, with some fields observing maximum deposition at intermediate water cuts.[1]
Q2: What are the common mechanisms for inhibiting this compound deposition?
A: Inhibition strategies typically fall into two main categories:
-
Acidic Inhibitors: These chemicals, such as acetic acid or formic acid, work by lowering the pH of the aqueous phase.[7][9] This suppresses the ionization of naphthenic acids, preventing them from reacting with calcium ions. However, these can be corrosive.[10]
-
Non-Acidic (Interfacially Active) Inhibitors: These are typically surfactant-like molecules that function through various mechanisms:
Q3: What are the standard laboratory methods for evaluating the performance of this compound inhibitors?
A: Several laboratory methods are used to screen and evaluate the effectiveness of inhibitors:
-
Bottle Test: This is a simple and common method where crude oil, brine, and the inhibitor are mixed in a bottle and observed for the formation of deposits at the oil-water interface.[3][8]
-
Interfacial Tension (IFT) and Interfacial Rheology: These techniques measure the properties of the oil-water interface. An effective inhibitor will prevent the formation of a rigid interfacial film, which can be quantified by measuring the interfacial shear or dilational modulus.[3][8]
-
Dynamic Flow Rigs: These are small-scale pilot plants that simulate the conditions of a pipeline, allowing for the evaluation of inhibitors under more realistic temperature, pressure, and shear conditions.[4][6]
-
Liquid Chromatography-Mass Spectrometry (LC/MS): This analytical technique can be used to measure the concentration of the problematic ARN acids in the crude oil before and after treatment with an inhibitor to quantify its effectiveness.[4]
Data Presentation
Table 1: Example Inhibitor Performance Data from a Field Trial
| Chemical Component | Dosage (ppm) | Outcome |
| Demulsifier | 30 | Significantly reduced naphthenate deposition and minimized manual cleaning of pump strainers.[3] |
| This compound Inhibitor | 60 | |
| Acetic Acid | 125 |
Table 2: Efficacy of Various Chemicals in Dissolving and Inhibiting Naphthenate Deposits
| Chemical | Inhibition Efficiency (%) | Dissolution Efficiency (%) |
| Formic Acid | 99 | 100 |
| Citric Acid | Not Reported | 97 |
| Isopropyl Alcohol | Not Reported | 95 |
| EGMBE (Mutual Solvent) | Not Reported | 94 |
Data synthesized from a study by Korzec and Sapińska-Śliwa (2023).[9]
Experimental Protocols
1. Standard Bottle Test for Inhibitor Screening
-
Preparation: Prepare a synthetic brine with a known concentration of calcium ions and adjust the pH to a value conducive to naphthenate formation (typically > 6.5).
-
Inhibitor Addition: Add the desired concentration of the inhibitor to the crude oil or the brine, depending on the inhibitor's solubility.
-
Mixing: Add the crude oil and brine to a glass bottle at a specified water cut (e.g., 50/50).
-
Agitation: Shake the bottle vigorously for a set period (e.g., 2 minutes) to create an emulsion.
-
Incubation: Allow the bottle to stand undisturbed for a specified time (e.g., 2 hours) at a controlled temperature.
-
Observation: Visually inspect the oil-water interface for the formation of solid deposits or a "rag layer." The performance of the inhibitor is ranked based on the amount of deposit formed compared to a blank sample without an inhibitor.
2. Interfacial Shear Rheology for Quantifying Interfacial Film Strength
-
System Setup: Use an interfacial rheometer with a Du Noüy ring or a biconical bob geometry.
-
Phase Introduction: Introduce the aqueous phase (brine with calcium) into the measurement cup. Carefully layer the oil phase (a model oil like toluene (B28343) containing naphthenic acids and the inhibitor) on top of the aqueous phase.
-
Equilibration: Allow the system to equilibrate for a period to allow for the migration of surface-active species to the interface.
-
Measurement: Apply an oscillatory stress or strain to the interface and measure the resulting strain or stress. The storage (G') and loss (G'') moduli are calculated, which provide information about the elastic and viscous properties of the interfacial film.
-
Analysis: A significant increase in the storage modulus (G') over time indicates the formation of a rigid, gel-like film, which is characteristic of this compound. An effective inhibitor will suppress this increase in G'.[3]
Visualizations
Caption: Chemical pathway of this compound formation.
Caption: Workflow for evaluating inhibitor performance.
Caption: Decision tree for troubleshooting inhibitor performance.
References
- 1. onepetro.org [onepetro.org]
- 2. Prevention and Removal of Naphthenate Deposits in Oil and Gas Production—Historical Background and Novel Attitude towards Inhibition and Solution [mdpi.com]
- 3. osti.gov [osti.gov]
- 4. osti.gov [osti.gov]
- 5. portalabpg.org.br [portalabpg.org.br]
- 6. researchgate.net [researchgate.net]
- 7. onepetro.org [onepetro.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Naphthenate Inhibitor Averts Production Shutdowns | SLB [slb.com]
Technical Support Center: Synthesis and Purification of Calcium Naphthenate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of calcium naphthenate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Precipitation of this compound | Incorrect pH: The reaction mixture is too acidic, preventing the deprotonation of naphthenic acid.[1][2] | - Adjust the pH of the reaction mixture to a range of 7.5-9.0 using a suitable base (e.g., NaOH, KOH) to ensure complete saponification of the naphthenic acid before the addition of the calcium salt.[1] - Monitor the pH throughout the addition of the calcium salt solution. |
| Incomplete Saponification: The initial reaction between naphthenic acid and the base is not complete. | - Ensure thorough mixing and allow for sufficient reaction time during the saponification step. - Consider gentle heating (e.g., 90-100°C) to drive the saponification to completion. | |
| Low Concentration of Reactants: The concentrations of naphthenic acid or the calcium salt are too low to exceed the solubility product of this compound. | - Increase the concentration of the naphthenic acid solution or the calcium salt solution. | |
| Product is a Gummy, Viscous, or Oily Solid | Presence of Unreacted Naphthenic Acid: Excess naphthenic acid can act as a plasticizer. | - Ensure the stoichiometry of the reactants is correct. - Wash the crude product with a non-polar solvent in which this compound has low solubility but naphthenic acid is soluble (e.g., hexane (B92381), petroleum ether). |
| Entrapment of Solvent: Solvent molecules are trapped within the precipitate. | - Dry the product under vacuum, possibly with gentle heating, to remove residual solvent. - Perform trituration by stirring the gummy product with a solvent in which it is insoluble (e.g., diethyl ether, n-pentane) to induce solidification. | |
| Complex Mixture of Naphthenic Acids: The starting material is a complex mixture of naphthenic acids with varying chain lengths and structures, leading to an amorphous product.[3] | - This is an inherent challenge. Purification methods like fractional precipitation or chromatography may be necessary, but are often difficult for this class of compounds. | |
| Product is Contaminated with Inorganic Salts | Incomplete Removal of Byproducts: Byproducts from the metathesis reaction (e.g., NaCl, if using NaOH and CaCl2) are trapped in the product. | - Wash the precipitate thoroughly with deionized water to remove water-soluble inorganic salts. Kneading the gummy solid during washing can help release trapped salts. - If the product is dissolved in an organic solvent, perform a liquid-liquid extraction with water. |
| Co-precipitation of Calcium Salts: If the reaction is carried out in the presence of carbonate or sulfate (B86663) ions, insoluble calcium carbonate or calcium sulfate may co-precipitate.[1] | - Use deionized water and high-purity reagents. - Perform the reaction under an inert atmosphere to prevent the absorption of atmospheric CO2, which can lead to calcium carbonate formation. | |
| Difficulty in Filtering the Product | Fine Particle Size or Gelatinous Nature of the Precipitate: The precipitate clogs the filter paper. | - Try using a centrifuge to pellet the solid before decanting the supernatant. - Use a filter aid (e.g., Celite) on the filter paper. - Allow the precipitate to age in the mother liquor, which may lead to larger particle sizes. |
| Product is Colored | Impurities in the Starting Naphthenic Acid: Crude naphthenic acids are often colored. | - Purify the starting naphthenic acid before synthesis, for example, by activated carbon treatment or distillation (if thermally stable). |
| Oxidation of Components: The product or impurities may be susceptible to air oxidation. | - Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is a typical laboratory-scale synthesis method for this compound?
A common method is a two-step process involving saponification followed by metathesis.[1] First, naphthenic acid is neutralized with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution to form sodium naphthenate. Then, an aqueous solution of a calcium salt, such as calcium chloride, is added to the sodium naphthenate solution. This results in a double displacement reaction where the insoluble this compound precipitates out of the solution.
Q2: How can I improve the handling of the often gummy and viscous this compound precipitate?
Dealing with a gummy product is a primary challenge.[4] Several techniques can be employed:
-
Trituration: Stirring the gummy material with a solvent in which it is insoluble can help induce the formation of a solid.
-
Solvent Washing: Washing with a non-polar solvent can remove unreacted, more soluble components that contribute to the gummy nature.
-
Heating under Vacuum: This helps to remove any trapped solvent that might be making the product oily or sticky.
Q3: What are the most common impurities in synthesized this compound?
Common impurities include unreacted naphthenic acid, inorganic salts from the synthesis (e.g., sodium chloride), and co-precipitated inorganic calcium salts like calcium carbonate and calcium sulfate, especially if the reaction is exposed to air or if the starting materials contain these ions.[1]
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be used:
-
Thermogravimetric Analysis (TGA): TGA is highly effective for determining the presence of inorganic impurities.[1] this compound decomposes at a different temperature than calcium carbonate or calcium sulfate, allowing for their quantification.[1][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the formation of the carboxylate salt (disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate stretches) and can help identify organic impurities.[6]
-
Elemental Analysis: Determining the calcium content can provide a good measure of purity.
Q5: What is the effect of pH on the synthesis of this compound?
The pH plays a crucial role. A higher pH (typically above 7) is necessary to deprotonate the naphthenic acid, forming the naphthenate anion, which can then react with calcium ions to precipitate.[2] Increasing the pH generally enhances the precipitation of this compound.[1]
Quantitative Data Summary
The following table presents illustrative data on how reaction conditions can affect the yield and purity of this compound. These are representative values based on literature descriptions and are intended for guidance. Actual results will vary depending on the specific naphthenic acids used and precise experimental conditions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| pH | 6.0 - 6.5 | 7.5 - 8.5 | 9.0 - 10.0 | Higher pH generally leads to higher yields but may increase the risk of co-precipitation of calcium hydroxide or carbonate.[1][2] |
| Reaction Temperature | Room Temperature | 50 - 60 °C | 90 - 100 °C (Saponification) | Higher temperatures can accelerate the saponification step, leading to a more complete reaction and potentially higher yields. |
| Purification Method | Water Wash Only | Water Wash + Hexane Wash | Water Wash + Trituration with Ether | More rigorous purification methods will lead to higher purity but may result in some loss of product, affecting the final yield. |
| Illustrative Yield | Moderate | High | High | - |
| Illustrative Purity (by TGA) | 85 - 90% | 90 - 95% | > 95% | - |
Experimental Protocols
Detailed Methodology for the Synthesis and Purification of this compound
This protocol describes a general procedure for the synthesis of this compound via a saponification-metathesis route.
Materials:
-
Naphthenic Acid
-
Sodium Hydroxide (NaOH)
-
Calcium Chloride (CaCl₂)
-
Deionized Water
-
Ethanol (optional, as a co-solvent)
-
Hexane (for washing)
-
Diethyl ether (for trituration)
-
Hydrochloric Acid (HCl, dilute, for cleaning glassware)
Procedure:
-
Saponification of Naphthenic Acid: a. In a beaker or round-bottom flask, dissolve a known amount of naphthenic acid in a suitable solvent (e.g., a mixture of deionized water and ethanol). b. Prepare a stoichiometric amount of sodium hydroxide solution in deionized water. c. Slowly add the NaOH solution to the naphthenic acid solution while stirring continuously. d. Gently heat the mixture to 90-100°C for 30-60 minutes to ensure complete saponification, resulting in a clear solution of sodium naphthenate. e. Allow the solution to cool to room temperature.
-
Precipitation of this compound: a. Prepare an aqueous solution of calcium chloride, using a slight molar excess compared to the initial amount of naphthenic acid. b. Add the CaCl₂ solution dropwise to the sodium naphthenate solution under vigorous stirring. c. A precipitate of this compound should form immediately. Continue stirring for another 30 minutes to ensure complete precipitation.
-
Purification of this compound: a. Isolation: Isolate the precipitate by vacuum filtration. b. Water Wash: Wash the filter cake several times with deionized water to remove any soluble inorganic byproducts (e.g., NaCl). c. Drying: Partially dry the product in a desiccator or a low-temperature oven (e.g., 60°C). d. Solvent Wash (for gummy products): If the product is gummy, transfer it to a beaker and stir with hexane to remove unreacted naphthenic acid. Filter again. e. Trituration (optional): If the product is still not a solid, add a small amount of diethyl ether and scratch the sides of the flask with a glass rod to induce crystallization/solidification. f. Final Drying: Dry the purified product under high vacuum to a constant weight.
Visualizations
References
- 1. portalabpg.org.br [portalabpg.org.br]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. US2071862A - Method of producing a metal naphthenate - Google Patents [patents.google.com]
- 5. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]
- 6. Ultraviolet Spectrophotometry and Fourier Transform Infrared Spectroscopy Characterization of Copper Naphthenate | Wood and Fiber Science [wfs.swst.org]
Technical Support Center: Optimizing Calcium Naphthenate Inhibitor Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the efficiency of calcium naphthenate inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound formation?
A1: this compound deposits are formed through the reaction of naphthenic acids present in crude oil with metal salts, most commonly calcium, found in the production water.[1][2] This reaction is highly dependent on system conditions. Key factors include a high Total Acid Number (TAN) in the oil (typically > 0.5 mg KOH/g), the presence of specific high-molecular-weight naphthenic acids (like ARN tetra-acids), and an increase in the pH of the water phase.[3][4][5] A pressure drop in the production system can cause CO2 to evolve from the water, leading to a pH increase that makes conditions more favorable for naphthenate formation.[3] These precipitates are often found at the oil-water interface and can lead to the formation of stable emulsions and solid deposits.[1][2][5]
Q2: How do this compound inhibitors (CNIs) work?
A2: Most this compound inhibitors are surfactant-based chemicals that act at the oil-water interface.[1] Their primary mechanism is to prevent the aggregation and precipitation of calcium and naphthenate ions.[1] They can function in several ways, including:
-
Increasing Solubilization: Inhibitors can contain hydrotropes that interact with carboxylate salts, increasing their solubility in water and preventing the formation of solid phases.[1]
-
Interfacial Crowding: Some inhibitors work by preventing the partitioning of naphthenic acid to the oil-water interface, a phenomenon known as interfacial crowding.[3]
-
Delaying Gel Formation: They can delay the formation of the initial interfacial gel, which is a precursor to hard deposits, and can also reduce the final strength of this gel.[3]
Q3: What are the key factors influencing inhibitor efficiency?
A3: The performance of a this compound inhibitor is not universal and depends significantly on specific field conditions.[3] Critical factors include:
-
Fluid Composition: The type and concentration of naphthenic acids (especially the ratio of mono- to tetra-acids), calcium ion concentration, and bicarbonate levels in the water all play a significant role.[3][6]
-
System pH: Lowering the pH of the production water is a common method to inhibit naphthenate formation, but this can lead to corrosion.[1][2] Inhibitor selection must account for the target operational pH.
-
Temperature and Pressure: Changes in temperature and pressure can alter fluid properties and the equilibrium of the naphthenate-forming reaction.[3]
-
Compatibility with Other Chemicals: Inhibitors must be compatible with other production chemicals like demulsifiers and corrosion inhibitors, as they can interact and affect overall performance.[7]
Troubleshooting Guide
Q1: My inhibitor performs well in bottle tests but fails in dynamic field conditions. Why?
A1: This is a common issue. Standard bottle tests are static and may not accurately replicate the complex fluid dynamics, pressures, and shear forces of a live production system.[8] While bottle tests are excellent for initial screening, they often don't capture the full picture.[3][8] Performance discrepancies can arise because dynamic conditions influence how the inhibitor interacts at the oil-water interface. For more accurate evaluation, consider using a laboratory flow rig or a small-scale pilot plant that mimics field conditions more closely.[8][9]
Q2: I'm observing the formation of tight emulsions and a "rag layer" even with the inhibitor present. What's happening?
A2: The formation of a viscous interfacial layer, or "rag layer," is a classic sign of naphthenate issues.[5] This indicates that the inhibitor is not effectively preventing the initial reaction between naphthenic acids and calcium ions at the interface.[4]
-
Incorrect Dosage: The inhibitor concentration may be too low to be effective. Conversely, an excessively high dosage can sometimes stabilize emulsions.[1]
-
Poor Inhibitor-Fluid Match: The selected inhibitor may not be suitable for the specific crude oil and water composition.[3]
-
Synergistic/Antagonistic Effects: The inhibitor might be interacting negatively with other chemicals in the system, such as demulsifiers.[7] It's crucial to test the complete chemical package together.
Q3: Inhibition efficiency has suddenly dropped. What are the potential causes?
A3: A sudden drop in performance can often be traced to a change in system conditions:
-
Change in Fluid Composition: Commingling fluids from different reservoirs can introduce new compositions of naphthenic acids or brines with higher calcium content, overwhelming the current inhibitor treatment.[6]
-
pH Fluctuation: An unexpected increase in water pH can dramatically increase the driving force for naphthenate formation.[3]
-
Chemical Injection Issues: Verify that the inhibitor is being injected continuously at the correct rate and that there are no blockages or pump failures in the chemical delivery system.
Q4: How can I select the most effective inhibitor for my specific conditions?
A4: A multi-step approach is recommended for inhibitor selection:
-
Fluid Characterization: Analyze the crude oil for its Total Acid Number (TAN) and the molecular weight distribution of naphthenic acids.[3] Analyze the produced water for pH, calcium, and bicarbonate content.[6]
-
Laboratory Screening: Use bottle tests to screen a range of commercially available inhibitors.[1][3] Key performance indicators are water clarity, the quality of the oil/water interface, and the amount of sediment.[1]
-
Performance Testing: Use advanced methods like interfacial rheology to measure the inhibitor's effect on gel formation at the oil-water interface.[3]
-
Dynamic Testing: The most promising candidates should be evaluated in a dynamic test loop or naphthenate rig that simulates field conditions.[3][9]
Data Presentation
Table 1: Example Inhibitor Performance from Field Trial Optimization
| Treatment Component | Concentration (ppm) | Observation |
| Demulsifier | 30 | Baseline for separation |
| This compound Inhibitor | 60 | Significantly reduced naphthenate deposition |
| Acetic Acid | 125 | Used for pH control to aid inhibition |
This table is based on data from a field trial where a combination of chemicals was used to mitigate naphthenate formation.[3]
Table 2: Efficacy of Different Acids on Naphthenate Inhibition and Dissolution
| Acid Type | Inhibition Efficiency (%) | Dissolution Efficiency (%) | Notes |
| Formic Acid | 99% | 100% | Highly effective for both prevention and removal.[10] |
| Citric Acid | Not specified | 97% | Effective dissolver.[2] |
| Acetic Acid | Commonly Used | Not specified | Standard acid for pH control, but may have lower efficacy than others.[1][10] |
| ABS Acid | High | Not specified | Showed significantly better results than standard acids in some tests.[10] |
This table summarizes findings on the novel use of different acids for naphthenate control, highlighting that performance can vary significantly.[2][10]
Experimental Protocols
Protocol 1: Static Bottle Test for Inhibitor Screening
This protocol is a standard method for the initial evaluation and comparison of different this compound inhibitors.[1][3]
Objective: To visually assess the effectiveness of an inhibitor in preventing the formation of this compound deposits and emulsions at the oil-water interface.
Materials:
-
Representative crude oil sample
-
Synthetic or actual produced water with known calcium concentration
-
Inhibitor candidates, diluted to appropriate concentrations
-
Graduated glass prescription bottles (e.g., 100 mL)
-
Pipettes
-
Constant temperature water bath or oven
-
pH meter and acids (e.g., acetic acid) for pH adjustment
Procedure:
-
Add a specific volume of the produced water (e.g., 60 mL) to each test bottle.[1]
-
If required, adjust the pH of the water to match field conditions.
-
Dose each bottle with a specific concentration of the inhibitor solution. Include a "blank" bottle with no inhibitor for comparison.
-
Add a specific volume of the crude oil (e.g., 20 mL) to each bottle.[1]
-
Cap the bottles securely and shake them vigorously by hand for a set period (e.g., 2 minutes) to ensure thorough mixing and emulsion formation.[1]
-
Place the bottles in the water bath set to the system's operational temperature (e.g., 71°C).[11]
-
Allow the bottles to stand undisturbed for a specified settling time (e.g., 3 hours or overnight).[2][3]
-
Evaluation: After the settling period, visually inspect each bottle and rank the inhibitor's performance based on the following criteria:
-
Water Clarity: How clear is the water phase below the oil?
-
Interface Quality: Is the oil-water interface sharp and clean, or is there a layer of emulsion, sludge, or solid deposit (rag layer)?
-
Oil Quality: Is the oil phase clear, or does it appear hazy with suspended solids?
-
Sediment: Is there any precipitated solid at the bottom of the bottle?
-
Interpretation: The most effective inhibitors will result in a clean interface, clear separated water, and minimal emulsion or solid formation compared to the blank.[3]
Visualizations
Caption: Troubleshooting workflow for diagnosing poor inhibitor performance.
Caption: Simplified mechanism of this compound inhibition.
Caption: Experimental workflow for the static bottle test protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Naphthenate Inhibitor Averts Production Shutdowns | SLB [slb.com]
- 6. onepetro.org [onepetro.org]
- 7. onepetro.org [onepetro.org]
- 8. scaledsolutions.com [scaledsolutions.com]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. farsi.msrpco.com [farsi.msrpco.com]
Technical Support Center: The Effect of pH on Calcium Naphthenate Emulsion Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability of calcium naphthenate emulsions.
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally affect the stability of this compound emulsions?
A1: The pH of the aqueous phase is a critical factor governing the stability of this compound emulsions. Naphthenic acids (RCOOH), which are naturally present in certain crude oils, are weakly acidic. At low pH, they remain in their protonated, oil-soluble form and are less interfacially active. As the pH increases, particularly above the pKa of the naphthenic acids (typically around 4.9), they dissociate to form naphthenate anions (RCOO⁻).[1] These anions are significantly more surface-active and migrate to the oil-water interface. Here, they can react with divalent cations, primarily calcium (Ca²⁺), present in the brine to form this compound. This complex can create a rigid interfacial film that stabilizes the emulsion, hindering droplet coalescence.[2][3] Consequently, an increase in pH generally leads to a more stable emulsion.[3]
Q2: At what pH range is the stability of this compound emulsions most significantly impacted?
A2: A significant increase in emulsion stability and the formation of a gel-like interface is often observed at a pH of around 6.2 and above.[4] Studies have shown a great increase in the elastic modulus of the interfacial film around this pH, which corresponds to observations from oil fields experiencing this compound deposition problems.[4] The formation of a cross-linking structure between naphthenic acids and Ca²⁺ has been noted to occur at a pH between 7 and 8.[4] For oil-in-water (O/W) emulsions, maximum stability can be achieved under alkaline conditions.[5] Conversely, a decrease in pH has been shown to significantly reduce emulsion stability.[6]
Q3: What is the difference between sodium naphthenate and this compound in terms of emulsion stability?
A3: Both sodium and calcium naphthenates are formed from the dissociation of naphthenic acids. However, they have different effects on emulsions. Sodium naphthenates are typically more water-soluble and tend to form softer, emulsion-type substances that promote emulsion stabilization.[3][5] In contrast, calcium naphthenates, especially those formed from high molecular weight tetraprotic acids, are more prone to precipitate at the oil-water interface, forming solid deposits and rigid films that can lead to highly stable and problematic emulsions.[3][5]
Q4: Can the type of emulsion (water-in-oil vs. oil-in-water) be influenced by pH?
A4: Yes, the pH, along with other factors like water content and the presence of salts, can influence the type of emulsion formed. Water-in-oil (W/O) emulsions are predominant in the pH range of 6.5 to 14.[5] Oil-in-water (O/W) emulsions tend to form in a narrower, high-stability region at pH values between 12 and 13.5, where electrostatic repulsions between the naphthenate ions at the interface are thought to be the stabilizing mechanism.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Emulsion is unexpectedly stable and difficult to break. | High pH: The aqueous phase pH may be too high, leading to excessive naphthenate formation and a highly rigid interfacial film. | Carefully lower the pH of the aqueous phase by adding a suitable acid (e.g., hydrochloric acid, acetic acid) to protonate the naphthenates, reducing their interfacial activity.[3] Monitor the pH closely to avoid over-acidification, which can cause corrosion. |
| High Calcium Concentration: A high concentration of calcium ions in the brine will readily react with naphthenates to form stabilizing films. | If possible, use a brine with a lower calcium concentration for your experiments. | |
| Inconsistent or non-reproducible emulsion stability results. | Inaccurate pH Measurement: The pH at the oil-water interface can differ from the bulk pH. Also, CO₂ evolution from the crude oil upon pressure drops can increase the local pH.[7] | Ensure accurate and consistent pH measurements of the aqueous phase before and after emulsification. Allow the system to equilibrate. Consider the potential for localized pH changes at the interface. |
| Variable Mixing Energy: The energy input during emulsification (e.g., shaking speed, duration) affects droplet size and initial stability. | Standardize your emulsification procedure, including mixing method, intensity, and time, for all experiments. | |
| No clear effect of pH on emulsion stability is observed. | Low Concentration of Naphthenic Acids: The crude oil or model oil may not contain a sufficient concentration of interfacially active naphthenic acids. | Analyze the Total Acid Number (TAN) of your oil phase. Consider adding a known concentration of a model naphthenic acid to your system to study the pH effect in a more controlled manner. |
| Presence of Other Interfacially Active Molecules: Other components in the crude oil, such as asphaltenes, can also influence interfacial properties and may mask the effect of pH on naphthenates. | Consider using a simpler model oil system (e.g., toluene (B28343) with a specific naphthenic acid) to isolate the effect of pH. | |
| Formation of solid precipitates instead of a stable emulsion. | Supersaturation of this compound: At certain concentrations of naphthenic acids and calcium, and at a favorable pH, this compound can precipitate out of solution, forming solid deposits rather than solely stabilizing an emulsion. | Adjust the concentrations of naphthenic acid and/or calcium ions in your system. Observe the interface for the formation of any solid material. |
Data Presentation
Table 1: Effect of pH on Interfacial Properties of Naphthenic Acid Systems
| pH | Interfacial Tension (mN/m) | Interfacial Elastic Modulus (G') | Observations |
| < 6.0 | Relatively high | Low | Naphthenic acids are mostly protonated and less interfacially active. Emulsions are generally less stable.[2] |
| ~ 6.2 | Decreasing | Significant increase | Onset of gelation and formation of a more elastic interfacial film, leading to increased emulsion stability.[4] |
| 7.0 - 8.0 | Lower | High | Formation of a cross-linked structure between naphthenates and Ca²⁺ is prominent.[4] |
| > 8.0 | Low | High | Increased ionization of naphthenic acids leads to a significant decrease in interfacial tension and the formation of a rigid interfacial film, resulting in very stable emulsions.[5][8] |
Note: The exact values can vary depending on the specific naphthenic acids, oil composition, brine salinity, and temperature.
Experimental Protocols
Bottle Test for Assessing Emulsion Stability
This method provides a qualitative and semi-quantitative assessment of emulsion stability.
Materials:
-
Crude oil or model oil containing naphthenic acids
-
Synthetic brine with a known concentration of calcium chloride
-
pH adjustment solutions (e.g., HCl, NaOH)
-
Graduated glass bottles with screw caps
-
Shaker or vortex mixer
-
Water bath (optional, for temperature control)
Procedure:
-
Prepare a series of graduated glass bottles.
-
To each bottle, add a specific volume of the oil phase and the aqueous phase (e.g., a 1:1 ratio).
-
Adjust the pH of the aqueous phase in each bottle to the desired values using the pH adjustment solutions. Record the final pH.
-
Tightly cap the bottles and shake them vigorously for a standardized period (e.g., 5 minutes) to create an emulsion.
-
Place the bottles in a rack at a constant temperature and let them stand undisturbed.
-
At regular time intervals (e.g., 5, 15, 30, 60 minutes, and 24 hours), record the volume of separated water.
-
Observe and record the appearance of the oil-water interface (e.g., sharp, cloudy, presence of a "rag" layer).
-
The stability of the emulsion can be quantified by the rate of water separation. A slower rate indicates a more stable emulsion.
Interfacial Shear Rheology for Characterizing Interfacial Film Strength
This technique provides quantitative data on the viscoelastic properties of the interfacial film.
Materials:
-
Interfacial shear rheometer with a biconical or double-wall ring geometry
-
Oil phase (e.g., a solution of a model naphthenic acid in a solvent like toluene)
-
Aqueous phase with controlled pH and calcium concentration
Procedure:
-
Carefully add the aqueous phase to the measurement cell of the rheometer.
-
Gently layer the oil phase on top of the aqueous phase to form a clean oil-water interface.
-
Lower the measurement geometry (bicone or ring) to the interface.
-
Allow the system to equilibrate for a set period to allow for the adsorption of interfacial species.
-
Apply a small-amplitude oscillatory shear to the interface at a fixed frequency.
-
Measure the storage (elastic) modulus (G') and the loss (viscous) modulus (G'') as a function of time.
-
An increase in G' over time indicates the formation of a structured, elastic interfacial film.
-
Repeat the experiment with aqueous phases of different pH values to determine the effect of pH on the viscoelastic properties of the interfacial film.
Mandatory Visualization
Caption: Logical workflow of the effect of pH on this compound emulsion stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Influence of pH on Oil-Water Interfacial Tension and Mass Transfer for Asphaltenes Model Oils. Comparison with Crude Oil Behavior | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
impact of calcium concentration on naphthenate formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of calcium concentration on naphthenate formation.
Frequently Asked Questions (FAQs)
Q1: What is calcium naphthenate and why is it a concern in our experiments?
A1: this compound is a salt formed from the reaction between naphthenic acids and calcium ions.[1] These naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids naturally present in some crude oils.[2] In experimental settings, particularly those simulating oil production or involving crude oil components, the formation of this compound can lead to the precipitation of hard, rock-like deposits or the formation of stable emulsions.[3][4] These precipitates can clog equipment, interfere with analytical measurements, and lead to inconsistent experimental results.[1]
Q2: What is the fundamental mechanism of this compound formation?
A2: The formation of this compound is primarily a pH-dependent process that occurs at the oil-water interface. The process begins with a pressure drop in crude oil, leading to the release of CO2 and a subsequent increase in the pH of the produced water.[5] This rise in pH causes the naphthenic acids (RCOOH) to dissociate into naphthenate anions (RCOO⁻).[5] These anions then react with divalent cations, predominantly calcium ions (Ca²⁺), present in the water phase to form insoluble this compound ((RCOO)₂Ca), which precipitates at the oil-water interface.[1][5]
Q3: How does calcium concentration influence the formation of naphthenate deposits?
A3: Calcium concentration is a critical factor in the formation of naphthenate deposits. A higher concentration of Ca²⁺ ions in the aqueous phase increases the likelihood and rate of precipitation, assuming other conditions like pH and the presence of naphthenic acids are favorable.[4][6] Studies have shown that in oil fields with high concentrations of Ca²⁺ in the produced water, there is a significantly higher risk of naphthenate deposition.[6] The reaction between naphthenic acids and calcium ions can lead to the formation of an interfacial gel, which is a precursor to solid deposits.[5]
Q4: What is the role of pH in this compound formation?
A4: pH is a key determinant in the formation of this compound. An increase in the pH of the brine leads to the dissociation of naphthenic acids into their anionic form, which are then free to react with calcium ions.[5] Naphthenate precipitation is proportionally enhanced with increasing pH.[2] Experiments have shown a significant increase in the elastic modulus of the interfacial film around pH 6.2, indicating the onset of gel formation, which is a critical step in naphthenate deposition.[7]
Q5: What are "ARN acids" and why are they important in this compound formation?
A5: ARN acids are a specific family of tetraprotic naphthenic acids that are potent precursors to this compound deposits, even at low concentrations in crude oil.[8] The presence of these acids is considered a prerequisite for the formation of hard this compound deposits due to their high concentration in such deposits.[8] The interaction of an ARN monolayer with calcium ions creates a robust and less soluble interfacial film, promoting emulsion stability and solid deposition.[9]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected Precipitation | High calcium concentration in the aqueous phase. pH of the aqueous phase is too high (typically above 6).[7] High Total Acid Number (TAN) of the oil phase. | Verify the calcium concentration of your brine solution. Measure and adjust the pH of the aqueous phase to below 6. Characterize the TAN of your oil sample. If it's high, consider dilution or using a different oil sample for initial experiments. |
| Inconsistent Results Between Replicates | Inhomogeneous mixing of oil and aqueous phases. Temperature fluctuations. Contamination of reagents or glassware. | Ensure a standardized and vigorous mixing procedure for all samples.[10] Conduct experiments in a temperature-controlled environment. Use high-purity reagents and thoroughly clean all glassware. |
| Difficulty in Quantifying Naphthenate Precipitate | Precipitate adheres to glassware. Precipitate is too fine to be easily collected. Co-precipitation with other salts like calcium carbonate or sulfate.[2] | After removing the liquid phases, use a suitable solvent to dissolve the naphthenate from the glassware and then evaporate the solvent to determine the mass. Use centrifugation to pellet the fine precipitate before decanting the supernatant. Analyze the precipitate using techniques like FTIR or XRD to identify and quantify the components.[2] |
| Formation of Stable Emulsions Instead of Solid Precipitate | Presence of sodium ions in addition to calcium ions. Sodium naphthenates tend to be softer and act as emulsifiers.[6] Specific types of naphthenic acids that favor emulsion formation. | Analyze the ionic composition of your brine. If high in sodium, consider using a synthetic brine with only calcium chloride. Characterize the naphthenic acid profile of your oil. |
Data Presentation
Table 1: Influence of Calcium Concentration and other Parameters on Naphthenate Deposition in an Offshore Oil Field
| Well Sample | TAN (mgKOH/g) | pH | Calcium (Ca²⁺) Conc. (mg/L) | Risk of Deposition |
| D | - | - | 130.40 | High |
| E | - | - | 112.48 | High |
| I | 1.01 | 8.2 | 557.97 | High |
| J | 0.47 | 8.4 | 318.00 | High |
Data sourced from a study on an offshore field in the Niger Delta. A calcium ion concentration of 250 mg/L was previously identified as contributing to heavy metal-naphthenate deposits in a nearby field.[6]
Experimental Protocols
Standard Bottle Test for Naphthenate Formation
This protocol is a standard method for qualitatively and semi-quantitatively assessing the potential for this compound formation.
Materials:
-
Graduated glass bottles with caps (B75204) (100 mL)
-
Oil sample containing naphthenic acids
-
Synthetic brine with a known concentration of calcium chloride
-
pH meter and buffers
-
Pipettes and graduated cylinders
-
Water bath or oven for temperature control
-
Centrifuge (optional)
-
Solvent for dissolving naphthenate (e.g., toluene)
Procedure:
-
Preparation: Prepare synthetic brine with the desired calcium concentration (e.g., ranging from 100 to 1000 mg/L). Adjust the pH of the brine to the desired level (e.g., 7.0-8.5) using a suitable buffer or dilute acid/base.[6]
-
Mixing: In a series of graduated bottles, add the oil sample and the prepared synthetic brine at a specific ratio (e.g., 1:1 v/v).[11] Ensure at least one bottle serves as a control with no calcium in the brine.
-
Agitation: Cap the bottles securely and shake them vigorously for a set period (e.g., 2 minutes) to ensure thorough mixing and to simulate turbulent flow conditions.[10]
-
Incubation: Place the bottles in a water bath or oven at a constant temperature representative of the system being studied for a defined period (e.g., 24 hours) to allow for the formation of precipitate or emulsion.[10]
-
Observation: After incubation, visually inspect the bottles for the presence of any solid precipitate at the oil-water interface, the formation of a stable emulsion layer, and the clarity of the oil and water phases.
-
Quantification (Optional):
-
Carefully remove the oil and water phases, leaving the precipitate in the bottle.
-
Wash the precipitate with a solvent that does not dissolve the naphthenate (e.g., heptane) to remove any residual oil.
-
Dry the precipitate and weigh it.
-
Alternatively, dissolve the precipitate in a known volume of a suitable solvent (e.g., toluene), and then evaporate the solvent to obtain the mass of the naphthenate.
-
Interfacial Tension (IFT) Measurement for Naphthenate Gel Formation
This method is used to study the formation of the interfacial gel, a precursor to solid naphthenate deposits, by measuring the changes in interfacial tension and rheology.
Materials:
-
Interfacial tensiometer (e.g., pendant drop or Du Noüy ring method)
-
Syringe with a needle for drop formation (for pendant drop method)
-
Glass cuvette
-
Oil phase: A solution of a model naphthenic acid (like ARN acid) in a solvent (e.g., xylene).[5]
-
Aqueous phase: Synthetic brine containing a known concentration of calcium chloride and a buffer to maintain a constant pH.[12]
Procedure (Pendant Drop Method):
-
Setup: Fill the cuvette with the aqueous phase.
-
Drop Formation: Form a drop of the oil phase at the tip of the needle immersed in the aqueous phase.[13]
-
Measurement: The tensiometer software will analyze the shape of the drop over time to calculate the interfacial tension. A decrease in IFT followed by the formation of a rigid film (indicated by changes in the drop's response to oscillations in interfacial rheology measurements) suggests the formation of a this compound gel at the interface.[5]
-
Varying Parameters: Repeat the measurement with varying calcium concentrations in the aqueous phase or different naphthenic acid concentrations in the oil phase to study their impact on the rate and extent of gel formation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. portalabpg.org.br [portalabpg.org.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biolinscientific.com [biolinscientific.com]
preventing calcium naphthenate precipitation during oil extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing calcium naphthenate precipitation during oil extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problem?
A1: this compound is a soap-like substance that can precipitate during crude oil production. It forms from the reaction between naphthenic acids present in the crude oil and calcium ions (Ca²⁺) in the produced water.[1][2] These deposits can be sticky and sludgy or hard and rock-like, leading to significant operational issues such as pipeline blockages, equipment fouling, and the formation of stable emulsions that are difficult to break.[1][3]
Q2: What are the primary causes of this compound precipitation?
A2: The formation of this compound is primarily driven by a combination of factors:
-
High Total Acid Number (TAN): Crude oils with a high concentration of naphthenic acids (typically a TAN greater than 0.5 mg KOH/g) are more prone to forming these deposits.[4]
-
Presence of Calcium Ions: The produced water must contain a sufficient concentration of calcium ions.
-
Increase in pH: A critical factor is an increase in the pH of the water phase. This often occurs when there is a pressure drop in the production system, leading to the release of dissolved carbon dioxide (CO₂) from the water. The loss of CO₂ causes the pH to rise, promoting the dissociation of naphthenic acids into naphthenate ions (RCOO⁻), which then react with calcium ions.[1][3]
-
Presence of Specific Naphthenic Acids: Certain high molecular weight, tetraprotic naphthenic acids, often referred to as "ARN acids," are particularly problematic and are major contributors to the formation of hard this compound deposits.[4][5]
Q3: At what pH does this compound precipitation typically occur?
A3: this compound formation is generally observed at a brine pH greater than approximately 6.[6] As the pH increases, the concentration of dissociated naphthenate ions increases, making precipitation more likely.[1][7]
Q4: How can I predict the risk of this compound precipitation in my system?
A4: Predicting the risk involves analyzing the crude oil and produced water. Key indicators of high risk include:
-
A high Total Acid Number (TAN) of the crude oil.[1]
-
High concentrations of calcium ions in the produced water.[1]
-
A tendency for the produced water pH to increase above 6 under operational conditions.[6]
-
The presence of ARN tetra-acids in the crude oil, which can be identified through specialized analytical techniques like mass spectrometry.[4][5]
Q5: What are the common methods to prevent this compound precipitation?
A5: The primary methods for preventing this compound precipitation include:
-
pH Reduction: Injecting acids, such as acetic acid, formic acid, or citric acid, to lower the pH of the produced water. This keeps the naphthenic acids in their non-ionized form, preventing the reaction with calcium ions.[1][8] However, this approach can increase corrosion risks.[9][10]
-
Chemical Inhibition: Using specialized chemical inhibitors that can be non-acidic. These inhibitors are typically surface-active agents that interfere with the precipitation process.[1][10][11] They can work by preventing the naphthenate molecules from agglomerating or by keeping them dispersed in the oil or water phase.[2]
Q6: How do I select the right chemical inhibitor?
A6: Inhibitor selection is a critical step and should be based on laboratory performance testing that mimics field conditions. The general approach involves:
-
Characterizing the Fluids: Analyze the crude oil for its TAN value and the produced water for its ionic composition and pH.
-
Bottle Testing: This is a common laboratory method to screen different inhibitor candidates and determine their effectiveness at preventing precipitation and their impact on oil-water separation (demulsification).[2][4]
-
Performance Evaluation: The best inhibitor will effectively prevent precipitation without causing other issues, such as stabilizing emulsions. It should also be compatible with other production chemicals being used.
Troubleshooting Guide
Issue: Sudden appearance of solid deposits in separators or pipelines.
Possible Cause: Onset of this compound precipitation due to changes in operating conditions (e.g., pressure drop, temperature change) or fluid composition.
Troubleshooting Steps:
-
Sample Collection and Analysis: Carefully collect a sample of the deposit. Analyze it to confirm its composition. Techniques like Fourier-transform infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA) can be used to identify this compound.[3][12]
-
Review Operating Conditions: Check for any recent changes in pressure, temperature, or the mixing of fluids from different sources, as this can trigger precipitation.[13]
-
Fluid Analysis: Re-analyze the crude oil's TAN and the produced water's pH and calcium concentration to see if they have changed.
-
Implement a Mitigation Strategy: Based on the findings, implement a chemical treatment program. This may involve injecting an acid to lower the pH or a specific this compound inhibitor.[2][10]
Issue: Formation of highly stable emulsions that are difficult to break.
Possible Cause: Calcium naphthenates are surface-active and can stabilize emulsions at the oil-water interface.[9]
Troubleshooting Steps:
-
Confirm Naphthenate Involvement: The presence of a stable, rag-like layer at the oil-water interface is often indicative of naphthenate-stabilized emulsions.
-
Optimize Demulsifier: Your current demulsifier may not be effective against this type of emulsion. Test different demulsifier formulations, potentially in combination with a naphthenate inhibitor.
-
Consider pH Adjustment: Carefully lowering the pH with acid injection can destabilize the emulsion by protonating the naphthenate ions.[1]
-
Bottle Testing: Conduct bottle tests with various chemical treatments to find the most effective solution for breaking the emulsion and preventing its recurrence.
Data Presentation: Inhibitor and Solvent Efficacy
The following tables summarize quantitative data on the effectiveness of various chemicals in dissolving and inhibiting this compound deposits.
Table 1: Efficacy of Different Solvents in Dissolving this compound Deposits
| Solvent | Dissolution Efficacy (%) | Reference |
| Formic Acid | 100 | [1] |
| Citric Acid | 97 | [1] |
| Isopropyl Alcohol | 95 | [1] |
| EGMBE (Ethylene Glycol Monobutyl Ether) | 94 | [1] |
Table 2: Performance of Commercial Naphthenate Inhibitors
| Inhibitor Type | Dosage (ppm) | Interfacial Tension Reduction (%) | Reference |
| Commercial Inhibitor A | 400 | > 30 | [1] |
| Commercial Inhibitor B | 400 | > 30 | [1] |
| Naphthenate Inhibitor + Demulsifier | 60 (Inhibitor) + 30 (Demulsifier) | Significant reduction in deposition | [4] |
| Acetic Acid | 125 | Significant reduction in deposition | [4] |
Experimental Protocols
1. Bottle Test for Screening Naphthenate Inhibitors
Objective: To visually and quantitatively assess the effectiveness of chemical inhibitors in preventing this compound precipitation and their impact on oil-water separation.
Methodology:
-
Sample Preparation: Use representative samples of the crude oil and produced water (or a synthetic brine with a similar ionic composition).
-
Inhibitor Dosing: Add the candidate inhibitor to the crude oil or water phase at various concentrations (e.g., 50, 100, 200 ppm). A blank sample with no inhibitor is essential for comparison.
-
Mixing: Add the produced water to the treated crude oil in a graduated prescription bottle (typically at a specific water cut, e.g., 50%).
-
Agitation: Shake the bottles vigorously for a set period (e.g., 2 minutes) to simulate mixing in the production system.
-
Settling: Place the bottles in a water bath at the system's operating temperature and allow the phases to separate over a defined time (e.g., 30 minutes).
-
Evaluation: Visually inspect the samples and record the following:
-
Water Clarity: The clarity of the separated water phase.
-
Interface Quality: The sharpness of the oil-water interface and the presence of any solid or emulsified material.
-
Oil Clarity: The clarity of the oil phase.
-
Volume of Precipitate: If any solids have formed, their volume can be estimated.
-
-
Quantitative Analysis (Optional): The water phase can be filtered to collect any precipitate, which is then dried and weighed for a more quantitative measure of inhibitor performance.[14]
2. Interfacial Rheology for Mechanistic Studies
Objective: To measure the strength of the interfacial film formed by naphthenic acids at the oil-water interface and to evaluate how inhibitors affect this film.
Methodology:
-
Model System Preparation: A model "crude oil" is prepared by dissolving a known concentration of problematic naphthenic acids (like ARN acid) in a suitable solvent (e.g., toluene (B28343) or xylene). A synthetic brine containing calcium ions is also prepared.[4]
-
Interfacial Rheometer: An interfacial rheometer is used to measure the viscoelastic properties of the interface between the oil and water phases.
-
Measurement: The instrument creates an oil-water interface and then applies a small oscillatory stress or strain to it. The response is measured to determine the interfacial shear or dilatational modulus, which is an indicator of the film's strength.
-
Inhibitor Addition: The experiment is repeated with the addition of a chemical inhibitor to the oil or water phase.
-
Analysis: A strong, gel-like interface indicates a high potential for naphthenate-related problems. An effective inhibitor will prevent the formation of this strong interfacial film or significantly reduce its strength.[4][15]
Visualizations
Caption: Mechanism of this compound Formation.
Caption: Troubleshooting Workflow for Naphthenate Issues.
Caption: Logic for Selecting a Naphthenate Mitigation Strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Naphthenate Management - Rodanco [rodanco.nl]
- 3. portalabpg.org.br [portalabpg.org.br]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. onepetro.org [onepetro.org]
- 11. The Identification of Calcium Naphthenates in a Heavy Oil Reservoir Using Laboratory Techniques to Assess Solids and Fl… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. data.epo.org [data.epo.org]
- 15. pubs.acs.org [pubs.acs.org]
troubleshooting analytical interference in calcium naphthenate quantification
Welcome to the technical support center for analytical challenges in calcium naphthenate quantification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common interferences and issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
General
1. What is this compound and why is its quantification challenging?
This compound is a calcium soap derived from naphthenic acids, which are a complex mixture of cycloaliphatic carboxylic acids found in crude oil.[1] Its quantification is challenging due to the inherent complexity of the naphthenic acid mixture, the presence of various interfering substances in the sample matrix, and its tendency to accumulate at oil-water interfaces.[2]
Titration (Total Acid Number - TAN)
2. My Total Acid Number (TAN) value seems higher than expected. What could be causing this?
A common issue with TAN measurement by titration (e.g., ASTM D664) is a positive bias due to the presence of other acidic compounds in the sample.[3] The titrant, potassium hydroxide (B78521) (KOH), neutralizes not only the carboxylic acids of interest (naphthenic acids) but also other acidic species like phenols and thiols, leading to an overestimation of the naphthenic acid content.[3]
3. How can I differentiate between naphthenic acid acidity and total acidity in my sample?
To specifically quantify carboxylic acids and avoid interference from weaker acids, consider using alternative methods like the Specific Carboxylic Acid Number (SCAN). This method is designed to be more selective for the carboxylic acid groups that are the primary contributors to naphthenate formation and corrosion.[4][5]
Fourier-Transform Infrared Spectroscopy (FTIR)
4. I am having trouble identifying the this compound peak in my FTIR spectrum. Why might this be?
The characteristic carboxylate peak for this compound can be masked by overlapping absorbance bands from other components in the sample matrix.[6][7] Common interfering substances include calcium carbonate and calcium sulfate, which also have strong absorbance bands in the same region of the infrared spectrum.[6][7]
5. How can I resolve overlapping peaks in my FTIR analysis?
To resolve overlapping peaks, you can try the following:
-
Spectral Subtraction: If you have a spectrum of the pure interfering substance (e.g., calcium carbonate), you can subtract its spectrum from your sample spectrum.
-
Peak Fitting/Deconvolution: Use software to mathematically separate the overlapping peaks into their individual components.
-
Multivariate Calibration: Techniques like Principal Component Regression (PCR) can be used to build a model that quantifies the analyte of interest even in the presence of interferences.[8]
-
Absorbance Correction: A correction method can be applied to account for spectral interferences from other components in the matrix.[9]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
6. My calcium quantification by ICP-MS is inaccurate. What are the likely spectral interferences?
When analyzing calcium with ICP-MS, several spectral interferences can occur:
-
Isobaric Interference: The most significant interference for the major calcium isotope, ⁴⁰Ca, is from ⁴⁰Ar⁺ from the plasma gas.[10] For this reason, other isotopes like ⁴⁴Ca are often used for quantification.
-
Doubly Charged Ion Interference: Doubly charged strontium ions (e.g., ⁸⁸Sr²⁺) can interfere with the ⁴⁴Ca⁺ signal.[10][11]
-
Polyatomic Interferences: Polyatomic ions formed in the plasma can also interfere. For example, ¹²C¹⁶O₂⁺ can interfere with ⁴⁴Ca⁺.[10]
7. How can I mitigate interferences in my ICP-MS analysis of calcium?
Several strategies can be employed to reduce or eliminate ICP-MS interferences:
-
Collision/Reaction Cell (CRC) Technology: Using a CRC with a reaction gas like oxygen or hydrogen can selectively react with and remove interfering ions.[10] For example, hydrogen can be used to remove the ⁴⁰Ar⁺ interference.[10]
-
Triple Quadrupole ICP-MS (ICP-MS/MS): This advanced technique offers enhanced interference removal by using an additional quadrupole to filter ions before they enter the collision/reaction cell.[10]
-
Standard Addition Method: This can be used to correct for interferences from doubly charged strontium ions.[11] By adding known amounts of strontium to the sample, the interference can be quantified and corrected for.[11]
Liquid Chromatography - Mass Spectrometry (LC-MS)
8. I am observing signal suppression/enhancement in my LC-MS analysis. What is the cause?
This phenomenon is known as the "matrix effect," where co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[12][13] This can lead to either a decrease (suppression) or an increase (enhancement) in the analyte signal, resulting in inaccurate quantification.[12]
9. How can I minimize matrix effects in my LC-MS analysis of naphthenic acids?
To combat matrix effects, consider the following approaches:
-
Improved Sample Preparation: Use more selective sample cleanup techniques, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.[14]
-
Chromatographic Separation: Optimize your LC method to achieve better separation of the naphthenic acids from the interfering compounds.
-
Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting matrix effects. Since the internal standard is chemically identical to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.
-
Standard Addition: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix, thereby accounting for matrix effects.
10. Are there other compounds that can interfere with naphthenic acid quantification by LC-MS?
Yes, other structurally similar compounds can co-elute and have similar mass-to-charge ratios, leading to potential misidentification. These can include naturally occurring compounds like fatty acids and resin acids.[15] High-resolution mass spectrometry can help to differentiate between these compounds based on their exact mass.
Troubleshooting Guides
Quantitative Data Summary
The following table summarizes the potential bias in total calcium measurements due to strontium interference as measured by ICP-MS.
| Strontium Concentration (mg/dL) | Strontium Concentration (mmol/L) | Mean Bias in Total Calcium Measurement |
| 1.0 | 0.114 | 1.9% to 3.5% |
| 2.5 | 0.284 | 4.9% to 9.0% |
| 5.0 | 0.568 | 10.8% to 19.2% |
| Data sourced from a study on strontium interference in clinical laboratory calcium measurement procedures.[16][17] |
Experimental Protocols
1. Total Acid Number (TAN) by Potentiometric Titration (Based on ASTM D664)
-
Sample Preparation: Weigh an appropriate amount of the oil sample into a beaker. Add 125 mL of a titration solvent (typically a mixture of toluene, isopropanol, and a small amount of water).[18]
-
Blank Titration: Perform a blank titration on the solvent mixture without the sample to determine the amount of titrant needed to neutralize the solvent itself.
-
Titration: Immerse a calibrated pH electrode into the sample solution and stir. Titrate the sample with a standardized 0.1 M alcoholic potassium hydroxide (KOH) solution.[19]
-
Endpoint Detection: Record the volume of KOH solution added at the inflection point of the titration curve (the endpoint).
-
Calculation: Calculate the TAN using the following formula: TAN (mg KOH/g) = [(A - B) × M × 56.1] / W Where:
-
A = volume of KOH solution for the sample (mL)
-
B = volume of KOH solution for the blank (mL)
-
M = molarity of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)[20]
-
2. LC-MS/MS Method for Naphthenic Acid Quantification
-
Sample Extraction: Perform a liquid-liquid extraction of the produced water sample to isolate the naphthenic acids.[21]
-
Chromatographic Separation:
-
Column: Use a C18 column (e.g., Poroshell C18, 4.6 mm x 100 mm x 2.7 µm).[22]
-
Mobile Phase: Use a gradient elution with a binary mobile phase, for example:
-
A: Water with 0.1% acetic acid
-
B: Methanol[22]
-
-
Gradient Program: Start at 5% B, hold for 1 minute, increase linearly to 90% B in 8 minutes, then increase to 100% B in 5 minutes and hold.[22]
-
Flow Rate: 0.5 mL/min.[22]
-
Injection Volume: 5 µL.[22]
-
-
Mass Spectrometry Detection:
-
Quantification: Use a calibration curve prepared with commercially available naphthenic acid standards or a representative mixture.[21]
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for FTIR analysis interference.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurocorr.efcweb.org [eurocorr.efcweb.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. kirj.ee [kirj.ee]
- 9. FTIR quantitative analysis of calcium carbonate (calcite) and silica (quartz) mixtures using the constant ratio method. Application to geological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ICP MS Expedition through the Elements of the Periodic Table: Part 2 [thermofisher.com]
- 11. Correction of Mass Spectrometric Interferences for Rapid and Precise Isotope Ratio Measurements of Calcium from Biological Samples Using ICP-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Development of a rapid liquid chromatography tandem mass spectrometry method for screening of trace naphthenic acids in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Strontium Interference in Calcium Measurement Procedures and Content in Supplements as Measured by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 19. Total acid number titration of petroleum products | Metrohm [metrohm.com]
- 20. fiixsoftware.com [fiixsoftware.com]
- 21. Characterization and Quantification of Naphthenic Acids in Produced Water by Orbitrap MS and a Multivariate Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
improving the thermal stability of calcium naphthenate in industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the thermal stability of calcium naphthenate in industrial applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound at elevated temperatures.
Issue 1: Premature Discoloration and Degradation of PVC stabilized with this compound.
-
Question: My PVC formulation, which uses a Calcium/Zinc stearate/naphthenate stabilizer system, is showing early yellowing and brittleness during processing. What could be the cause?
-
Answer: Premature degradation of PVC stabilized with Ca/Zn systems can be attributed to several factors. The primary mechanism of PVC degradation is dehydrochlorination, which is an autocatalytic process. The zinc component is effective at preventing initial discoloration, but the resulting zinc chloride (ZnCl2) can accelerate further degradation, an effect known as "zinc burning".[1]
Possible Causes & Solutions:
-
Imbalanced Stabilizer Ratio: An incorrect ratio of calcium to zinc stabilizer can lead to rapid consumption of the primary stabilizer and the accumulation of zinc chloride.
-
Solution: Optimize the Ca/Zn ratio. Calcium carboxylates provide long-term stability by scavenging HCl.[2] A higher ratio of the calcium component may be necessary.
-
-
Presence of Impurities: Metal ions from fillers or other additives can catalyze the degradation process.[1]
-
Inadequate Co-stabilizers: The absence of synergistic co-stabilizers can limit the overall effectiveness of the primary stabilizer package.
-
Issue 2: Sludge Formation and Increased Viscosity in Lubricants Containing this compound.
-
Question: I'm observing sludge formation and an unexpected increase in the viscosity of my lubricant formulation that contains this compound after high-temperature testing. What is happening?
-
Answer: The formation of sludge and an increase in viscosity in lubricants at high temperatures are often signs of thermal and oxidative degradation. This compound, while used to enhance certain properties, can itself degrade, and its degradation products can contribute to these issues.
Possible Causes & Solutions:
-
Oxidative Degradation: At elevated temperatures, in the presence of oxygen, lubricants undergo oxidation, forming insoluble products that contribute to sludge and viscosity increase.
-
Solution: Incorporate antioxidants into your formulation. Phenolic or aminic antioxidants can mitigate oxidative degradation and improve the overall thermal stability of the lubricant.[6]
-
-
Thermal Decomposition of this compound: Above its decomposition temperature, this compound will break down, and the degradation byproducts can act as thickening agents or precursors to sludge.
-
Solution: Evaluate the operating temperature of your application against the thermal stability of the this compound. If the operating temperature is too high, consider using a more thermally stable thickener or a combination of additives. Overbased calcium sulfonates are known for their excellent thermal stability and can be a suitable alternative or co-additive.[7]
-
-
Contamination: Contamination with water, dirt, or metal particles can accelerate lubricant degradation.[8]
-
Solution: Ensure proper filtration and sealing of the lubrication system to prevent contamination. Regularly test the lubricant for contaminants.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition temperature of this compound?
A1: Thermogravimetric analysis (TGA) has shown that the decomposition of this compound generally begins around 330°C and concludes by approximately 520°C.[9] The peak decomposition temperature is often observed around 473°C.[9]
Q2: How can I improve the thermal stability of my this compound-containing formulation?
A2: The thermal stability can be enhanced through the addition of co-stabilizers and antioxidants. For PVC applications, a synergistic blend of calcium and zinc soaps, often with the inclusion of organic co-stabilizers like β-diketones or polyols, is effective.[1][4] For lubricant applications, the addition of antioxidants is crucial to prevent oxidative breakdown at high temperatures.[6]
Q3: What are the signs of thermal degradation of this compound?
A3: In finished products, thermal degradation can manifest as discoloration (e.g., yellowing in PVC), changes in mechanical properties (e.g., brittleness), or changes in physical properties (e.g., increased viscosity or sludge formation in lubricants).[8][10] Analytically, techniques like TGA and DSC can be used to observe weight loss and thermal events corresponding to decomposition.
Q4: Can the pH of the system affect the stability of this compound?
A4: While pH is a critical factor in the initial formation of this compound from naphthenic acids, once formed, its thermal stability is more dependent on temperature and the presence of oxygen and other reactive species.[9][11] However, in systems where both the salt and the acid are present in equilibrium, a lower pH can favor the acid form, which may have different thermal properties.
Data Presentation
Table 1: Thermal Decomposition Data of this compound and Related Compounds
| Compound | Onset of Decomposition (°C) | Peak Decomposition (°C) | End of Decomposition (°C) | Analytical Method |
| This compound | ~330 | ~473 | ~520 | TGA/DTG[9] |
| Calcium Carbonate (product of decomposition) | ~650 | 747 - 775 | - | TGA/DTG[9] |
| Naphthenic Acid (precursor) | ~130 (volatilization) | - | - | TGA[9] |
Table 2: Effect of Additives on PVC Thermal Stability (Illustrative)
| Stabilizer System | Co-stabilizer | Onset of Decomposition (°C) | Notes |
| Ca/Zn Stearate/Naphthenate | None | Baseline | Prone to "zinc burning".[1] |
| Ca/Zn Stearate/Naphthenate | β-diketone | Increased | Improves initial color and long-term stability by chelating ZnCl2.[1] |
| Ca/Zn Stearate/Naphthenate | Epoxidized Sunflower Oil | Increased | Synergistic effect observed, enhances stabilizing efficiency.[4] |
| Ca/Zn Stearate/Naphthenate | Pentaerythritol (Polyol) | Increased | Improves both initial color and long-term stability.[5] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) of this compound
-
Objective: To determine the thermal stability and decomposition profile of a this compound sample.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the this compound into a TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition, the temperature of maximum rate of weight loss (from the derivative curve, DTG), and the final residual mass.
-
2. Differential Scanning Calorimetry (DSC) for Thermal Event Analysis
-
Objective: To identify thermal events such as melting, crystallization, and decomposition of this compound and its formulations.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small sample (typically 5-10 mg) into a DSC pan (e.g., aluminum).
-
Seal the pan hermetically to contain any volatiles released during heating.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analyze the resulting thermogram for endothermic (e.g., melting) or exothermic (e.g., decomposition) peaks.
-
Visualizations
References
- 1. kanademy.com [kanademy.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. pishrochem.com [pishrochem.com]
- 4. isca.me [isca.me]
- 5. mdpi.com [mdpi.com]
- 6. lanxess.com [lanxess.com]
- 7. Lubricant and grease additives - Custom & Specialties [customspecialties.seqens.com]
- 8. dropsana.com [dropsana.com]
- 9. portalabpg.org.br [portalabpg.org.br]
- 10. Troubleshooting Common Industrial Lubrication Problems and Solutions - Valvoline™ Global Europe - EN [valvolineglobal.com]
- 11. researchgate.net [researchgate.net]
strategies for breaking calcium naphthenate stabilized emulsions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions for breaking difficult calcium naphthenate stabilized emulsions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are this compound stabilized emulsions and why are they so stable?
A: this compound stabilized emulsions are a type of water-in-oil (W/O) emulsion commonly encountered in crude oil production and processing. Their remarkable stability comes from a rigid, protective film that forms at the oil-water interface. This film is created by the interaction of naturally occurring naphthenic acids in the oil with divalent cations, primarily calcium (Ca²⁺), present in the water phase.[1][2][3]
The process is highly pH-dependent. As the pH of the water increases (typically due to pressure drops causing CO₂ to evolve from the water), the naphthenic acids (RCOOH) dissociate into naphthenate anions (RCOO⁻).[4][5] These anions then react with calcium ions to form insoluble this compound soaps.[4] These soaps, along with other indigenous surfactants like asphaltenes and resins, co-assemble at the interface, creating a mechanically strong barrier that hinders the coalescence of water droplets.[1][3][6] Certain complex, tetraprotic naphthenic acids, sometimes referred to as ARN acids, are particularly effective at forming these highly stable films.[2][7]
Caption: Mechanism of this compound emulsion stabilization.
Q2: What key factors influence the formation and stability of these emulsions?
A: Several factors critically influence the formation and stability of this compound emulsions:
-
pH of the Aqueous Phase: This is a primary driver. Higher pH levels (>~6.5) promote the dissociation of naphthenic acids, making them available to react with calcium ions and form stabilizing soaps at the interface.[4][5]
-
Concentration of Naphthenic Acids: The Total Acid Number (TAN) of the crude oil is an indicator, with higher TAN oils often posing a greater risk. However, the specific type of acid (e.g., complex tetraprotic acids) is more important than the total amount.[8][9]
-
Calcium Ion Concentration: The presence of sufficient divalent cations like calcium in the formation water is necessary for the reaction to occur.
-
Temperature: Higher temperatures generally reduce the viscosity of the oil phase, which can help accelerate droplet coalescence and weaken the emulsion.[10]
-
Presence of Asphaltenes and Resins: These natural surfactants in crude oil can co-adsorb at the interface with naphthenates, creating a more robust and elastic film that enhances emulsion stability.[1][6]
-
Pressure Drops: A sudden drop in pressure can release dissolved CO₂ from the water, leading to an increase in pH and triggering naphthenate formation.[5][8]
Section 2: Troubleshooting Guide for Demulsification Experiments
Q3: My standard chemical demulsifier isn't working. What should I try next?
A: When a standard demulsifier fails, it often indicates the presence of a highly resilient interfacial film characteristic of calcium naphthenates.
-
Increase Dosage Carefully: Sometimes a higher concentration is needed, but be aware of "overdosing." Excessive demulsifier can sometimes create its own stable emulsion or increase interfacial tension, hindering separation.[4]
-
Switch Demulsifier Type: Demulsifiers work by different mechanisms. If a polymeric demulsifier isn't working, try an amine-based one, or vice-versa.[11] Products with a high Hydrophilic-Lipophilic Balance (HLB) are often effective against water-in-oil emulsions.[12]
-
Combine with an Acid: The most common and effective strategy is to add an acid (e.g., acetic acid, formic acid) to the system.[4][9][13] Lowering the pH of the aqueous phase to below ~6 will protonate the naphthenate soaps, breaking them down and disrupting the stabilizing film.[4][9]
-
Use a Naphthenate Inhibitor: These are specialized surfactants designed to prevent naphthenate formation or disperse existing deposits. They can be highly effective, often at low dosages and sometimes eliminating the need for corrosive acids.[8][9][14]
Caption: Troubleshooting logic for chemical demulsification failure.
Q4: I've added acid, but the emulsion remains stable. What could be the issue?
A: If acidification alone is insufficient, consider the following:
-
Insufficient Acid: The amount of acid may not be enough to lower the bulk pH of the water phase adequately, especially if the water has high alkalinity (buffering capacity). Verify the pH of the separated water phase if possible.
-
Mass Transfer Limitations: The acid needs to reach the oil-water interface to be effective. If the emulsion is highly viscous, mixing may be inadequate. Gentle agitation after acid addition can improve performance.
-
Strong Asphaltene Stabilization: The emulsion may be co-stabilized by a very strong asphaltene network. In this case, an asphaltene dispersant or a demulsifier specifically designed to disrupt asphaltene films may be needed in conjunction with the acid.
-
Combine with Heat: Heating the sample after acidification can significantly improve results. Heat lowers the oil's viscosity, increasing the rate of droplet collision and weakening the interfacial film, allowing the acid and demulsifier to work more effectively.[10]
Q5: My physical separation method (e.g., heating, ultrasound) is ineffective. How can I improve it?
A: Physical methods often need optimization and are most powerful when combined with chemical treatments.
-
For Thermal Treatment: Simply increasing the temperature may work, but microwave heating is often more effective than conventional heating because it selectively heats the polar water molecules, creating localized high temperatures at the interface to rupture the film.[15][16]
-
For Ultrasonic Treatment: The effectiveness is highly dependent on the parameters. There is often an optimal power level; too much power can shear droplets and re-stabilize the emulsion.[17][18] Low frequencies (e.g., 20-45 kHz) are generally more effective for demulsification.[19][20] Experiment with varying irradiation times and power settings.
-
Combine Physical and Chemical Methods: This is the most robust approach. Adding a small amount of a suitable demulsifier and/or acid before applying heat or ultrasound can have a synergistic effect, leading to faster and more complete separation than either method alone.[18][20] This combination often allows for lower temperatures and reduced chemical dosages.[17][18]
Section 3: Experimental Protocols and Data
Q6: What is a standard laboratory protocol for a chemical demulsification "Bottle Test"?
A: The bottle test is a standard method for screening the effectiveness of chemical treatments.
Methodology:
-
Sample Preparation: Obtain a representative sample of the this compound stabilized emulsion. Homogenize it by gentle shaking.
-
Aliquoting: Dispense a precise volume (e.g., 100 mL) of the emulsion into a series of graduated glass prescription bottles or centrifuge tubes. One bottle should be kept as a "blank" (no treatment).
-
Chemical Addition: Add the chemical agent (demulsifier, acid, inhibitor, or a combination) to each bottle at varying concentrations (e.g., 50, 100, 200 ppm). Use a micropipette for accuracy.
-
Mixing: Cap the bottles securely and shake them vigorously and uniformly for a set period (e.g., 100 shakes in 1 minute) to ensure thorough mixing of the chemical.
-
Settling: Place the bottles in a water bath at a constant, controlled temperature (e.g., 60°C or 75°C) to allow the phases to separate via gravity.[18]
-
Measurement: At regular time intervals (e.g., 5, 10, 30, 60, 120 minutes), record the volume of water that has dropped out and collected at the bottom of each bottle.
-
Evaluation: Assess performance based on the rate of water drop, the total volume of separated water (dehydration efficiency), the clarity of the separated water, and the sharpness of the oil-water interface. The best treatment provides the fastest and most complete separation.
Q7: How do I perform a combined ultrasonic-chemical demulsification experiment?
A: This protocol enhances chemical treatment with ultrasonic energy.
Methodology:
-
Sample Preparation & Chemical Addition: Prepare samples in graduated containers as described in the Bottle Test protocol (Steps 1-3).
-
Ultrasonic Application: Place the sample bottle into an ultrasonic bath or use a horn-type sonicator. Ensure the water level in the bath is adequate for energy transmission.
-
Parameter Setting: Set the ultrasonic parameters. Key variables include power (e.g., 100 W), frequency (e.g., 25 kHz), and irradiation time (e.g., 10 minutes).[18][20]
-
Irradiation: Apply the ultrasonic energy for the predetermined time. The temperature of the system may increase; this can be controlled with a cooling bath if desired, or the experiment can be run at a set elevated temperature.
-
Settling & Measurement: After sonication, remove the sample and place it in a static settling environment (like a water bath or rack) and measure the water drop over time as in the Bottle Test (Steps 5-7).
-
Comparison: Compare the results to control samples treated with only chemicals (no ultrasound) and only ultrasound (no chemicals) to quantify the synergistic effect.
Caption: Experimental workflow for ultrasonic-chemical demulsification.
Quantitative Data Summary
The following tables summarize optimal conditions found in cited literature for various demulsification strategies.
Table 1: Optimal Conditions for Ultrasonic & Combined Demulsification
| Method | Water Content | Demulsifier Dosage | Ultrasonic Power | Irradiation Time | Temperature | Max Dehydration Rate | Reference |
| Ultrasonic-Chemical | 35% | 50 mg/L | 100 W | 10 min | 75°C | 97.7% | [18] |
| Ultrasonic-Chemical | - | 54 mg/L | 300 W | 75 min | 90°C | >90% (desalting) | [20] |
| Ultrasound Alone | High | None | Critical value exists | 200-300 min | Low temp preferred | ~79-96% | [17] |
Table 2: Optimal Conditions for Microwave-Assisted Demulsification
| Method | Water Content | Additive | Microwave Power | Irradiation Time | Max Separation Efficiency | Reference |
| Microwave Alone | - | None | 420 W | 12 s | ~95% | [17][21] |
| Microwave-Salt | 40% | 2g CaCO₃ | 800 W | 160 s | 87.5% | [21] |
| Microwave-Salt | 30% | 2g CaCO₃ | 800 W | 160 s | 79.5% | [21] |
| Microwave-Demulsifier | - | 40 ppm | - | - | More efficient than conventional heating | [15][16] |
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nva.sikt.no [nva.sikt.no]
- 7. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 11. vurup.sk [vurup.sk]
- 12. Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Naphthenate Inhibitor Averts Production Shutdowns | SLB [slb.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. ijogr.uotechnology.edu.iq [ijogr.uotechnology.edu.iq]
- 20. Ultrasound-assisted desalination of crude oil: The influence of mixing extent, crude oil species, chemical demulsifier and operation variables - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jestec.taylors.edu.my [jestec.taylors.edu.my]
degradation of calcium naphthenate in different environmental conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of calcium naphthenate under various environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a subject of study?
A1: this compound is a salt formed from naphthenic acids and calcium ions.[1][2] Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids found naturally in crude oil.[3][4] The formation of this compound can cause significant problems in the oil industry, including the formation of stable emulsions and insoluble deposits that can block pipelines and disrupt separation processes.[1][5][6] Studying its degradation is crucial for developing effective remediation strategies and mitigating its negative impacts.
Q2: What are the primary mechanisms of this compound degradation?
A2: The degradation of the naphthenate moiety can occur through two primary pathways:
-
Biodegradation: Microorganisms, such as certain species of Pseudomonas, can utilize naphthenic acids as a carbon source.[4][7] Aerobic degradation often involves ring cleavage through pathways like beta-oxidation.[8][9]
-
Thermal Decomposition: At elevated temperatures, this compound undergoes thermal decomposition. The decomposition process typically begins at temperatures around 330°C and can extend up to 520°C.[3]
Q3: Which environmental factors have the most significant impact on this compound degradation?
A3: Key environmental factors influencing degradation include:
-
pH: The pH of the environment plays a critical role in the formation and stability of this compound. Its precipitation is enhanced at higher pH levels.[3][6] Conversely, lowering the pH can inhibit its formation and potentially promote the dissociation back to naphthenic acid.[1]
-
Temperature: Temperature significantly affects the rate of both thermal and biological degradation. Thermal decomposition has a clear temperature threshold[3], while microbial activity is optimal within a specific temperature range.
-
Microbial Population: The presence of specific microbial consortia capable of degrading naphthenic acids is essential for biodegradation.[4][7] The composition and density of this population will dictate the rate and extent of degradation.
-
Oxygen Availability: Aerobic biodegradation pathways are considered a primary mechanism for naphthenic acid degradation, making oxygen a critical factor in these environments.[8]
Troubleshooting Guide
Issue 1: Inconsistent or no degradation of this compound in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain(s). | Ensure the microbial culture contains species known to degrade naphthenic acids, such as Pseudomonas putida or Pseudomonas fluorescens.[4][7] Consider isolating and enriching for capable native microorganisms from contaminated sites. |
| Sub-optimal pH of the medium. | Measure and adjust the pH of the culture medium. While this compound formation is favored at higher pH, the optimal pH for microbial activity may differ. |
| Nutrient limitation. | Verify that the culture medium contains sufficient essential nutrients (nitrogen, phosphorus, etc.) to support microbial growth and metabolism. |
| Presence of toxic co-contaminants. | Analyze the sample for the presence of other compounds that may be toxic to the microorganisms, inhibiting their degradation activity. |
| Low bioavailability of this compound. | This compound is poorly soluble. Consider the use of surfactants or emulsifying agents to increase its bioavailability to the microorganisms. |
Issue 2: My thermal degradation experiment shows unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Presence of other salts in the sample. | The initial sample may contain other salts like calcium carbonate or calcium sulfate, which also decompose at high temperatures.[3] |
| Incomplete decomposition. | The temperature may not be high enough or the heating time may be too short for complete decomposition of the this compound. The decomposition of this compound occurs over a range of temperatures.[3] |
| Atmosphere of the experiment. | The presence of oxygen or other reactive gases can lead to different decomposition pathways and byproducts compared to an inert atmosphere. |
Quantitative Data Summary
Table 1: Thermal Decomposition Temperatures of this compound and Related Compounds.
| Compound | Onset of Decomposition/Volatilization (°C) | Peak Decomposition Temperature (°C) | Final Decomposition Temperature (°C) |
| Naphthenic Acid | 130[3] | - | - |
| This compound | 330[3] | 473[3] | 520[3] |
| Calcium Sulfate Dihydrate (water loss) | - | 144[3] | - |
| Calcium Carbonate | - | 747 - 775[3] | - |
Experimental Protocols
Protocol 1: Assessing Microbial Degradation of this compound
-
Prepare a minimal salts medium: The medium should contain essential nutrients but have this compound as the sole carbon source.
-
Inoculate the medium: Introduce a known concentration of a microbial culture (e.g., Pseudomonas fluorescens) into the medium.
-
Incubate under controlled conditions: Maintain the culture at a constant temperature and pH, with adequate aeration.
-
Monitor degradation over time: At regular intervals, collect samples and analyze the concentration of this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify microbial growth: Concurrently, measure microbial growth by monitoring optical density at 600 nm (OD600) or by plate counts.
-
Control experiments: Set up control experiments with no inoculum to account for any abiotic degradation and a control with a readily available carbon source to ensure the viability of the microbial culture.
Protocol 2: Thermogravimetric Analysis (TGA) of this compound
-
Sample preparation: Place a small, known weight of the this compound sample into a TGA crucible.
-
Instrument setup: Program the TGA instrument with the desired temperature ramp rate (e.g., 10°C/min) and the final temperature (e.g., 900°C). Specify the atmosphere (e.g., nitrogen or air).
-
Run the analysis: The TGA will heat the sample and continuously measure its weight as a function of temperature.
-
Data analysis: Analyze the resulting TGA curve to identify the temperatures at which weight loss occurs, indicating decomposition. The derivative of the TGA curve (DTG) can be used to identify the peak decomposition temperatures.
Visualizations
Caption: Workflow for Microbial Degradation Experiment.
Caption: Key Factors Influencing Degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. americanelements.com [americanelements.com]
- 3. portalabpg.org.br [portalabpg.org.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of naphthenic acids by sediment micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial degradation of naphthenic acids using constructed wetland treatment systems: metabolic and genomic insights for improved bioremediation of process-affected water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
Validation & Comparative
A Comparative Analysis of Calcium Naphthenate and Sodium Naphthenate in Emulsion Stability
For Researchers, Scientists, and Drug Development Professionals
The stability of emulsions is a critical factor in numerous applications, from crude oil processing to pharmaceutical formulations. Naphthenic acids, naturally occurring carboxylic acids, and their corresponding salts are well-known for their interfacial activity and significant role in stabilizing emulsions. This guide provides an in-depth comparison of the performance of two common naphthenate salts, calcium naphthenate and sodium naphthenate, in promoting emulsion stability, supported by a review of experimental findings.
Quantitative Performance Comparison
While direct head-to-head quantitative data under identical experimental conditions is sparse in publicly available literature, a qualitative and mechanistic comparison based on numerous studies reveals distinct differences in their stabilizing capabilities. The following table summarizes these differences:
| Feature | This compound | Sodium Naphthenate |
| Primary Stabilization Mechanism | Formation of a rigid, viscoelastic interfacial film; potential for solid particle stabilization. | Formation of lamellar liquid crystals at the oil-water interface. |
| Associated Naphthenic Acid Type | Predominantly associated with tetraprotic naphthenic acids (ARN acids). | Primarily associated with linear, saturated monoprotic naphthenic acids. |
| Nature of Interfacial Film | Forms robust, less soluble, and amorphous solid-like films. | Forms more fluid, liquid crystalline structures. |
| Effect of Cation Valence | Divalent calcium ions cross-link naphthenate molecules, leading to a stronger, more rigid interfacial network. | Monovalent sodium ions do not induce the same level of rigid cross-linking. |
| Resulting Emulsion Type | Can stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions, with a tendency to form highly stable, difficult-to-break emulsions. | Primarily promotes the stability of O/W emulsions through electrostatic repulsion and ordered interfacial structuring. |
| Influence of pH | Stability of the interfacial film is enhanced at elevated pH due to increased dissociation of naphthenic acids, promoting interaction with calcium ions. | Emulsion stability is also pH-dependent, with higher pH favoring the formation of the stabilizing naphthenate salt. |
Experimental Protocols
To quantitatively assess the stability of emulsions stabilized by calcium or sodium naphthenate, several experimental techniques are commonly employed. The following are detailed protocols for key methods cited in the literature.
Bottle Test for Emulsion Stability
This is a straightforward and widely used method for visually assessing emulsion stability over time.
Objective: To determine the rate of phase separation (e.g., water separation from a water-in-oil emulsion) under gravity or after centrifugation.
Materials:
-
Graduated glass test tubes or bottles with caps
-
Homogenizer or high-shear mixer
-
Water bath or incubator for temperature control
-
Centrifuge (optional, for accelerated testing)
Procedure:
-
Emulsion Preparation: Prepare the oil-in-water or water-in-oil emulsion by homogenizing the oil phase, aqueous phase (containing either CaCl₂ or NaCl), and a known concentration of naphthenic acid at a specific speed (e.g., 10,000 rpm) and duration (e.g., 2 minutes).
-
Sample Transfer: Immediately after preparation, transfer a known volume (e.g., 10 mL) of the emulsion into a graduated test tube.
-
Incubation: Place the test tubes in a water bath or incubator at a controlled temperature (e.g., 25°C or an elevated temperature to simulate specific conditions).
-
Observation: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), visually inspect the samples and record the volume of the separated water or oil phase.
-
Data Analysis: Plot the percentage of separated phase as a function of time. A slower rate of phase separation indicates higher emulsion stability. For accelerated testing, samples can be centrifuged at a set speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes), and the volume of the separated phase is measured.
Interfacial Shear Rheology
This technique provides quantitative data on the viscoelastic properties of the interfacial film, which are directly related to emulsion stability.
Objective: To measure the storage (G') and loss (G'') moduli of the interfacial film, indicating its elastic and viscous properties, respectively.
Instrumentation:
-
A controlled-stress or controlled-strain rheometer equipped with an interfacial rheology accessory (e.g., a biconical or Du Noüy ring geometry).
Procedure:
-
System Setup: Add the denser phase (typically the aqueous phase containing CaCl₂ or NaCl) to the measurement cup.
-
Interface Formation: Gently layer the less dense oil phase (containing the naphthenic acid) on top of the aqueous phase to form a distinct oil-water interface.
-
Geometry Positioning: Carefully lower the measuring geometry to the oil-water interface.
-
Equilibration: Allow the system to equilibrate for a set period to allow for the adsorption and organization of the naphthenate molecules at the interface.
-
Measurement: Perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region, e.g., 0.5%) to monitor the development of the interfacial film. Subsequently, conduct a frequency sweep to determine the G' and G'' as a function of frequency.
-
Data Analysis: A higher G' value, particularly relative to G'', indicates a more elastic and structured interfacial film, which corresponds to greater emulsion stability.
Visualization of Stabilization Mechanisms
The distinct mechanisms by which calcium and sodium naphthenates stabilize emulsions can be visualized through the following logical diagrams.
Caption: Stabilization mechanism of this compound.
Caption: Stabilization mechanism of sodium naphthenate.
A Comparative Analysis of Calcium and Zinc Naphthenates as Catalytic Agents
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly influences reaction efficiency, product yield, and overall process economics. This guide provides a comparative study of two widely utilized metal naphthenates—calcium naphthenate and zinc naphthenate—in their roles as catalysts and catalytic promoters.
While both compounds are metal salts of naphthenic acid, their distinct metallic centers confer different catalytic properties, making them suitable for a range of applications. This document outlines their primary catalytic functions, presents hypothetical comparative data based on their known industrial applications, and provides detailed experimental protocols for their evaluation.
Overview of Catalytic Applications
Calcium and zinc naphthenates are most prominently used as siccatives, or drying agents, in paints, coatings, and varnishes, where they catalyze the oxidative cross-linking of drying oils.[1][2] Beyond this shared application, their catalytic roles diverge. Zinc naphthenate also finds utility as a vulcanization accelerator in the rubber industry and as a promoter in certain polymerization reactions.[3][4] this compound is more broadly described as a versatile catalyst for various organic syntheses.[5]
Due to a lack of publicly available, direct head-to-head comparative studies for a single reaction, this guide will focus on their well-documented roles as paint driers to illustrate a comparative framework.
Data Presentation: Comparative Performance as Paint Driers
The following table summarizes hypothetical experimental data for the performance of this compound and zinc naphthenate as auxiliary driers in a standard alkyd-based paint formulation. This data is illustrative of their known functions.
| Performance Metric | This compound (0.2% metal on resin solids) | Zinc Naphthenate (0.2% metal on resin solids) | Control (No Auxiliary Drier) |
| Surface Dry Time (hours) | 4.5 | 5.5 | 6.0 |
| Through Dry Time (hours) | 10.0 | 9.0 | 14.0 |
| Film Hardness (Persoz, seconds) after 24h | 120 | 110 | 95 |
| Film Wrinkling | None | None | Slight |
| Loss of Dry on Storage (4 weeks at 50°C) | Minimal | Moderate | N/A |
| Gloss (60°) | 88 | 85 | 82 |
This data is representative and intended for illustrative purposes.
Interpretation of Data:
-
This compound: This catalyst is shown to be highly effective at promoting through-drying and improving the final hardness and gloss of the paint film.[6][7] It is particularly beneficial for ensuring uniform drying, especially under adverse conditions like high humidity or low temperatures.[7]
-
Zinc Naphthenate: The primary role of zinc naphthenate is to prevent surface wrinkling by keeping the paint film "open," which allows for uniform hardening throughout.[2][7] It also contributes to the overall drying process, albeit to a lesser extent than primary driers like cobalt.
Experimental Protocols
Detailed methodologies for evaluating the catalytic performance of calcium and zinc naphthenates, particularly as paint driers, are provided below. These protocols are based on established industry standards.
Protocol 1: Evaluation of Drying Time
This protocol is adapted from ASTM D1640/D5895 standards for testing the drying of organic coatings.
Objective: To determine the surface dry and through dry times of a paint formulation containing the catalyst.
Materials and Equipment:
-
Standard alkyd resin-based paint formulation
-
This compound and zinc naphthenate solutions
-
Glass test panels
-
Film applicator (to ensure uniform film thickness)
-
Drying time recorder or cotton balls and a 200g weight
-
Stopwatch
-
Constant temperature and humidity chamber
Procedure:
-
Prepare three paint samples: one with a specified concentration of this compound, one with the same concentration of zinc naphthenate, and a control sample with no auxiliary drier.
-
Apply a uniform film of each paint sample onto separate glass panels using the film applicator.
-
Place the panels in a constant temperature and humidity chamber (e.g., 25°C and 50% RH).
-
Surface Dry Time Determination (Cotton Ball Method):
-
Through Dry Time Determination (Filter Paper Method):
-
At regular intervals after surface drying, place a small piece of filter paper on the film.
-
Place a 200g weight on top of the filter paper for 30 seconds.[8][9]
-
Remove the weight and invert the panel.
-
The through dry time is reached when the filter paper falls off without leaving any fibers on the film.[8][9]
-
-
Record the time taken to reach the surface dry and through dry stages for each sample.
Protocol 2: Evaluation of Film Hardness
Objective: To measure the development of film hardness over time.
Materials and Equipment:
-
Paint samples on glass panels (from Protocol 1)
-
Pendulum hardness tester (e.g., Persoz or König)
-
Constant temperature and humidity chamber
Procedure:
-
Allow the coated panels to dry in the controlled environment.
-
At specified time intervals (e.g., 24h, 48h, 7 days), measure the hardness of each film using the pendulum hardness tester according to the manufacturer's instructions.
-
The hardness is determined by the time it takes for the pendulum's oscillations to decrease to a certain amplitude.
-
Record the hardness values (in seconds) for each sample at each time interval.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for evaluating the catalytic performance of calcium and zinc naphthenates.
References
- 1. ipen.org [ipen.org]
- 2. durachem.com [durachem.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. Buy ASTM D600-07(2012) in PDF & Print | Nimonik Standards [standards.nimonik.com]
- 6. specialchem.com [specialchem.com]
- 7. chimia.ch [chimia.ch]
- 8. Coating Drying time for painting mass evaluation [en1.nbchao.com]
- 9. lonroy.com [lonroy.com]
validating the effectiveness of calcium naphthenate inhibitor test methods
For Researchers, Scientists, and Drug Development Professionals
The formation of calcium naphthenate deposits in oil and gas production systems presents a significant operational challenge. Mitigating this issue relies on the effective application of chemical inhibitors. Validating the performance of these inhibitors is crucial for selecting the optimal treatment and ensuring uninterrupted production. This guide provides a comparative overview of common laboratory test methods used to evaluate the effectiveness of this compound inhibitors, complete with experimental protocols, data presentation templates, and workflow visualizations.
Introduction to this compound Formation and Inhibition
This compound is an organic salt that precipitates from crude oil upon changes in pressure, temperature, and pH, particularly when acidic crude oil commingles with formation water containing calcium ions. These deposits can accumulate in pipelines, separators, and other processing equipment, leading to reduced flow, blockages, and production downtime.
Chemical inhibitors are surface-active agents designed to prevent the agglomeration and deposition of this compound particles. The selection of an appropriate inhibitor is a critical process that requires rigorous testing and validation. This guide focuses on three prevalent laboratory methods for inhibitor performance evaluation: the Static Bottle Test, the Dynamic Scale Loop Test, and Interfacial Shear Rheology.
Data Presentation: A Comparative Overview
Due to the proprietary nature of commercial inhibitor formulations and the variability of field conditions, direct comparative performance data is not always publicly available. The following tables present an illustrative comparison of hypothetical this compound inhibitors (Inhibitor A, Inhibitor B, and Inhibitor C) across the three test methods. This data is intended to demonstrate how results from each test can be used for comparative analysis.
Table 1: Static Bottle Test Results
| Inhibitor | Dosage (ppm) | Visual Observation of Interface | Water Clarity | Emulsion Layer (ml) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | 0 | Significant solid precipitate | Cloudy | 5 | 0 |
| Inhibitor A | 100 | Minimal precipitate | Slightly cloudy | 2 | 75 |
| 200 | No visible precipitate | Clear | <1 | 95 | |
| Inhibitor B | 100 | Some precipitate | Cloudy | 3 | 60 |
| 200 | Minimal precipitate | Slightly cloudy | 1.5 | 85 | |
| Inhibitor C | 100 | Significant precipitate | Cloudy | 4 | 30 |
| 200 | Some precipitate | Cloudy | 2.5 | 55 |
Inhibition Efficiency (%) is calculated based on the reduction in the amount of precipitate compared to the blank.
Table 2: Dynamic Scale Loop Test Results
| Inhibitor | Minimum Inhibitor Concentration (MIC) (ppm) | Time to Blockage at 50 ppm (minutes) | Differential Pressure Increase at 50 ppm (psi/min) |
| Blank (No Inhibitor) | N/A | 15 | 1.2 |
| Inhibitor A | 75 | > 120 | 0.05 |
| Inhibitor B | 125 | 60 | 0.3 |
| Inhibitor C | > 200 | 25 | 0.8 |
MIC is the minimum concentration required to prevent a significant increase in differential pressure for a defined period.
Table 3: Interfacial Shear Rheology Results
| Inhibitor | Concentration (ppm) | Interfacial Elastic Modulus (G') (mN/m) | Time to Film Formation (minutes) |
| Blank (No Inhibitor) | 0 | 50 | 5 |
| Inhibitor A | 50 | 5 | > 60 |
| Inhibitor B | 50 | 15 | 30 |
| Inhibitor C | 50 | 35 | 10 |
A lower G' and longer time to film formation indicate better inhibition performance.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for obtaining reliable and comparable data. The following sections outline the methodologies for the three key test methods.
Static Bottle Test
The static bottle test is a simple, cost-effective screening method to assess the performance of inhibitors in preventing the formation of this compound deposits under static conditions.
Methodology:
-
Preparation of Fluids:
-
Prepare a synthetic brine solution with a known concentration of calcium ions (e.g., 2000 ppm Ca²⁺).
-
Prepare a model oil phase by dissolving naphthenic acids in a suitable solvent like toluene (B28343) or by using a crude oil sample with a known Total Acid Number (TAN).
-
Prepare stock solutions of the inhibitor candidates at various concentrations.
-
-
Test Procedure:
-
In a series of glass bottles, add a specific volume of the synthetic brine and the model oil (e.g., 50 ml of each).
-
Add the desired concentration of the inhibitor to the aqueous or oil phase, depending on its solubility. A blank sample with no inhibitor must be included.
-
Securely cap the bottles and shake them vigorously for a set period (e.g., 10 minutes) to ensure thorough mixing.
-
Place the bottles in a water bath or oven at a constant temperature (e.g., 60°C) for a specified duration (e.g., 24 hours) to allow for phase separation and potential precipitate formation.
-
-
Evaluation:
-
After the incubation period, visually inspect the bottles for:
-
The presence and amount of solid precipitate at the oil-water interface.
-
The clarity of the water phase.
-
The volume of any emulsion layer formed between the oil and water phases.
-
-
For a more quantitative analysis, the precipitate can be separated by filtration, dried, and weighed. The inhibition efficiency can then be calculated as:
-
Inhibition Efficiency (%) = [(Mass of precipitate in blank - Mass of precipitate with inhibitor) / Mass of precipitate in blank] x 100
-
-
Dynamic Scale Loop Test
The dynamic scale loop test, also known as the tube blocking test, simulates the flowing conditions in a pipeline to evaluate the effectiveness of an inhibitor in preventing deposition under shear. This method is particularly useful for determining the Minimum Inhibitor Concentration (MIC).
Methodology:
-
System Setup:
-
The apparatus consists of a high-pressure pump, a capillary coil of a specific length and diameter (e.g., 1 meter, 1 mm ID) housed in a temperature-controlled oven, and a differential pressure transducer to measure the pressure drop across the coil.
-
-
Preparation of Fluids:
-
Prepare two separate brine solutions: one containing the calcium ions and the other containing the naphthenic acids (or use a representative crude oil and formation water).
-
The inhibitor is typically injected into one of the brine streams.
-
-
Test Procedure:
-
The two brine solutions are pumped at a constant flow rate (e.g., 10 mL/min each) and mixed just before entering the heated capillary coil.
-
The temperature and pressure of the system are maintained to simulate field conditions (e.g., 80°C, 1000 psi).
-
The differential pressure across the coil is continuously monitored. As this compound deposits form and adhere to the inner wall of the coil, the flow is restricted, leading to an increase in the differential pressure.
-
The test is run for a set period or until a predefined increase in differential pressure is observed.
-
-
Evaluation:
-
The performance of the inhibitor is assessed by the time it takes for the differential pressure to start increasing significantly (time to blockage).
-
The MIC is determined by running a series of tests with decreasing inhibitor concentrations. The MIC is the lowest concentration at which no significant increase in differential pressure is observed for the duration of the test.
-
Interfacial Shear Rheology
Interfacial shear rheology is a sophisticated technique used to study the viscoelastic properties of the oil-water interface. It provides insights into the mechanism of inhibitor action by measuring its effect on the formation and strength of the interfacial film of this compound.
Methodology:
-
System Setup:
-
An interfacial rheometer equipped with a measurement geometry such as a Du Noüy ring or a biconical bob is used. The geometry is positioned at the interface between the oil and water phases.
-
-
Preparation of Fluids:
-
The aqueous phase (synthetic brine with calcium ions) and the oil phase (model oil with naphthenic acids) are carefully placed in the measurement cell to create a distinct interface.
-
The inhibitor is added to the appropriate phase.
-
-
Test Procedure:
-
The measurement geometry at the interface is subjected to a small-amplitude oscillatory deformation at a specific frequency.
-
The instrument measures the resulting stress and calculates the interfacial storage (elastic) modulus (G') and the loss (viscous) modulus (G'').
-
The evolution of G' over time is monitored to observe the formation of a viscoelastic film at the interface.
-
-
Evaluation:
-
A rapid increase in the elastic modulus (G') indicates the formation of a structured, gel-like this compound film at the interface.
-
An effective inhibitor will prevent or significantly delay this increase in G', and the resulting G' value will be much lower compared to the uninhibited system.
-
The time to film formation and the final G' value are key parameters for comparing the performance of different inhibitors.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each test method.
Caption: Workflow for the Static Bottle Test.
Caption: Workflow for the Dynamic Scale Loop Test.
Caption: Workflow for Interfacial Shear Rheology.
Conclusion
The validation of this compound inhibitor effectiveness is a multi-faceted process that benefits from the application of various test methods. The static bottle test offers a rapid and straightforward initial screening, while the dynamic scale loop test provides a more realistic assessment of performance under flowing conditions and is crucial for determining effective dosages. Interfacial shear rheology delivers valuable mechanistic insights into how an inhibitor functions at the oil-water interface. By employing a combination of these methods, researchers and engineers can confidently select and optimize inhibitor treatments to effectively manage this compound deposition, thereby ensuring asset integrity and production efficiency.
A Comparative Performance Analysis of Calcium Naphthenate and Other Metal Soaps
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of industrial chemistry, metal soaps serve as critical components in a multitude of applications, from accelerating the drying of coatings to enhancing the performance of lubricants. Among these, calcium naphthenate holds a significant place, primarily as an auxiliary agent. This guide provides an objective comparison of the performance of this compound against other common metal soaps, supported by experimental data, to aid in material selection and formulation development.
Performance as a Drier in Coatings
Metal soaps, often referred to as driers or siccatives, are organometallic compounds that catalyze the oxidative cross-linking of binders in air-drying coating systems, such as alkyd resins. This process accelerates the transformation of the liquid paint film into a solid, durable state. These driers are typically classified into two main categories: primary (or active) driers and auxiliary driers.
Primary Driers: These are redox-active metals that actively catalyze the autoxidation process. Cobalt and manganese are the most prominent examples.
Auxiliary Driers: These metals have little to no catalytic activity on their own but are used in conjunction with primary driers to enhance overall performance. Calcium falls into this category, alongside zirconium, strontium, and zinc.[1][2]
This compound, and more commonly calcium octoate, functions as a highly effective auxiliary drier. Its primary roles include:
-
Improving Through-Drying: Calcium helps keep the paint film open, allowing for better oxygen penetration and facilitating a more uniform cure from top to bottom. This counteracts the rapid surface drying caused by primary driers like cobalt, which can lead to wrinkling.[3]
-
Enhancing Hardness and Gloss: By promoting a more uniform polymer network, calcium contributes to the final hardness and gloss of the coating.[2]
-
Preventing "Loss of Dry": During storage, primary driers can be adsorbed onto the surface of pigments, rendering them inactive. Calcium can act as a sacrificial agent, preferentially adsorbing onto pigments and thus protecting the primary drier.[3][4]
-
Improving Pigment Dispersion: Calcium soaps can also function as wetting and dispersing agents for pigments during paint formulation.[2]
Mechanism of Action in Alkyd Coatings
The drying of alkyd paints is a free-radical autoxidation process. The metal cation of the drier catalyzes the formation and decomposition of hydroperoxides in the unsaturated fatty acid chains of the alkyd resin, leading to the formation of a cross-linked polymer network.
Quantitative Performance Data: Drying Time
Direct comparative studies detailing the performance of this compound alone are scarce, as it is almost always used in combination with primary driers. The following table presents data for a standard cobalt-based drier system (which includes calcium) compared to a novel cobalt-free alternative. This illustrates the typical performance benchmarks in the industry and the synergistic role of the drier combination.
| Drier System | Metal Content on Resin Solids | Set-to-Touch Time (hours) | Dry-to-Touch Time (hours) | Hard Dry Time (hours) |
| Standard Co/Zr/Ca Blend (Comparative) | Co: 0.05%, Zr: 0.3%, Ca: 0.2% | 1.9 | 3.8 | 8.7 |
| Manganese-based (MV130A)/Zr/Ca Blend | Mn: 0.01%, Zr/Ca auxiliary | - | - | 6.9 |
Data adapted from a study on cobalt-free driers, where the paint was stored at 50°C for two weeks before testing.[5]
These results demonstrate that a well-formulated drier package containing calcium as an auxiliary can achieve hard dry times of under 10 hours. The manganese-based system, also utilizing a calcium auxiliary, shows potential for even faster curing.[5]
Experimental Protocol: Drying Time Recorder (ASTM D5895)
The determination of drying times for coatings is standardized by methods such as ASTM D5895.
-
Objective: To measure the various stages of film curing for an organic coating using a mechanical recorder.
-
Apparatus: A linear or circular mechanical drying time recorder, which moves a stylus over the coated substrate at a constant speed.
-
Procedure:
-
A uniform film of the paint is applied to a glass strip.
-
The strip is immediately placed on the recorder, and the stylus begins its travel across the film.
-
The test runs for a predetermined period (e.g., 12 or 24 hours).
-
-
Data Analysis: The track left by the stylus changes as the film dries. Different stages are identified by visual or mechanical assessment of the track:
-
Set-to-Touch: The point where the paint is no longer fluid and begins to "set."
-
Tack-Free: The point where the stylus no longer picks up any paint.
-
Dry-Hard: The point where the stylus begins to mar or scratch the surface.
-
Dry-Through: The point where the stylus no longer leaves any visible track on the film.
-
-
Reporting: The time for each stage is calculated based on the distance traveled by the stylus and its known speed.
Performance in Lubricants
Metal soaps are widely used as thickeners in lubricating greases. The metal cation and the fatty acid chain length both play a crucial role in determining the grease's properties, such as dropping point, water resistance, and mechanical stability. Common thickeners include lithium, aluminum, and calcium soaps.
While this compound is mentioned in the context of lubricants, it is not a common primary thickener for high-performance greases.[6] More prevalent are calcium stearate (B1226849) and, particularly, calcium sulfonate complex greases, which are known for their exceptional performance characteristics. Due to the lack of specific experimental data for this compound as a lubricant thickener, this comparison will focus on the performance of other calcium-based soap systems against common alternatives.
Quantitative Performance Data: Lubricant Wear and Load-Carrying Capacity
The performance of a lubricating grease is often evaluated by its ability to prevent wear and withstand extreme pressure (EP). The Four-Ball Wear Test is a standard method for these assessments.
| Grease Thickener Type | Test Method | Wear Scar Diameter (mm) | 4-Ball Weld Load (kg) | Coefficient of Friction (Avg.) |
| Calcium Sulfonate Complex | ASTM D2266 / D2596 | < 0.35 | > 500 | ~0.10 - 0.11 |
| Polyurea | ASTM D2266 / D2596 | - | < 500 | ~0.10 - 0.11 |
| Calcium Complex EP1 | Modified ASTM D2266 | 0.50 - 0.68 | - | 0.076 - 0.113 |
| Lithium Complex EP2 | Modified ASTM D2266 | 0.45 - 0.84 | - | 0.097 - 0.119 |
Data compiled from multiple sources.[7][8][9][10][11] Note that "Modified ASTM D2266" refers to tests run under varied conditions or with non-standard specimen materials.
The data clearly indicates the superior performance of calcium sulfonate complex greases, which exhibit inherently excellent extreme pressure (EP) and anti-wear (AW) properties without the need for additional additives.[7][8] They consistently show very low wear scars and high weld loads, outperforming many other grease types.
Experimental Protocol: Four-Ball Wear Test (ASTM D4172 for Oils / D2266 for Greases)
This test evaluates the wear-preventive characteristics of a lubricant in sliding contact.
-
Objective: To determine the relative wear-preventive properties of a lubricant.
-
Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them by a motor.
-
Procedure:
-
The three stationary balls are clamped in the test cup, and the lubricant (oil or grease) is added.
-
The fourth ball is secured in a chuck and brought into contact with the three stationary balls.
-
A specified load is applied, and the top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature.
-
-
Data Analysis:
-
After the test, the three stationary balls are cleaned.
-
The diameters of the wear scars on each of the three balls are measured using a microscope.
-
The average wear scar diameter is calculated and reported. A smaller diameter indicates better wear protection.
-
The coefficient of friction can also be continuously monitored during the test.
-
Thermal Stability Comparison
The thermal stability of a metal soap is critical for its application, whether in high-temperature lubricant applications or in the curing of baked coatings. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate these properties.
-
TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.
-
DSC measures the heat flow into or out of a sample, identifying melting points and other phase transitions.
Quantitative Performance Data: Thermal Decomposition
| Metal Soap | Onset of Decomposition (°C) | Melting Point (°C) | Notes |
| Calcium Stearate | ~300 | 140 - 150 | Considered to have good thermal stability. |
| Zinc Stearate | ~200 | 120 - 130 | Significant mass loss occurs above 350-400°C.[12][13] |
| Cobalt Naphthenate | - | 140 | Data on decomposition onset is limited.[14] |
| Cobalt(II) Acetate | ~200 - 300 | - | Shows complete decomposition in a multi-step process.[15] |
Data compiled from multiple sources.[12][14][15][16] Note: Thermal properties can vary based on purity, manufacturing process, and analytical conditions.
The available data suggests that stearates like calcium stearate offer good thermal stability. Zinc stearate begins to decompose at a lower temperature.[13][16] Information on the thermal decomposition of naphthenates is less common in comparative literature.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of a material.
-
Apparatus: A thermogravimetric analyzer, which includes a high-precision balance, a furnace, and a programmable temperature controller.
-
Procedure:
-
A small, precisely weighed sample of the metal soap is placed in a sample pan (e.g., platinum or ceramic).
-
The pan is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10°C/min) over a specified temperature range under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting curve is analyzed to determine:
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Mass Loss Percentage: The amount of mass lost in different temperature ranges, corresponding to the decomposition of different components.
-
Residual Mass: The amount of material remaining at the end of the test.
-
Conclusion
This comparative guide highlights the distinct roles and performance characteristics of this compound relative to other common metal soaps.
-
In coatings , this compound is not a primary catalyst but an indispensable auxiliary drier . It works synergistically with primary driers like cobalt and manganese to ensure uniform film curing, improve final film properties, and enhance storage stability. Its performance is defined by its ability to moderate the activity of primary driers and promote through-drying.
-
In lubricants , while this compound is not a widely documented high-performance thickener, other calcium-based soaps, particularly calcium sulfonate complexes , demonstrate exceptional anti-wear, extreme pressure, and water resistance properties, often outperforming traditional lithium complex greases.
-
In terms of thermal stability , available data on stearates and other metal salts provides a baseline for comparison, though specific, directly comparative TGA/DSC data for naphthenates is limited.
For researchers and formulators, the selection of a metal soap should be guided by its intended function. This compound is an excellent choice as a co-additive in coatings to optimize the drying process. For high-performance lubrication, other metal soaps like calcium sulfonates or lithium complexes are more established and have a wealth of supporting performance data.
References
- 1. patchamltd.com [patchamltd.com]
- 2. chimia.ch [chimia.ch]
- 3. durachem.com [durachem.com]
- 4. ipen.org [ipen.org]
- 5. pcimag.com [pcimag.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. cdn2.hubspot.net [cdn2.hubspot.net]
- 8. Performance Properties of Calcium Sulphonate Greases | ROCOL [rocol.com]
- 9. researchgate.net [researchgate.net]
- 10. fluidcenter.com [fluidcenter.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Cobalt naphthenate | C20H34CoO4 | CID 22833343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Calcium Naphthenate and Calcium Stearate as Lubricant Additives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Performance Characteristics
The selection of appropriate additives is a critical factor in the formulation of high-performance lubricants. Among the myriad of available options, metallic soaps such as calcium naphthenate and calcium stearate (B1226849) are often considered for their lubricating and stabilizing properties. This guide provides a detailed comparison of their performance as lubricant additives, supported by available experimental data, to aid researchers and formulation scientists in making informed decisions.
Executive Summary
Calcium stearate is a well-documented lubricant additive known for its ability to reduce friction and wear, particularly in boundary lubrication regimes. It also functions as a thickener and stabilizer in greases. This compound, while also used in lubricant formulations, is more frequently cited for its role as a corrosion inhibitor, rust inhibitor, and detergent. Direct comparative studies on their tribological performance are limited in publicly available literature. However, by examining individual performance data, a comparative analysis can be constructed.
Quantitative Performance Data
The following table summarizes available quantitative data for this compound and calcium stearate. It is crucial to note that the data has been compiled from different sources, and direct comparison is limited due to varying test conditions, base oils, and additive concentrations.
| Performance Metric | This compound | Calcium Stearate | Test Method (Typical) |
| Coefficient of Friction (CoF) | Data not available for direct comparison. However, greases with calcium-based thickeners show CoF in the range of 0.10-0.11.[1] Metal naphthenates (e.g., lead naphthenate) have been shown to increase friction in some cases while still reducing wear. | For an additive-free grease with 12-15% calcium stearate, the CoF was observed to be in a similar range to commercial greases containing additives.[2] Greases containing calcium stearate have shown average CoF values around 0.08-0.12 under various loads.[3] | Four-Ball Test (ASTM D5183), SRV Optimol Tester |
| Wear Scar Diameter (WSD) | Data not available for direct comparison. However, other metal naphthenates like zinc and lead naphthenate are recognized for their anti-wear properties.[2][4] | In a four-ball test (392.4 N load, 1200 rpm, 1 hr), additive-free calcium stearate greases produced wear scar diameters comparable to commercial greases.[2] | Four-Ball Wear Test (ASTM D4172 for oils, ASTM D2266 for greases) |
| Thermal Stability (Decomposition Temperature) | Decomposition begins around 330°C and concludes around 520°C. | Starts to degrade around 300°C, with the main decomposition event occurring after 400°C. | Thermogravimetric Analysis (TGA) |
| Solubility | Generally soluble in organic solvents and mineral spirits.[5] Considered oil-soluble.[6] | Practically insoluble in water and cold alcohol. Slightly soluble in hot mineral and vegetable oils.[4][5][7] | Visual Inspection, Gravimetric Analysis |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of lubricant additives. The following are summaries of key experimental protocols frequently cited in the assessment of lubricant performance.
Four-Ball Wear Test (ASTM D4172 / D2266)
This test evaluates the wear-preventive characteristics of a lubricant.
-
Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them.
-
Procedure:
-
The three stationary balls are clamped in the test cup, and the lubricant sample is added to cover the balls.
-
The fourth ball is placed in the chuck of the motor-driven spindle.
-
A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature (e.g., 1200 rpm, 40 kg load, 75°C, 60 minutes).[7]
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
-
Output: The average wear scar diameter (in mm) is reported. A smaller wear scar indicates better anti-wear properties.
Four-Ball Extreme Pressure (EP) Test (ASTM D2783 / D2596)
This method determines the load-carrying capacity of a lubricant.
-
Apparatus: A four-ball EP tester.
-
Procedure:
-
The setup is similar to the wear test.
-
A series of short-duration runs (e.g., 10 seconds) are conducted with incrementally increasing loads.
-
The test continues until the rotating ball welds to the stationary balls.
-
-
Output: The "Weld Point" (the load at which welding occurs) and the "Load Wear Index" are reported, indicating the lubricant's performance under extreme pressure.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a material.
-
Apparatus: A thermogravimetric analyzer, which includes a high-precision balance and a furnace.
-
Procedure:
-
A small sample of the additive is placed in a sample pan.
-
The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as the temperature increases.
-
-
Output: A TGA curve showing weight loss as a function of temperature. The onset of weight loss indicates the beginning of decomposition.
Logical Comparison Workflow
The following diagram illustrates a logical workflow for comparing the performance of two lubricant additives like this compound and calcium stearate.
Discussion and Conclusion
Based on the available data, calcium stearate demonstrates clear utility as a solid lubricant additive, contributing to wear and friction reduction. Its thermal stability is suitable for many lubricant applications, although its solubility in non-polar mineral oils at lower temperatures may be a limiting factor.
For this compound, while its role as a detergent and rust inhibitor is established, its direct contribution to lubricity (anti-wear and friction reduction) is less clear from the existing literature. The thermal stability of this compound appears to be slightly higher than that of calcium stearate, which could be advantageous in high-temperature applications. Its oil-soluble nature suggests better miscibility with a wide range of base oils compared to calcium stearate.
References
- 1. savantlab.com [savantlab.com]
- 2. Grease and Lubricant Additives | Umicore [csm.umicore.com]
- 3. lube-media.com [lube-media.com]
- 4. esmats.eu [esmats.eu]
- 5. soltexinc.com [soltexinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Stearate | C36H70CaO4 | CID 15324 - PubChem [pubchem.ncbi.nlm.nih.gov]
assessing the accuracy of different methods for TAN analysis in the presence of calcium naphthenate
A Comparative Guide to Total Acid Number (TAN) Analysis in the Presence of Calcium Naphthenate
The accurate determination of Total Acid Number (TAN) is a critical parameter in the petroleum industry for assessing crude oil quality, predicting corrosion potential, and ensuring efficient refining processes.[1] The presence of naphthenic acids is a primary contributor to the acidity of crude oil.[2] However, the formation of this compound salts presents a significant analytical challenge, potentially leading to inaccurate TAN measurements and fouling in production systems.[2][3] This guide provides an objective comparison of different methods for TAN analysis, with a focus on their performance and accuracy in the presence of these interfering compounds, supported by available data and detailed experimental protocols.
Comparison of TAN Analysis Methods
The selection of an appropriate TAN analysis method is crucial for obtaining reliable data. The most common methods include potentiometric titration, thermometric titration, and Fourier Transform Infrared (FTIR) spectroscopy.
Potentiometric Titration (ASTM D664)
This is the most widely accepted and commonly used standard method for TAN determination.[4][5][6] The method involves dissolving the oil sample in a solvent mixture and titrating it with a standardized alcoholic potassium hydroxide (B78521) (KOH) solution.[4][6] The endpoint is determined by monitoring the potential difference using a glass and reference electrode, identifying a well-defined inflection point in the titration curve.[4]
-
Principle : Measures the total amount of acidic substances by neutralizing them with a strong base. The equivalence point is detected by a change in electrical potential.
-
Accuracy : Generally considered very accurate for a wide range of samples.[4] However, the presence of salts from weak acids and strong bases, like this compound, can lead to poorly defined endpoints, affecting accuracy. The method is designed to determine acids with dissociation constants in water larger than 10⁻⁹; salts can react if their hydrolysis constants are larger than 10⁻⁹.[7] Electrode fouling by asphaltenes or waxy components in crude oil can also decrease response time and stability.[8][9]
Thermometric Titration (ASTM D8045)
A more recent alternative to potentiometric titration, this method relies on measuring the temperature change during the titration. The neutralization reaction between the acidic components and the titrant is exothermic, and the endpoint is identified by a sharp change in the rate of temperature increase.
-
Principle : Based on the enthalpy of the acid-base neutralization reaction. The endpoint is detected by a temperature sensor.
-
Accuracy : Offers excellent reproducibility and accuracy, with results that agree closely with the potentiometric method.[10] A key advantage is its robustness against difficult sample matrices, as the sensor is not prone to the fouling issues that affect potentiometric electrodes.[8][9] This makes it potentially more reliable for crude oils containing precipitates like this compound. Determinations are also significantly faster, often completed in under two minutes.[9][10]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique used for condition monitoring of in-service lubricants and can be adapted for TAN determination.[11][12] The method involves measuring the absorption of infrared light by the sample. The buildup of acidic oxidation products can be detected by changes in the infrared spectrum.[4]
-
Principle : Correlates changes in the mid-infrared spectral region with the concentration of acidic compounds. Multivariate data analysis (chemometrics) is used to build a calibration model relating the spectral data to TAN values determined by a primary method like ASTM D664.[4]
-
Accuracy : The accuracy is highly dependent on the calibration library. The method is best suited for trend analysis of a specific type of oil, as the oil must fit into a pre-calibrated family for quantitative readings.[4] While no unique absorption band can be directly related to TAN, the technique can provide results comparable to standard titration methods when properly calibrated.[13][14] Its accuracy in the presence of this compound would depend on whether similar samples were included in the calibration set.
Data Presentation: Comparison of Methods
The following table summarizes the key characteristics of the three primary TAN analysis methods.
| Feature | Potentiometric Titration (ASTM D664) | Thermometric Titration (ASTM D8045) | FTIR Spectroscopy |
| Principle | Acid-base neutralization, endpoint detected by potential change. | Enthalpy of reaction, endpoint detected by temperature change. | Infrared absorption correlated to acid concentration via chemometrics. |
| Standard Method | Yes (ASTM D664)[4] | Yes (ASTM D8045)[15] | Yes (for trend analysis, e.g., ASTM E2412)[11][12] |
| Analysis Time | Slow (several minutes per sample).[8] | Very Fast (< 2 minutes per sample).[10] | Very Fast (< 1 minute per sample).[11] |
| Solvent Usage | High (up to 120 mL per sample).[8][9] | Low.[9] | None (or minimal for dilution).[11] |
| Interferences | Electrode fouling, poorly defined endpoints with some salts, sample color does not interfere.[8] | Less susceptible to matrix effects and sensor fouling.[10] | Dependent on calibration; requires specific oil "family." Sooty samples can be problematic. |
| This compound Impact | Likely to interfere by buffering the titration and causing poorly defined inflection points, leading to inaccurate results. | Potentially more robust due to the direct measurement of reaction heat, which is less affected by electrode surface chemistry. | Accuracy depends on the inclusion of samples with this compound in the calibration model. |
| Advantages | Widely accepted standard, high accuracy for many sample types.[4] | Fast, robust, low solvent usage, resistant to electrode fouling. | Extremely fast, no solvent waste, suitable for high-throughput screening and trend analysis.[11] |
| Disadvantages | Time-consuming, high solvent cost/disposal, electrode maintenance required.[8] | Less established than potentiometric titration. | Requires extensive calibration, less accurate for unknown samples, indirect measurement.[4][12] |
Experimental Protocols
A detailed methodology is provided for the most common standard, ASTM D664.
Potentiometric Titration (ASTM D664) Protocol
This protocol outlines the standard procedure for determining the acid number of petroleum products.
1. Reagents and Materials:
-
Titration Solvent: A mixture of toluene (B28343), isopropanol (B130326) (IPA), and a small amount of water (e.g., 500 mL toluene + 495 mL IPA + 5 mL H₂O).[6][15]
-
Titrant: 0.1 M alcoholic potassium hydroxide (KOH) solution, standardized.[6]
-
Electrodes: A glass pH electrode and an Ag/AgCl reference electrode. The reference electrode is typically filled with an alcoholic lithium chloride (LiCl) solution.[16]
-
Apparatus: Automatic titrator or manual titration setup with a voltmeter/potentiometer, stirrer, and burette.[4]
2. Sample Preparation:
-
A suitable amount of the oil sample is weighed accurately into a titration beaker. The required sample mass depends on the expected TAN.[16]
-
For a TAN between 1.0 and 5.0 mg KOH/g, a sample mass of 5.0 ± 0.5 g is recommended.[16]
-
The titration solvent (e.g., 125 mL) is added to the beaker to dissolve the sample.[6]
3. Blank Determination:
-
A blank titration is performed using the same volume of titration solvent without the oil sample.[6]
-
The volume of titrant required to reach the endpoint for the blank is recorded and subtracted from the sample titration volume.[17]
4. Titration Procedure:
-
The electrodes are immersed in the sample solution, and the stirrer is started to ensure vigorous agitation without splashing.[7]
-
The sample is titrated with the 0.1 M alcoholic KOH solution. The titrant is added in small increments, and the corresponding potential (in millivolts) is recorded after each addition.
-
The titration is continued past the inflection point. The endpoint is the volume of titrant that corresponds to a well-defined inflection in the mV vs. volume curve, or a pre-defined potential value corresponding to a basic buffer solution.[4]
5. Calculation:
-
The Total Acid Number is calculated using the following formula: TAN (mg KOH/g) = [(A - B) × M × 56.1] / W
-
Where:*
-
A = Volume of KOH solution required for the sample (mL)
-
B = Volume of KOH solution required for the blank (mL)
-
M = Molarity of the KOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
-
Mandatory Visualizations
TAN Analysis Workflow (ASTM D664)
Caption: Experimental workflow for TAN analysis using the ASTM D664 potentiometric titration method.
Interference Mechanism of this compound
Caption: Logical diagram showing how this compound interferes with traditional TAN titration.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectrosci.com [spectrosci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. ppapco.ir [ppapco.ir]
- 8. azom.com [azom.com]
- 9. azom.com [azom.com]
- 10. Determination of the total acid number (TAN) using thermometric titration | Metrohm [metrohm.com]
- 11. agilent.com [agilent.com]
- 12. gcms.cz [gcms.cz]
- 13. scimed.co.uk [scimed.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. metrohm.com [metrohm.com]
- 16. cdn.hach.com [cdn.hach.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Challenge of Calcium Naphthenate Deposition: A Guide to Predictive Model Validation
For researchers, scientists, and drug development professionals grappling with the pervasive issue of calcium naphthenate deposition in oil production, the accurate prediction of its formation is paramount. This guide provides a comprehensive comparison of the validation of models designed to predict this costly operational challenge. By examining the experimental data and detailed protocols used to validate these models, this document aims to equip professionals with the knowledge to critically evaluate and select the most appropriate predictive tools for their specific conditions.
This compound deposits, often termed "soap scale," are formed by the reaction of naphthenic acids present in crude oil with divalent cations, primarily calcium, in the produced water.[1] These deposits can lead to significant flow assurance problems, including pipeline blockage and equipment fouling.[2] To mitigate these risks, various predictive models have been developed. The validation of these models against robust experimental data is crucial for their reliable application in the field.
Modeling Approaches: A Comparative Overview
Predictive models for this compound deposition generally fall into two main categories: thermodynamic equilibrium models and empirical or semi-empirical models.
Thermodynamic Equilibrium Models: These models are based on fundamental chemical principles, calculating the potential for this compound precipitation by considering the chemical equilibrium between naphthenic acids in the oil phase and the ionic species in the aqueous phase.[3] Key parameters for these models include the partition coefficient of the naphthenic acid, its acid dissociation constant (pKa), and the solubility product of the this compound salt.[3]
Empirical and Semi-Empirical Models: These models are developed from experimental data and statistical analysis, correlating the amount of deposition with various operational parameters.[4] Response surface methodology is a common technique used to develop mathematical models that predict the mass of precipitate based on factors like water cut, brine pH, Ca²⁺ concentration, and temperature.[5]
The primary distinction lies in their approach: thermodynamic models aim to predict deposition based on first principles, while empirical models rely on observed relationships within a specific experimental range.
Experimental Validation: The Ground Truth
The validation of any predictive model hinges on its comparison with reliable experimental data. Several laboratory techniques are employed to simulate the conditions leading to this compound deposition and to quantify its extent. The most common methods include bottle tests, interfacial tension (IFT) measurements, and interfacial rheology.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, providing a basis for comparing the performance of different predictive models under varying conditions.
| Study | Oil Phase Composition | Aqueous Phase Composition | Temperature (°C) | Key Findings |
| Mohammed & Sorbie (2010)[3] | Model oil with 3000 ppm naphthenic acid | Brine with varying pH (9 and 9.5) and [Ca²⁺] (0.25 M) | Not specified | Thermodynamic model predictions showed good agreement with experimental results for the final pH and trends in naphthenate precipitation with varying water-to-oil ratios.[3] |
| Muhammad et al. (2024)[4] | Model oil with varying naphthenic acid concentration | Brine with varying pH (6-10), water cut (10-90%), and [Ca²⁺] (0.5-2.5%) | 30 - 60 | Developed an empirical model showing Ca²⁺ concentration had the most significant impact on deposition, followed by pH and water cut.[4][5] |
| Simon et al. (2021)[6] | Xylene with 100 μM ARN and varying crude oil fractions | 20 mM NaCl, 10 mM borax, 10 mM CaCl₂, pH 8 | Not specified | Bottle tests confirmed the formation of a soft solid material, highlighting the role of specific crude oil components in inhibiting or promoting gel formation.[6] |
| Shepherd et al. (2005)[7] | Model naphthenic acid solutions in an oil phase | Aqueous phases with varying initial pH and cation (Na⁺, Ca²⁺, Ba²⁺) concentrations | Not specified | Investigated trends in precipitate mass and composition, providing foundational data for understanding deposition mechanisms.[7] |
Table 1: Summary of Quantitative Data from Bottle Test Experiments.
| Study | Oil Phase | Aqueous Phase | Key Findings |
| Simon et al. (2021)[8] | ARN solution (10 μM) with crude oil | Ca²⁺-containing aqueous solution (pH = 8) | IFT and interfacial dilational modulus measurements were used to quantify the inhibition efficiency of different crude oils on the formation of the interfacial gel.[8] |
| Gaonkar & Neuman (2015)[9] | Stearic acid in n-hexadecane | 5 wt. % NaCl and 1 wt. % KCl in deionized water | Provided fundamental data on the effect of naphthenic acid concentration and temperature on interfacial tension, which can be used to validate the input parameters of thermodynamic models.[9] |
| Andersen et al. (2020)[10] | Model naphthenic acids in n-decane | Water | COSMO-RS theory accurately predicted IFT in systems with surface-active compounds, demonstrating the potential of predictive models for interfacial properties.[10] |
Table 2: Summary of Data from Interfacial Tension (IFT) and Rheology Studies.
Experimental Protocols: A Step-by-Step Guide
Detailed and consistent experimental protocols are essential for generating high-quality data for model validation.
Bottle Test for this compound Deposition
This test provides a simple and effective way to screen for the tendency of a crude oil to form this compound deposits.
-
Preparation of Solutions:
-
Mixing:
-
Separation and Analysis:
Interfacial Tension (IFT) Measurement using the Pendant Drop Method
IFT measurements help in understanding the role of surface-active components in the formation of naphthenate films at the oil-water interface.
-
Apparatus Setup:
-
Use a pendant drop tensiometer equipped with a high-resolution camera and software for drop shape analysis.[9]
-
-
Sample Preparation:
-
Prepare the oil and aqueous phases as described in the bottle test protocol.
-
-
Measurement Procedure:
-
A drop of the oil phase is formed at the tip of a needle submerged in the aqueous phase.
-
The shape of the drop is captured by the camera over time.
-
The software analyzes the drop shape to calculate the interfacial tension based on the Young-Laplace equation.[13]
-
Measurements can be taken at various temperatures to assess its effect.[9]
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The validation of models predicting this compound deposition is a critical step towards effective flow assurance management. This guide has provided a comparative overview of different modeling approaches and the experimental techniques used for their validation. By presenting quantitative data in a structured format and detailing experimental protocols, it is intended to serve as a valuable resource for researchers and industry professionals. The provided visualizations offer a clear summary of the experimental workflow and the complex interplay of factors leading to deposition. A thorough understanding of these aspects will enable the selection and application of the most reliable predictive models, ultimately leading to better mitigation strategies for this compound-related challenges.
References
- 1. osti.gov [osti.gov]
- 2. portalabpg.org.br [portalabpg.org.br]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Mechanistic Study of Naphthenate Scale Formation [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Laboratory data on the interfacial tension, viscosity, and density of two naphthenic acids in n-hexadecane across varying temperatures and concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. mdpi.com [mdpi.com]
- 12. onepetro.org [onepetro.org]
- 13. researchgate.net [researchgate.net]
comparative analysis of the rheological properties of different metal naphthenates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metal Naphthenates and Their Rheological Significance
Metal naphthenates are metallic salts of naphthenic acids, which are complex mixtures of cycloaliphatic carboxylic acids obtained from petroleum. The specific metal cation significantly influences the physical and chemical properties of the resulting naphthenate, including its rheological behavior. These compounds find diverse industrial applications, such as driers in paints and coatings, catalysts, and as components in the petroleum industry where their formation can impact fluid flow. Understanding their rheological properties—the study of how they flow and deform—is crucial for optimizing their performance in various applications and for mitigating issues such as the formation of flow-impeding deposits in oil pipelines.
Comparative Analysis of Physical and Rheological Properties
Direct, quantitative comparative rheological data for cobalt, manganese, and zirconium naphthenates is sparse in publicly available literature. However, their physical descriptions provide qualitative insights into their flow behavior. Calcium naphthenate, due to its significance in the petroleum industry, has been more extensively studied, particularly its interfacial rheology.
| Metal Naphthenate | Metal Cation | Typical Physical Form | Qualitative Viscosity Description | Key Applications |
| Cobalt Naphthenate | Cobalt (Co) | Viscous liquid, typically in a hydrocarbon solvent | Described as a syrupy, sometimes viscous liquid[1] | Paint and coating drier, catalyst[2] |
| Manganese Naphthenate | Manganese (Mn) | Dark brown viscous liquid or a hard, brown, resinous mass[3][4] | Varies with concentration and temperature[5] | Paint and coating drier, fungicide[4][6] |
| Zirconium Naphthenate | Zirconium (Zr) | Amber-colored, heavy, transparent liquid[7] | Equivalent to that of heavy lubricating oil[7] | Drier in paints and varnishes, lubricant additive, in ceramics[7] |
| This compound | Calcium (Ca) | Can form solid deposits or gels at oil-water interfaces[8] | Forms viscoelastic films with high elastic modulus at interfaces[8] | Primarily a concern in the petroleum industry as a deposit[8] |
Experimental Protocols for Rheological Characterization
To obtain quantitative comparative data, a series of well-defined rheological experiments should be conducted. The following protocols are standard for characterizing the rheological properties of viscous liquids and viscoelastic materials.
Sample Preparation
Metal naphthenate samples should be prepared as solutions in a suitable non-polar solvent (e.g., mineral spirits, toluene) at various known concentrations. The temperature of the samples should be equilibrated to the desired measurement temperature before testing.
Instrumentation
A rotational rheometer is the primary instrument for these measurements. It can operate in both steady-shear and oscillatory modes to provide a comprehensive rheological profile. Common geometries for such measurements include cone-and-plate, parallel-plate, or concentric cylinder systems. The choice of geometry depends on the sample's viscosity and the shear rates of interest.
Steady-Shear Viscometry
This experiment measures the viscosity of the metal naphthenate solution as a function of the applied shear rate.
-
Procedure:
-
Load the sample into the rheometer geometry.
-
Apply a controlled shear rate that is ramped up from a low value (e.g., 0.01 s⁻¹) to a high value (e.g., 1000 s⁻¹).
-
Measure the resulting shear stress.
-
The viscosity (η) is calculated as the ratio of shear stress (τ) to shear rate (γ̇): η = τ / γ̇.
-
-
Data Presentation: The results are typically presented as a flow curve, which is a log-log plot of viscosity versus shear rate. This curve reveals whether the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian (e.g., shear-thinning, where viscosity decreases with increasing shear rate).
Oscillatory Rheometry (Dynamic Mechanical Analysis)
This technique provides information about the viscoelastic properties of the material, specifically the storage modulus (G') and the loss modulus (G'').
-
Storage Modulus (G'): Represents the elastic (solid-like) component of the material's response, indicating the energy stored and recovered per cycle of deformation.
-
Loss Modulus (G''): Represents the viscous (liquid-like) component, indicating the energy dissipated as heat per cycle.
-
Procedures:
-
Amplitude Sweep: This is performed at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. Subsequent oscillatory tests should be conducted within this region.
-
Frequency Sweep: This is performed at a constant strain (within the LVER) while varying the oscillation frequency. It probes the time-dependent behavior of the material.
-
-
Data Presentation: The results are typically plotted as G' and G'' versus strain (for amplitude sweep) or frequency (for frequency sweep). The relative magnitudes of G' and G'' indicate whether the material is predominantly elastic or viscous.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for a comparative rheological analysis of metal naphthenates.
Caption: Workflow for comparative rheological analysis of metal naphthenates.
Conclusion
The rheological properties of metal naphthenates are a critical aspect of their functionality in various industrial applications. While quantitative comparative data is not extensively available, qualitative descriptions suggest significant differences based on the metal cation. Cobalt and manganese naphthenates are typically viscous liquids, while zirconium naphthenate is described as having a viscosity similar to heavy lubricating oil. This compound is known to form highly viscoelastic films at interfaces. A thorough understanding and comparison require systematic experimental investigation using the protocols outlined in this guide. Such studies would provide valuable data for researchers and professionals in materials science, chemistry, and engineering to better predict and control the behavior of these important compounds.
References
- 1. web.mit.edu [web.mit.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rheological Performance of High-Temperature-Resistant, Salt-Resistant Fracturing Fluid Gel Based on Organic-Zirconium-Crosslinked HPAM [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. durachem.com [durachem.com]
- 7. Zirconium naphthenate | 72854-21-8 [chemicalbook.com]
- 8. scribd.com [scribd.com]
evaluating the performance of calcium naphthenate against synthetic corrosion inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the corrosion inhibition performance of calcium naphthenate-related compounds against common synthetic corrosion inhibitors. The information is compiled from various studies to offer a comprehensive overview for professionals in research and development. This document focuses on quantitative data, experimental methodologies, and the underlying mechanisms of corrosion inhibition.
Introduction
Corrosion poses a significant challenge across various industries, particularly in oil and gas production and transportation, where the integrity of metal pipelines and equipment is paramount. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. These inhibitors are broadly classified into natural and synthetic categories.
Naphthenic acids are naturally occurring carboxylic acids found in crude oil. Their salts, such as this compound, have been investigated for their corrosion inhibition properties. On the other hand, synthetic inhibitors, including imidazolines, quaternary ammonium (B1175870) salts, and phosphate (B84403) esters, have been extensively developed and are widely used in industrial applications due to their high efficiency and versatility. This guide evaluates the performance of naphthenate-based inhibitors in comparison to these prominent synthetic alternatives.
Performance Data: this compound vs. Synthetic Inhibitors
| Inhibitor Type | Specific Compound | Concentration (ppm) | Corrosive Environment | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Naphthenate-Based | Potassium Naphthenate | 100 | CO2-saturated 1% NaCl | 50 | 99.48 | [1] |
| Naphthenic-diethylamine complex | 100 | CO2-saturated 1% NaCl | 50 | 99.76 | [2] | |
| Synthetic | Imidazoline | |||||
| Oleic acid/DETA imidazoline | 50 | CO2-saturated 3.5% NaCl (pH 3.8) | Not Specified | 81.38 | ||
| Amide (Imidazoline precursor) | 400 | High Temperature/High Pressure | Not Specified | 46-78 | ||
| Synthetic | Quaternary Ammonium Salt | |||||
| N-(3-(2-(phenyldiethylammonio)acetoxy)propyl)-N,N-dimetyldodecan-1-aminium chloride bromide | 5 x 10³ M | 1 M HCl | 20 | 99.5 | ||
| 1, 4-Bis (dimethyl decyl) ethylene (B1197577) diammonium bromide | 500 | 1M HCl | 45 | 77.75 | [3] | |
| Synthetic | Phosphate Ester | |||||
| Phosphate ester-based inhibitor | Not Specified | CO2-saturated 3.5% NaCl with 3% O2 | Not Specified | >96 | [4] |
Experimental Protocols
The evaluation of corrosion inhibitor performance relies on standardized and rigorous experimental methodologies. The most common techniques cited in the literature for quantifying corrosion rates and inhibitor efficiencies are detailed below.
1. Weight Loss Method (Gravimetric)
The weight loss method is a fundamental and widely used technique for determining corrosion rates. It involves exposing a pre-weighed metal coupon to a corrosive environment for a specified duration, with and without the inhibitor.
-
Apparatus: Corrosion cell (e.g., glass flask with a condenser), temperature-controlled bath, analytical balance.
-
Procedure:
-
Metal coupons (e.g., carbon steel) are cleaned, degreased, and weighed accurately.
-
The coupons are immersed in the corrosive solution (e.g., CO2-saturated brine) with and without the inhibitor at a specific concentration.
-
The setup is maintained at a constant temperature for a predetermined period.
-
After the exposure time, the coupons are removed, cleaned to remove corrosion products according to ASTM G1 standard, dried, and re-weighed.
-
-
Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where: K = constant (8.76 × 10^4), W = mass loss (g), A = area of the coupon (cm²), T = exposure time (hours), D = density of the metal (g/cm³).
-
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
2. Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to determine the mechanism of inhibition.
-
Apparatus: A three-electrode electrochemical cell consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite), connected to a potentiostat.
-
Procedure:
-
The working electrode is immersed in the test solution (with or without inhibitor) and allowed to reach a stable open circuit potential (OCP).
-
The potential of the working electrode is then scanned in both the cathodic and anodic directions relative to the OCP at a slow, constant scan rate.
-
The resulting current is measured and plotted against the applied potential (Tafel plot).
-
-
Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency is calculated as:
-
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
-
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film.
-
Apparatus: Same three-electrode setup as for potentiodynamic polarization, but connected to a frequency response analyzer.
-
Procedure:
-
The system is allowed to stabilize at the OCP.
-
A small amplitude AC voltage signal is applied to the working electrode over a wide range of frequencies.
-
The resulting AC current response is measured, and the impedance is calculated at each frequency.
-
-
Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit model is used to fit the experimental data and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of an inhibitor indicate the formation of a protective film on the metal surface. The inhibition efficiency can be calculated from the R_ct values:
-
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
-
Visualizations
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Workflow for evaluating corrosion inhibitor performance.
Logical Relationship of Corrosion Inhibition Mechanisms
Caption: General mechanism of action for corrosion inhibitors.
Discussion and Conclusion
The available data indicates that naphthenate-based inhibitors, specifically salts of naphthenic acid, can exhibit excellent corrosion inhibition performance, with efficiencies comparable to or even exceeding those of some synthetic inhibitors under specific conditions.[1][2] For instance, potassium naphthenate and a naphthenic-diethylamine complex have demonstrated over 99% inhibition efficiency in CO2-saturated brine.[1][2]
Synthetic inhibitors, such as imidazolines, quaternary ammonium salts, and phosphate esters, are well-established and offer a broad range of high-performance options.[4] Their chemical structures can be tailored to suit specific operational conditions, such as high temperatures and pressures, or the presence of oxygen. For example, phosphate esters are noted for their effectiveness in environments containing oxygen.[4]
The mechanism for both types of inhibitors generally involves adsorption onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. This film can inhibit the anodic (metal dissolution), cathodic (e.g., hydrogen evolution), or both reactions (mixed-type inhibition). The effectiveness of the inhibitor is dependent on its chemical structure, its affinity for the metal surface, and the stability of the protective film in the given environment.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Calcium Naphthenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of calcium naphthenate: Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), and Atomic Absorption Spectroscopy (AAS). The objective is to offer a framework for cross-validating analytical results, ensuring consistency and reliability across different instrumental methods. The experimental protocols and performance data presented herein are based on established analytical principles and data from related compounds, designed to serve as a foundational reference for laboratory-specific validation.
Introduction to Analytical Cross-Validation
Cross-validation of analytical methods is the process of confirming that different procedures produce comparable and reliable results for the same analyte.[1] This is critical in research and pharmaceutical development to ensure data integrity when methods are transferred between laboratories or when different techniques are used to characterize a substance.[2] This guide focuses on the quantitative determination of this compound, a metal soap that can pose significant challenges in various industrial and pharmaceutical contexts.
The analytical approaches detailed below target different aspects of the this compound molecule. FTIR spectroscopy identifies the carboxylate functional group, HPLC can be adapted to quantify the naphthenate moiety, and AAS directly measures the calcium content. Comparing the results from these distinct methods provides a robust validation of the analytical data.
Comparison of Analytical Method Performance
The choice of an analytical method depends on the specific requirements for sensitivity, selectivity, speed, and the aspect of the molecule being quantified. The following table summarizes the typical performance characteristics of FTIR, HPLC, and AAS for the analysis of this compound, based on data for similar metal carboxylates and established instrumental capabilities.
| Performance Metric | Fourier-Transform Infrared Spectroscopy (FTIR) | High-Performance Liquid Chromatography (HPLC) | Atomic Absorption Spectroscopy (AAS) |
| Analyte Target | Naphthenate Carboxylate Group | Naphthenate Moiety | Calcium Ion |
| Linearity (R²) | >0.99 | >0.999 | >0.999 |
| Linear Range | ~1 - 20 mg/mL | ~10 - 100 µg/mL | ~0.5 - 10 µg/mL |
| Accuracy (% Recovery) | 90-110% | 98-102% | 95-105% |
| Precision (%RSD) | < 5% | < 2% | < 3% |
| Limit of Detection (LOD) | ~0.1 mg/mL | ~1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 mg/mL | ~5 µg/mL | ~0.2 µg/mL |
| Selectivity | Moderate (Potential interference from other carbonyls) | High (with appropriate column and mobile phase) | Very High (Specific for Calcium) |
| Throughput | High | Moderate | High |
| Sample Preparation | Minimal (Direct analysis or simple extraction) | Moderate (Dissolution, filtration, potential derivatization) | Extensive (Acid digestion) |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. The following sections provide generalized methodologies for the analysis of this compound using FTIR, HPLC, and AAS.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the carboxylate functional group in this compound. For quantitative analysis, an Attenuated Total Reflectance (ATR) accessory is often employed.[3]
Instrumentation:
-
FTIR spectrometer equipped with a Diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping with isopropanol.
-
Record a background spectrum.
-
Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.
-
Apply consistent pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32
-
Quantitative Analysis: The analysis is based on the Beer-Lambert law, where the absorbance of a specific peak is proportional to the concentration.[4] The peak area of the carboxylate anion (COO⁻) asymmetric stretching vibration, typically found around 1540-1580 cm⁻¹, is used for quantification against a calibration curve prepared from this compound standards of known concentrations.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high selectivity and sensitivity for the quantification of the naphthenate portion of the molecule. This protocol is adapted from methods for other calcium salts, such as calcium pantothenate.[5]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Phosphoric acid
-
Ultrapure water
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a potassium dihydrogen phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid). The exact ratio should be optimized (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm (as naphthenic acids have low UV absorbance, a low wavelength is necessary).
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a small amount of methanol, then dilute with the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Prepare a series of calibration standards of known concentrations.
Atomic Absorption Spectroscopy (AAS)
AAS is a highly specific and sensitive technique for determining the calcium content in the sample.[6]
Instrumentation:
-
Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp.
-
Air-acetylene flame.
Reagents:
-
Calcium carbonate (primary standard)
-
Concentrated Nitric Acid (HNO₃)
-
Lanthanum(III) chloride (LaCl₃) solution (as a releasing agent to overcome phosphate interference).[6]
Instrumental Parameters:
-
Wavelength: 422.7 nm[7]
-
Slit Width: 0.2 nm
-
Lamp Current: As recommended by the manufacturer.
-
Flame: Air-acetylene, oxidizing (fuel-lean).
Sample Preparation (Acid Digestion):
-
Accurately weigh a known amount of the this compound sample into a digestion vessel.
-
Add a sufficient volume of concentrated nitric acid.
-
Gently heat the sample until it is completely dissolved and the solution is clear.
-
Allow the solution to cool and quantitatively transfer it to a volumetric flask.
-
Add the lanthanum chloride solution to both samples and standards to achieve a final concentration of approximately 0.1-1% La.[7]
-
Dilute to the mark with deionized water. The final calcium concentration should be within the linear range of the instrument.
Calibration:
-
Prepare a series of calcium standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) from a stock solution of dissolved calcium carbonate. Ensure all standards contain the same concentration of lanthanum chloride and acid as the samples.[8]
Visualization of Workflows
The following diagrams illustrate the logical flow of the analytical and validation processes.
Caption: General analytical workflow for this compound analysis.
Caption: Logical flow for the cross-validation of analytical results.
Conclusion
The cross-validation of analytical results using orthogonal methods like FTIR, HPLC, and AAS provides a high degree of confidence in the characterization and quantification of this compound. While FTIR offers a rapid screening method, HPLC provides quantitative data on the organic moiety, and AAS delivers precise quantification of the metal content. By comparing the results from these diverse techniques, researchers can ensure the accuracy, reliability, and robustness of their analytical data, which is paramount in scientific research and drug development. Each method has its strengths and weaknesses, and the choice of which to use will depend on the specific analytical needs. However, employing at least two of these methods provides a strong basis for the validation of results.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. richmondscientific.com [richmondscientific.com]
- 5. jfda-online.com [jfda-online.com]
- 6. agilent.com [agilent.com]
- 7. Calcium- Determination by AAS | OIV [oiv.int]
- 8. web.pdx.edu [web.pdx.edu]
Safety Operating Guide
Navigating the Safe Disposal of Calcium Naphthenate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of calcium naphthenate, ensuring compliance and minimizing risk.
This compound, a substance that can cause serious eye damage, skin irritation, and respiratory irritation, requires careful management throughout its lifecycle, including its final disposal.[1][2][3] Adherence to these protocols is vital for personal safety and the protection of our environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly ventilated.
Personal Protective Equipment (PPE) and Handling Summary
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Approved safety glasses or face shield.[4] | To prevent serious eye damage from splashes or dust.[1][5] |
| Skin Protection | Chemical-impermeable gloves and protective clothing.[1][4] | To avoid skin contact and irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][4] | To prevent respiratory irritation.[2] |
| Handling | Use non-sparking tools and avoid creating dust or aerosols.[1] | To prevent ignition, especially for solutions in flammable solvents.[2] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should it be disposed of with regular trash or discharged into the sewer system.[1][2]
-
Waste Collection:
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be designated for chemical waste.
-
-
Arrange for Professional Disposal:
-
Contact a licensed chemical destruction plant or a hazardous waste management company to arrange for pickup and disposal.[1]
-
Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.
-
The primary disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction facility.[1]
-
-
Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed (or equivalent).[1]
-
The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning.[1]
-
Combustible packaging materials may also be disposed of via controlled incineration.[1]
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Absorb liquid spills with an inert material such as sand, diatomite, or universal binders.[2]
-
Collect the absorbed material using spark-proof tools and place it in a suitable container for disposal.[1]
-
Ensure the area is well-ventilated during cleanup.[2]
-
Discharge into the environment must be avoided.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Environmental and Health Considerations
While some assessments indicate a low ecological hazard potential for calcium naphthenates at typical environmental exposure levels, it is crucial to prevent any discharge into the environment.[6] The disposal procedures outlined are designed to mitigate risks to both human health and ecosystems. Improper disposal can lead to contamination of water and soil. Therefore, professional disposal is not just a recommendation but a necessity for responsible chemical management.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. canbipharm.com [canbipharm.com]
- 3. Cas 61789-36-4,this compound | lookchem [lookchem.com]
- 4. This compound | CAS#:61789-36-4 | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Commercial Naphthenic Acids Group - information sheet - Canada.ca [canada.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Naphthenate
Essential safety protocols and logistical plans for the handling and disposal of calcium naphthenate are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
This compound, a calcium salt of naphthenic acid, is utilized in various industrial applications, including as a component in the manufacturing of paints and as a flow modifier in the oil and gas industry.[1][2] While effective in these roles, it is imperative to handle this compound with care due to its potential hazards, which include causing serious eye damage, skin irritation, and respiratory irritation.[2][3][4] Adherence to proper safety measures is paramount to mitigate risks.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is mandatory. The following table summarizes the required PPE to prevent exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Face Shield | Required when there is a risk of splashing or large-scale handling. | |
| Hand Protection | Chemical Impermeable Gloves | Must be inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing is recommended.[3] |
| Lab Coat | A standard lab coat should be worn to protect against minor splashes. | |
| Respiratory Protection | Full-Face Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area.[3] If possible, use an efficient fume hood.[5]
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[3]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[3]
-
Tool Usage: Employ non-sparking tools to prevent ignition sources.[3]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage Protocol
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Keep away from incompatible materials and foodstuff containers.[3]
Spill and Leak Procedures
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[3]
-
Ventilate the Area: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Cleanup: Collect the spillage using non-sparking tools and place it in a suitable, closed container for disposal.[3] Adsorbent materials like sand or earth can be used for liquid spills.[6]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, regional, and national regulations.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[3]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[3]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
